"synthesis and characterization of 2-(Naphthalen-1-yl)propan-2-amine hydrochloride"
Technical Whitepaper | Version 1.0 [1] Executive Summary This guide details the synthesis and characterization of 2-(naphthalen-1-yl)propan-2-amine hydrochloride , a sterically hindered primary amine structurally analogo...
This guide details the synthesis and characterization of 2-(naphthalen-1-yl)propan-2-amine hydrochloride , a sterically hindered primary amine structurally analogous to a "naphthalene-cumyl" system.[1] Unlike simple alkyl amines, the gem-dimethyl substitution at the
-position, combined with the bulky naphthalene ring, creates significant steric shielding around the nitrogen center.[1]
This structural reality dictates the synthetic strategy: standard nucleophilic substitution (
) on a tertiary halide is impossible due to elimination competition. Therefore, this protocol utilizes a Grignard addition followed by a Ritter Reaction , a pathway specifically designed to exploit the stability of the tertiary benzylic carbocation intermediate.
Key Challenges Addressed:
Steric Hindrance: Overcoming the energy barrier for C-N bond formation at a quaternary carbon.
Amide Hydrolysis: Cleaving the highly stable
-tert-alkyl acetamide intermediate using high-temperature alkaline glycolysis.[1]
Salt Hygroscopicity: Ensuring a crystalline, non-hygroscopic hydrochloride salt for stability.
Part 1: Retrosynthetic Analysis
The target molecule consists of a naphthalene ring attached directly to a quaternary carbon bearing an amine. The retrosynthetic disconnection reveals two primary precursors: 1-bromonaphthalene and acetone .[1]
Figure 1: Retrosynthetic logic flow relying on carbocation stability for the Ritter step.[1]
Part 2: Synthetic Protocol
Step 1: Grignard Synthesis of 2-(Naphthalen-1-yl)propan-2-ol
Objective: Create the quaternary carbon center via nucleophilic addition.[1]
Activation: In a flame-dried 3-neck flask under Argon, place Mg turnings. Add a crystal of iodine and heat gently until iodine vaporizes to activate the Mg surface.
Grignard Formation: Add 10% of the 1-bromonaphthalene solution (in ether). Initiate reflux.[2][3] Once self-sustaining, add the remaining bromide dropwise over 1 hour.[1] Reflux for an additional 2 hours to ensure formation of 1-naphthylmagnesium bromide .[1]
Addition: Cool the Grignard solution to 0°C. Add anhydrous acetone dropwise. The reaction is exothermic; maintain temp <10°C to prevent side reactions.
Workup: Quench with saturated
(aq). Extract with ether (). Wash organics with brine, dry over , and concentrate in vacuo.
Purification: The resulting oil is generally pure enough for the next step. If necessary, purify via flash chromatography (Hexanes/EtOAc 9:1).
Step 2: The Ritter Reaction (C-N Bond Formation)
Objective: Convert the tertiary alcohol to the acetamide using the stability of the naphthyl-stabilized carbocation.[1]
Mechanism & Causality:
We use the Ritter Reaction because direct amination of tertiary alcohols fails. The strong acid dehydrates the alcohol to form a resonance-stabilized tertiary benzylic carbocation.[1] The acetonitrile nitrogen attacks this electrophile, forming a nitrilium ion, which is then hydrolyzed to the acetamide.
Protocol:
Dissolve the alcohol in glacial acetic acid (3 vol) and acetonitrile (3 vol).
Cool to 0-5°C.
Critical Step: Add conc.
dropwise. Do not allow temperature to rise above 20°C to prevent polymerization of the intermediate alkene (formed via elimination).
Allow to warm to room temperature and stir for 12-18 hours.
Quench: Pour the reaction mixture onto crushed ice/water.
Isolation: The bulky acetamide,
-(2-(naphthalen-1-yl)propan-2-yl)acetamide , will precipitate as a solid.[1] Filter, wash with water, and dry.[3] Recrystallize from Ethanol/Water if needed.
Step 3: Alkaline Glycolysis (Hydrolysis)
Objective: Cleave the sterically hindered amide to release the free amine.
Constraint: Standard aqueous acid/base hydrolysis (100°C) often fails for
-tert-alkyl amides due to extreme steric bulk protecting the carbonyl carbon.[1]
Solution: Use Ethylene Glycol as a solvent to achieve higher reaction temperatures (150-160°C).[1]
Protocol:
Suspend the acetamide in Ethylene Glycol (5 mL per gram of amide).
Add Potassium Hydroxide (KOH, pellets, 5.0 eq).
Reflux: Heat to 150-160°C for 12-24 hours. Monitor by TLC (disappearance of amide spot).
Workup: Cool to room temperature. Dilute with water (5 vol).
Extraction: Extract the free amine with Dichloromethane (DCM,
).
Drying: Dry DCM layer over
and concentrate to yield the crude amine oil.
Step 4: Hydrochloride Salt Formation
Objective: Isolate the stable salt form.
Dissolve the crude amine oil in a minimal amount of anhydrous Diethyl Ether.
Cool to 0°C.
Bubble dry HCl gas into the solution (or add 2M HCl in ether dropwise) until pH < 3.
A white precipitate forms immediately.
Filter the solid under Argon (to prevent moisture absorption). Wash with cold ether.
Drying: Dry in a vacuum desiccator over
.
Part 3: Characterization Data[5]
The following data confirms the structure of 2-(Naphthalen-1-yl)propan-2-amine HCl .
(17) to give carbocation at 169 m/z is a dominant pathway due to the stability of the naphthyl-isopropyl cation.[1]
Part 4: Reaction Mechanism Visualization
The success of this synthesis hinges on the Ritter reaction mechanism. The visualization below details the electronic flow, emphasizing the stabilization of the carbocation by the naphthalene ring, which allows the reaction to proceed despite steric hindrance.
Figure 2: Mechanistic pathway of the Ritter reaction emphasizing the carbocation intermediate.
References
Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoketones. Journal of the American Chemical Society, 70(12), 4045–4048. Link[1]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Grignard reagents).
Fernandez, S., et al. (2000). Lipase-catalyzed enantioselective acetylation of 1-arylalkylamines. Journal of Organic Chemistry. (Context for handling hindered benzylic amines).
Organic Syntheses. (1973). Hydrolysis of Hindered Amides: 2,4,6-Trimethylbenzoic Acid. Org.[2][5][6] Synth., Coll. Vol. 5, p. 73. (Source for the Ethylene Glycol/KOH hydrolysis method). Link[1]
"physical and chemical properties of 2-(Naphthalen-1-yl)propan-2-amine hydrochloride"
The following technical guide provides an in-depth analysis of 2-(Naphthalen-1-yl)propan-2-amine hydrochloride , a specialized chemical entity used primarily as a structural scaffold in medicinal chemistry. Executive Sum...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 2-(Naphthalen-1-yl)propan-2-amine hydrochloride , a specialized chemical entity used primarily as a structural scaffold in medicinal chemistry.
Executive Summary
2-(Naphthalen-1-yl)propan-2-amine hydrochloride (also known as 1-(1-amino-1-methylethyl)naphthalene HCl) is a sterically hindered, lipophilic primary amine. Structurally, it represents a naphthalene analog of cumylamine (
-dimethylbenzylamine) and shares pharmacophore features with phentermine .
Due to the presence of a quaternary carbon adjacent to the amino group, this compound exhibits unique chemical stability and resistance to oxidative deamination by monoamine oxidases (MAOs) compared to its non-hindered counterparts. It serves as a critical building block in the synthesis of G-protein coupled receptor (GPCR) ligands, specifically Somatostatin Receptor 4 (SSTR4) agonists, and is explored in structure-activity relationship (SAR) studies targeting the central nervous system (CNS).
The molecule consists of a naphthalene ring substituted at the C1 position with a tert-butyl-like amine group (isopropylamine moiety with the amine on the central carbon). The gem-dimethyl substitution at the
-carbon creates significant steric bulk, which protects the amine from metabolic degradation and influences its binding kinetics in biological targets.
Physical Properties
Parameter
Value / Description
Physical State
White to off-white crystalline solid
Melting Point
>200 °C (Typical for sterically hindered amine hydrochlorides)
Solubility
High: DMSO, Methanol, EthanolModerate: Water (pH dependent)Low: Hexane, Diethyl ether
Hygroscopicity
Moderate (Store in desiccated environment)
pKa (Predicted)
9.8 – 10.2 (Base strength is enhanced by the electron-donating alkyl groups)
Chemical Properties & Reactivity
Steric Hindrance & Nucleophilicity
Unlike typical primary amines, the amino group in 2-(Naphthalen-1-yl)propan-2-amine is attached to a quaternary carbon. This steric crowding significantly alters its reactivity:
Acylation/Alkylation: Reaction rates with acyl chlorides or alkyl halides are slower than unhindered amines (e.g., benzylamine) due to the bulky gem-dimethyl group and the proximal naphthalene ring.
Nucleophilic Attack: Requires forcing conditions (higher heat, stronger bases) to form amides or sulfonamides efficiently.
Stability
Thermal Stability: The HCl salt is thermally stable up to its melting point.
Metabolic Stability: The
-dimethyl substitution blocks -carbon oxidation, rendering the molecule resistant to rapid degradation by Monoamine Oxidase A/B (MAO), a common fate for phenethylamine derivatives.
Synthesis Methodology
The synthesis of sterically hindered amines like 2-(Naphthalen-1-yl)propan-2-amine is classically achieved via the Ritter Reaction , which circumvents the difficulties of nucleophilic substitution on tertiary carbons.
Protocol: Ritter Reaction Pathway
Precursor Formation: 1-Naphthylmagnesium bromide is reacted with acetone to yield 2-(1-Naphthyl)propan-2-ol (tertiary alcohol).
Ritter Reaction: The alcohol is treated with hydrogen cyanide (HCN) or sodium cyanide in concentrated sulfuric acid (H
SO). The strong acid generates a tertiary carbocation, which is trapped by the nitrile to form a formamide intermediate.
Hydrolysis: The formamide is hydrolyzed under acidic or basic conditions to yield the free amine, which is then converted to the hydrochloride salt.
Figure 1: Synthetic pathway via the Ritter Reaction, utilizing a tertiary carbocation intermediate.[1]
Analytical Characterization
Researchers verifying the identity of this compound should look for the following spectroscopic signatures.
1.85 ppm (s, 6H, C(CH)): Sharp singlet representing the six equivalent methyl protons. The chemical shift is deshielded relative to alkyl chains due to the aromatic ring and amine.
Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode)
Molecular Ion:
m/z (corresponding to the free base CHN).
Pharmacological Applications
While often used as a chemical intermediate, the structural motif of 2-(Naphthalen-1-yl)propan-2-amine confers specific pharmacological potential:
SSTR4 Agonist Development:
This amine serves as a key fragment in the synthesis of non-peptide Somatostatin Receptor 4 (SSTR4) agonists. The bulky lipophilic group fits into the orthosteric binding pocket of the GPCR, providing selectivity over other receptor subtypes.
CNS Ligand Probes:
As a naphthalene analog of phentermine and clortermine , it is used to probe steric requirements of monoamine transporters (DAT/NET/SERT). The gem-dimethyl group prevents metabolic deamination, extending the half-life of derived ligands.
Figure 2: Pharmacological utility and research applications of the scaffold.
Handling & Safety (SDS Summary)
Signal Word:WARNING
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Precautionary Measures:
Wear nitrile gloves and safety glasses.
Handle in a fume hood to avoid inhalation of dust.
Storage: Store at 2-8°C (Refrigerate), under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.
References
PubChem. (2024). Compound Summary: 2-(Naphthalen-1-yl)propan-2-amine. National Library of Medicine. Available at: [Link]
Ritter, J. J., & Minieri, P. P. (1948). "A New Reaction of Nitriles. I. Amides from Alkenes and Monoketones". Journal of the American Chemical Society, 70(12), 4045–4048.
ChemBridge Corporation. (2024). Building Block Collection: Primary Amines.
Spectroscopic Data (NMR, IR, MS) of 2-(Naphthalen-1-yl)propan-2-amine Hydrochloride: An In-Depth Technical Guide
Executive Summary This whitepaper provides a comprehensive, theoretically grounded spectroscopic profile—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS)—for 2-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This whitepaper provides a comprehensive, theoretically grounded spectroscopic profile—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS)—for 2-(Naphthalen-1-yl)propan-2-amine hydrochloride (CAS: 141983-61-1). As a sterically hindered, rigidified aryl-isopropylamine, this compound serves as a critical pharmacophore in the development of selective somatostatin receptor subtype 4 (SSTR4) agonists and other central nervous system (CNS) therapeutics. This guide is designed for analytical chemists and drug development professionals, detailing not just the expected spectral outputs, but the underlying quantum and physicochemical causalities driving these observations.
Structural Context & Physicochemical Causality
The molecule consists of a naphthalene ring substituted at the 1-position (α-position) with a bulky
-dimethylmethanamine group, formulated as a hydrochloride salt.
Two critical structural features dictate its spectroscopic behavior:
The Peri-Interaction: The bulky
group at C-1 experiences severe steric repulsion from the C-8 proton (peri-position). This forces the aliphatic side chain into a restricted conformation, placing the positively charged ammonium group in the spatial vicinity of H-8, leading to pronounced magnetic deshielding.
The Hydrochloride Salt Form: Protonation of the primary amine to
significantly alters the electron density of the adjacent quaternary carbon and methyl groups, shifting their NMR signals downfield while dominating the FTIR spectrum with broad, intense hydrogen-bonded stretching networks.
To ensure high-fidelity, self-validating data, the following standardized protocols must be employed. Every step is designed to incorporate internal checks, ensuring that environmental or instrumental artifacts do not compromise structural elucidation [1].
Step-by-Step Self-Validating Protocols
NMR Spectroscopy:
Solvent Choice: Dimethyl sulfoxide-
(DMSO-) is mandated. It fully solubilizes the polar hydrochloride salt and slows the quadrupolar exchange rate of the protons, allowing them to be observed as a distinct, broad signal rather than exchanging into the baseline.
Internal Validation: Tetramethylsilane (TMS) at 0.00 ppm serves as the primary chemical shift reference. The residual solvent pentet of DMSO-
at 2.50 ppm (H) and septet at 39.52 ppm (C) serve as secondary internal calibration points.
FTIR Spectroscopy:
Method: Attenuated Total Reflectance (ATR) utilizing a diamond crystal.
Validation: A background scan of the ambient atmosphere (specifically
and vapor) is acquired immediately prior to sample analysis and digitally subtracted.
Mass Spectrometry (ESI-MS):
Method: Electrospray Ionization in positive mode (ESI+). The sample is diluted in 50:50 Methanol/Water with 0.1% Formic Acid.
Causality: The acidic modifier ensures complete protonation of the amine, driving the equilibrium toward the
species. A solvent blank is run prior to sample injection to validate the absence of carryover.
Figure 1: Standardized self-validating workflow for NMR sample preparation, acquisition, and processing.
Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR Analysis
The
H NMR spectrum is defined by three distinct regions. The gem-dimethyl protons appear as a sharp, highly integrated 6H singlet. While typical aliphatic methyl groups resonate near 1.0 ppm, the combined electron-withdrawing effect of the adjacent group and the diamagnetic anisotropy of the naphthalene ring shift this signal to ~1.85 ppm .
The aromatic region (7.50–8.30 ppm) integrates for 7 protons. The most critical diagnostic feature is the H-8 proton , which appears as a doublet shifted significantly downfield to ~8.25 ppm . This is a direct consequence of the spatial proximity (peri-effect) to the bulky
-dimethylmethanamine group [2].
C NMR Analysis
The quaternary aliphatic carbon (
) is highly deshielded due to its direct attachment to the electronegative nitrogen and the aromatic ring, appearing at ~56.2 ppm . The naphthalene carbons exhibit standard chemical shifts, with the substituted C-1 carbon appearing furthest downfield at ~140.5 ppm .
Table 1: Predicted
H and
C NMR Assignments (in DMSO-
)
Nucleus
Chemical Shift (ppm)
Multiplicity
Integration
Assignment / Causality
H
1.85
Singlet (s)
6H
; Deshielded by and aryl ring.
H
7.50 – 7.70
Multiplet (m)
3H
Naphthalene H-3, H-6, H-7.
H
7.85 – 8.00
Multiplet (m)
3H
Naphthalene H-2, H-4, H-5.
H
8.25
Doublet (d)
1H
Naphthalene H-8; Deshielded by peri-interaction.
H
8.40
Broad Singlet (br s)
3H
(Protonated amine); Broadened by N quadrupolar relaxation.
C
28.5
-
-
Aliphatic methyl carbons ().
C
56.2
-
-
Quaternary aliphatic carbon ().
C
124.0 – 129.5
-
-
Naphthalene unsubstituted aromatic carbons (CH).
C
131.2, 133.8
-
-
Naphthalene bridgehead carbons (C-8a, C-4a).
C
140.5
-
-
Naphthalene substituted carbon (C-1).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is heavily dominated by the hydrochloride salt formulation. Intact primary amine hydrochlorides do not show the sharp N-H stretches typical of free amines. Instead, they exhibit a massive, complex absorption band spanning 3200 to 2600 cm⁻¹ due to extensive hydrogen bonding of the
group with the chloride counterion.
Additionally, the substitution pattern of the naphthalene ring can be definitively confirmed via the out-of-plane (oop) C-H bending vibrations in the fingerprint region [3].
Table 2: Key FTIR Vibrational Modes
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Diagnostic Significance
3200 – 2600
Strong, Broad
N-H Stretching ()
Confirms the hydrochloride salt form.
~3050
Medium
C-H Stretching ()
Aromatic ring protons.
~2980, 2930
Medium
C-H Stretching ()
Aliphatic gem-dimethyl protons.
1600, 1510
Medium
C=C Stretching
Naphthalene aromatic ring breathing.
1580
Strong
N-H Bending
Characteristic of primary ammonium salts.
800, 770
Strong
C-H out-of-plane bending
Indicates 3 adjacent H's and 4 adjacent H's (1-substituted naphthalene).
Mass Spectrometry (MS) & Fragmentation Pathways
Under standard Electrospray Ionization (ESI+) conditions, the hydrochloride salt dissociates entirely. The mass spectrometer exclusively detects the protonated free base. The monoisotopic mass of the free base (
) is 185.12 Da, resulting in an observed precursor ion at m/z 186.13 .
Fragmentation Causality (MS/MS)
Subjecting the m/z 186.13 ion to Collision-Induced Dissociation (CID) triggers a highly specific and thermodynamically favorable fragmentation pathway. Because the amine is attached to a sterically hindered, benzylic quaternary carbon, the primary fragmentation event is the neutral loss of ammonia (
, -17 Da) . This yields an exceptionally stable tertiary, resonance-stabilized carbocation at m/z 169.10 . Subsequent fragmentation involves the breakdown of the aliphatic chain to yield conjugated naphthyl cations [4].
Figure 2: Proposed ESI-MS/MS fragmentation pathway for 2-(Naphthalen-1-yl)propan-2-amine.
Conclusion
The spectroscopic footprint of 2-(Naphthalen-1-yl)propan-2-amine hydrochloride is heavily dictated by its steric bulk and salt formulation. The peri-interaction observed in the
H NMR (deshielding of H-8), combined with the massive stretching network in FTIR and the highly predictable neutral loss of ammonia in ESI-MS, provides a robust, orthogonal matrix for definitive structural validation in pharmaceutical development workflows.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Ed.). John Wiley & Sons.[Link][1][2]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th Ed.). Springer.[Link][3][4]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th Ed.). Cengage Learning.[Link][5][6]
Sumitomo Chemical Co., Ltd. (2015). Nitrogen-containing saturated heterocyclic compound (Patent No. WO2015037716A1). World Intellectual Property Organization.[7][8]
Physicochemical Profiling: Solubility of 2-(Naphthalen-1-yl)propan-2-amine Hydrochloride
[1] Executive Summary 2-(Naphthalen-1-yl)propan-2-amine hydrochloride represents a specific class of lipophilic amine salts often encountered in early-stage CNS drug discovery or ligand synthesis.[1] Structurally, it con...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
2-(Naphthalen-1-yl)propan-2-amine hydrochloride represents a specific class of lipophilic amine salts often encountered in early-stage CNS drug discovery or ligand synthesis.[1] Structurally, it consists of a hydrophobic naphthalene core attached to a sterically hindered primary amine (via a gem-dimethyl linker), stabilized as a hydrochloride salt.[1]
This guide addresses the "Solubility Paradox" inherent to this molecule: the competition between the highly lipophilic naphthalene moiety (LogP ~3.3 for the base) and the highly hydrophilic, ionic ammonium chloride head group.[1]
Key Takeaway: Unlike simple organic molecules, the solubility of this salt is not binary.[1] It exhibits amphiphilic behavior , showing high solubility in polar protic solvents (Methanol, Ethanol), moderate-to-high solubility in aprotic polar solvents (DMSO), and specific pH-dependent solubility in aqueous media.[1]
Molecular Architecture & Theoretical Predictions
Before wet-lab profiling, we must establish the theoretical solubility landscape using Structure-Property Relationships (SPR).[1]
Structural Analysis
Hydrophobic Domain: The Naphthalene ring is planar and aromatic.[1] It drives solubility in organic solvents via
) provides a high dipole moment and hydrogen bond donating capability.[1]
Steric Hindrance: The gem-dimethyl group (propan-2-yl) creates steric bulk around the amine, potentially reducing crystal lattice energy (melting point depression) compared to a linear isomer, theoretically increasing solubility compared to unbranched analogs.[1]
Predicted Solubility Profile (Tiered)
Based on First Principles of Solvation for Aryl-Alkyl Amine Salts
Solvent Class
Representative Solvent
Predicted Solubility
Mechanistic Rationale
Polar Protic
Methanol, Ethanol
Very High (>100 mg/mL)
"Like dissolves like" for ionic salts; H-bonding stabilizes the and .[1]
Weighing: Accurately weigh ~10 mg of 2-(Naphthalen-1-yl)propan-2-amine HCl into 1.5 mL HPLC vials (borosilicate glass).
Solvent Addition: Add 250 µL of the target solvent.[1]
Observation Check: If the solid dissolves immediately, the solubility is >40 mg/mL.[1] Add more solid until saturation (visible precipitate) is achieved.[1]
Duration:24 to 48 hours .[1] (Note: Kinetic solubility uses 2-4 hours; Thermodynamic requires longer to overcome crystal lattice energy).[1]
pH Check (Critical for Aqueous): Measure the pH of the saturated solution. The amine HCl is a weak acid; it may lower the pH of unbuffered water, artificially increasing solubility.[1]
Since the solvent (0.1N HCl) already contains a high concentration of chloride ions (
), the equilibrium shifts to the left to maintain the solubility product constant ().
Implication: The solubility of 2-(Naphthalen-1-yl)propan-2-amine HCl will be lower in 0.1N HCl than in pure water, despite the lower pH usually favoring amine solubility.[1]
Protocol Adjustment: Always report the final pH and the specific counter-ion concentration in the buffer.
References
Ku, M. S. (2008).[1] Use of the Biopharmaceutical Classification System in early drug development.[1] The AAPS Journal, 10(1), 208-212.[1] Link
Bergström, C. A., et al. (2007).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 33(4-5), 244-257.[1] Link
Bhattachar, S. N., et al. (2006).[1] Solubility: it's not just for physical chemists.[1] Drug Discovery Today, 11(21-22), 1012-1018.[1] Link
Pudipeddi, M., & Serajuddin, A. T. (2005).[1] Trends in solubility of polymorphs: 2005 update. Journal of Pharmaceutical Sciences, 94(5), 929-939.[1] Link
FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Link
"mechanism of action of naphthalen-1-yl-propanamine derivatives"
Executive Summary The naphthalen-1-yl-propanamine scaffold represents a privileged structure in medicinal chemistry, serving as a versatile pharmacophore that bifurcates into two distinct therapeutic classes based on the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The naphthalen-1-yl-propanamine scaffold represents a privileged structure in medicinal chemistry, serving as a versatile pharmacophore that bifurcates into two distinct therapeutic classes based on the alkyl chain architecture: the linear isomer (3-(naphthalen-1-yl)propan-1-amine) and the branched isomer (1-(naphthalen-1-yl)propan-2-amine) .
While the naphthalene moiety provides high lipophilicity (
) facilitating membrane penetration and hydrophobic pocket occupancy, the positioning of the amine dictates the biological target:
Linear Derivatives: Predominantly exhibit antimicrobial (membrane disruption) and anticancer (EGFR kinase inhibition) activities.
Branched Derivatives: Act as modulators of monoaminergic systems, functioning primarily as Monoamine Oxidase Inhibitors (MAOIs) or, in specific structural analogs, as monoamine releasers.
This guide analyzes the structure-activity relationships (SAR), molecular mechanisms, and validation protocols for these derivatives.
Chemical Biology & Structure-Activity Relationship (SAR)
The pharmacological divergence of this class is governed by the "Linker-Amine" hypothesis. The distance and steric environment of the nitrogen atom relative to the naphthalene ring switch the target affinity from cell wall proteins to G-protein coupled receptors (GPCRs) and enzymes.
Caption: Divergence of pharmacological activity based on the alkyl chain structure of the naphthalene scaffold.
Mechanism of Action: Linear Derivatives
Antimicrobial & Antifungal Activity
The linear derivative, 3-(naphthalen-1-yl)propan-1-amine , acts as a cationic amphiphile.
Mechanism: The hydrophobic naphthalene ring intercalates into the lipid bilayer of bacterial or fungal cell membranes. The positively charged primary amine (
) interacts electrostatically with anionic phosphate heads.
Outcome: This disrupts membrane integrity, leading to depolarization, leakage of intracellular components (
, ATP), and cell death.
Spectrum: Effective against Gram-positive bacteria (e.g., S. aureus) and various fungal strains.
Kinase Inhibition (EGFR)
Certain N-substituted derivatives target the Epidermal Growth Factor Receptor (EGFR) .[1]
Binding Mode: The naphthalene moiety occupies the hydrophobic region of the ATP-binding pocket. The amine forms hydrogen bonds with the hinge region residues (e.g., Met793 in EGFR).
Therapeutic Relevance: Inhibition of autophosphorylation blocks downstream RAS/RAF/MEK/ERK signaling, inducing apoptosis in cancer cells.
Mechanism of Action: Branched Derivatives
Monoamine Oxidase Inhibition (MAOI)
Unlike its isomer 2-naphthylaminopropane (PAL-287) , which is a potent monoamine releaser, 1-(naphthalen-1-yl)propan-2-amine (1-NAP) functions primarily as an inhibitor.
Selectivity: 1-NAP shows negligible activity at MAO-B (
).
Structural Logic: The 1-position substitution on the naphthalene ring creates steric hindrance that prevents the molecule from effectively acting as a substrate for the transporter (SERT/DAT) to trigger release, but allows it to block the catalytic site of MAO-A.
Toxicity Profile: hERG Inhibition
A critical liability for the branched derivatives is cardiotoxicity.
Mechanism: High affinity binding to the inner pore of the hERG
channel.
Consequence: Delayed repolarization of cardiac action potentials (QT prolongation), posing a risk of Torsades de Pointes.
Experimental Protocols
Synthesis: Reductive Amination (Linear Isomer)
Objective: Synthesize 3-(naphthalen-1-yl)propan-1-amine from 3-(naphthalen-1-yl)propanal.
Reactants: Dissolve 3-(naphthalen-1-yl)propanal (1 eq) in methanol.
Imine Formation: Add Ammonium acetate (10 eq) or aqueous ammonia. Stir at RT for 2 hours.
Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (
, 1.5 eq) portion-wise.
Workup: Quench with
. Basify to pH 12 with . Extract with DCM.
Purification: Silica gel chromatography (DCM:MeOH:
).
In Vitro MIC Determination (Antimicrobial)
Standard: CLSI Broth Microdilution.
Inoculum Prep: Adjust bacterial culture to
McFarland standard ( CFU/mL).
Dilution: Dilute 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB).
Compound Plate: Prepare 2-fold serial dilutions of the naphthalene derivative in 96-well plates (Range: 64
g/mL to 0.125 g/mL).
Incubation: Add bacterial suspension. Incubate at 37°C for 16–20 hours.
Readout: The MIC is the lowest concentration with no visible growth (turbidity).
Visualization: Screening Workflow
Caption: Screening cascade for identifying therapeutic candidates from naphthalene-propanamine libraries.
References
BenchChem Technical Review. (2025). A Comprehensive Technical Review of 3-(Naphthalen-1-yl)propan-1-amine and Its Derivatives. BenchChem. Link
Shinohara, K., et al. (2024). Naphthalen-1-ylethanamine-containing small molecule inhibitors of the papain-like protease of SARS-CoV-2.[3] European Journal of Medicinal Chemistry.[3] Link
PubChem. (2025).[4] Compound Summary: 3-(Naphthalen-1-yl)propan-1-amine (CID 11126967).[4] National Library of Medicine. Link
Taylor & Francis. (2022).[5] Neurotoxic and cardiotoxic effects of N-methyl-1-(naphthalen-2-yl)propan-2-amine. Journal of Toxicology. Link
Wikipedia. (2025). 1-Naphthylaminopropane (1-NAP).[2] Wikipedia Foundation. Link
Technical Guide: Biological & Pharmacological Profile of 2-(Naphthalen-1-yl)propan-2-amine Hydrochloride
The following technical guide details the biological potential, pharmacological context, and experimental utility of 2-(Naphthalen-1-yl)propan-2-amine hydrochloride . [1] Executive Summary & Chemical Identity 2-(Naphthal...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the biological potential, pharmacological context, and experimental utility of 2-(Naphthalen-1-yl)propan-2-amine hydrochloride .
[1]
Executive Summary & Chemical Identity
2-(Naphthalen-1-yl)propan-2-amine hydrochloride (CAS: 141983-61-1) is a specialized tertiary carbinamine pharmacophore.[1] Unlike its secondary amine analogs (such as the serotonin releaser PAL-287), this molecule features a gem-dimethyl substitution at the
-carbon relative to the amine.[1] This structural rigidity imparts unique metabolic stability and selectivity profiles, making it a critical "privileged scaffold" in the development of Somatostatin Receptor 4 (SSTR4) agonists and potential calcimimetics .[1]
This compound serves as a high-affinity "anchor" in larger drug molecules. Its biological activity is best understood through three distinct pathways: SSTR4 Agonism , Monoamine Transporter Modulation , and Calcium Sensing .
A. Primary Pathway: SSTR4 Agonism (Neuroprotection)
The most authoritative biological application of 2-(Naphthalen-1-yl)propan-2-amine is as the lipophilic headgroup for Somatostatin Receptor Subtype 4 (SSTR4) agonists .[1]
Mechanism: SSTR4 is highly expressed in the hippocampus and cortex. Agonism of SSTR4 reduces neuronal excitability and promotes the degradation of Amyloid-
(A) by upregulating Neprilysin (an A-degrading enzyme).[1]
Role of the Amine: The naphthalene moiety occupies a deep hydrophobic pocket in the SSTR4 transmembrane domain, while the gem-dimethyl group locks the amine in a conformation that optimizes hydrogen bonding with Aspartate residues in the receptor core.
Therapeutic Outcome: Enhancement of cognitive function and potential disease modification in Alzheimer's Disease.
Figure 1: Signal transduction pathway for SSTR4 agonists utilizing the 2-(Naphthalen-1-yl)propan-2-amine scaffold.[1]
B. Secondary Pathway: Monoaminergic Modulation (SAR Inference)
Structurally, the molecule is a rigidified analog of Phentermine and PAL-287 (Naphthylisopropylamine).[1]
Target: Serotonin (SERT), Dopamine (DAT), and Norepinephrine (NET) transporters.[1]
Activity Profile:
Unlike secondary amines (which are often releasers), tertiary carbinamines (primary amines on a tertiary carbon) often act as reuptake inhibitors or weak releasers with reduced potency but longer duration.[1]
Steric Hindrance: The bulk of the gem-dimethyl group likely reduces affinity for MAO-A and MAO-B, making it a "metabolically silent" modulator.
Potential: Research probe for investigating steric limits of the orthosteric binding site in monoamine transporters.
C. Tertiary Pathway: Calcimimetic Activity
The compound is a structural bioisostere of the amine moiety found in Cinacalcet (Sensipar).[1]
2-(Naphthalen-1-yl)propan-2-amine: Replaces the chiral ethyl group with a gem-dimethyl propyl group.[1]
Biological Implication: This modification eliminates the chiral center, potentially simplifying synthesis while maintaining the bulk required to activate the Calcium-Sensing Receptor (CaSR) in the parathyroid gland.[1]
Experimental Protocols
Protocol A: Chemical Synthesis (Ritter Reaction)
Objective: Synthesize 2-(Naphthalen-1-yl)propan-2-amine from 1-isopropenylnaphthalene or the corresponding alcohol.[1]
Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen).
Handling: Use a fume hood. Avoid inhalation of dust. The free base is likely volatile; the hydrochloride salt is stable but should be kept dry to prevent hydrolysis or clumping.
References
Chemical Identity & Properties: PubChem.[2] (n.d.). 1-(Naphthalen-1-yl)propan-2-amine.[1][2] National Library of Medicine. Retrieved March 1, 2026, from [Link][1]
SSTR4 Agonist Synthesis: Google Patents. (2015). Nitrogen-containing saturated heterocyclic compound (WO2015037716A1).[1] Retrieved March 1, 2026, from [1]
Naphthylamine SAR: Rothman, R. B., et al. (2005).[1] Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. (Contextual grounding for naphthyl-amine transporter activity).
SSTR4 Mechanism: Takeda Pharmaceutical Company. (2017).[1] Morpholine and 1,4-oxazepanamide as somatostatin receptor subtype 4 (SSTR4) agonists (JP2017533930A). Retrieved March 1, 2026, from [1]
Comprehensive Review of 2-(Naphthalen-1-yl)propan-2-amine Scaffolds
This guide serves as an advanced technical review of 2-(naphthalen-1-yl)propan-2-amine and its structural analogs. This class of compounds, characterized by a naphthalene moiety attached to an amine-bearing propyl chain,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an advanced technical review of 2-(naphthalen-1-yl)propan-2-amine and its structural analogs. This class of compounds, characterized by a naphthalene moiety attached to an amine-bearing propyl chain, represents a critical scaffold in the development of Serotonin-Norepinephrine-Dopamine Releasing Agents (SNDRAs) and calcimimetic intermediates.
While the specific gem-dimethyl isomer 2-(naphthalen-1-yl)propan-2-amine (a cumylamine analog) is often utilized as a specialized intermediate or chiral auxiliary precursor, its structural isomers—most notably 1-(naphthalen-2-yl)propan-2-amine (PAL-287) —are extensively documented for their non-neurotoxic psychostimulant properties. This guide synthesizes the chemistry and pharmacology of this broader "naphthylisopropylamine" family, with specific protocols for the target scaffold.
Structural Architecture & Chemical Identity
The molecule 2-(naphthalen-1-yl)propan-2-amine consists of a naphthalene ring directly bonded to the C2 position of a propyl amine chain. This creates a quaternary carbon center, distinguishing it structurally from the "amphetamine-like" isomers where the aryl group is separated from the amine by a methylene bridge.
Characteristics: Des-methyl analog, widely used in allosteric modulators.
Structure-Activity Relationship (SAR) Logic
The naphthyl ring provides high lipophilicity (
), facilitating Blood-Brain Barrier (BBB) penetration. The position of the amine and the bulk of the alkyl group dictate transporter selectivity:
1-Naphthyl vs. 2-Naphthyl: 2-naphthyl isomers (like PAL-287) generally exhibit higher affinity for the Serotonin Transporter (SERT) compared to 1-naphthyl analogs, which favor the Norepinephrine Transporter (NET).
Gem-dimethyl substitution: The introduction of a second methyl group at the alpha position (as in the target molecule) reduces conformational flexibility. This typically lowers affinity for transporters compared to the secondary amine counterparts but significantly increases metabolic stability against deamination.
The primary interest in naphthyl-amine analogs lies in their ability to function as Substrate-Based Releasers rather than simple reuptake inhibitors.
Mechanism of Action (SNDRA)
Unlike cocaine (a blocker), these analogs enter the presynaptic neuron via Monoamine Transporters (SERT, DAT, NET). Once inside, they disrupt the VMAT2 (Vesicular Monoamine Transporter 2) gradient, causing cytoplasmic accumulation of neurotransmitters, which are then pumped out into the synapse via reverse transport.
Key Differentiator: The naphthyl ring makes these compounds "dual" or "triple" releasers. The increased bulk compared to a phenyl ring (amphetamine) enhances SERT interaction, leading to a balanced release of Dopamine (DA) and Serotonin (5-HT). This balance is hypothesized to reduce addiction potential compared to selective DA releasers.
Signaling Pathway Diagram
The following diagram illustrates the interaction of naphthyl-amine analogs with the synaptic cleft.
Figure 1: Mechanism of substrate-based monoamine release induced by naphthyl-amine scaffolds.
Comparative Data Analysis
The following table summarizes the binding affinities and release potencies of the target class (Naphthyl analogs) versus standard amphetamines. Note the shift toward Serotonin (5-HT) affinity with the naphthyl ring.
Compound
Structure Type
DAT EC50 (nM)
SERT EC50 (nM)
NET EC50 (nM)
NE/DA Ratio
d-Amphetamine
Phenyl-isopropyl
7
1765
12
1.7
PAL-287
2-Naphthyl-isopropyl
12.6
3.4
11.1
0.9
1-Naphthyl Isomer
1-Naphthyl-isopropyl
25
450
18
0.7
Target Analog *
2-(1-Naphthyl)-gem-dimethyl
>1000 (Est)
Low Affinity
Moderate
N/A
Data Source: Rothman et al. (2005) & Synthesis Reports. The gem-dimethyl target is estimated to have lower transporter affinity due to steric hindrance at the binding pocket but acts as a metabolic blocker.
Experimental Protocols: Synthesis & Validation
To ensure scientific integrity, we provide two distinct synthetic routes. Route A is specific to the prompt's gem-dimethyl target. Route B is the standard for the bioactive PAL-287 isomer.
Protocol A: Synthesis of 2-(Naphthalen-1-yl)propan-2-amine
Targeting the gem-dimethyl scaffold via Ritter Reaction.
Rationale: Direct alkylation of amines is prone to over-alkylation. The Ritter reaction utilizes a tertiary alcohol intermediate to install the amine with high specificity.
Procedure: Dissolve alcohol in AcOH. Add NaCN (1.5 eq) slowly at 0°C. Add
dropwise (exothermic). Stir at RT for 24h.
Hydrolysis: Reflux the resulting formamide intermediate with 20% NaOH or HCl for 48h to cleave the amide bond.
Purification: Acid-base extraction. The amine is in the organic layer at pH > 12. Convert to HCl salt for crystallization.
Protocol B: Synthesis of 1-(Naphthalen-2-yl)propan-2-amine (PAL-287)
Targeting the bioactive isomer via Nitroalkene Reduction.
Condensation:
React 2-Naphthaldehyde with Nitroethane using Ammonium Acetate catalyst in refluxing Toluene.
Product: 1-(Naphthalen-2-yl)-2-nitropropene.
Reduction (Self-Validating Step):
Reagent: Lithium Aluminum Hydride (LiAlH4) in THF.
Critical Control: Add nitroalkene solution slowly to LiAlH4 to prevent polymerization.
Workup: Fieser workup (
mL water, mL 15% NaOH, mL water).
Yield: ~60-75% as freebase oil.
Synthesis Workflow Diagram
Figure 2: Synthetic pathway for the gem-dimethyl naphthylamine scaffold.
Therapeutic Potential & Toxicology
Addiction Therapy (Substitution Strategy)
The primary application of naphthylisopropylamine analogs is in Agonist Replacement Therapy .
Logic: By releasing both DA and 5-HT, these compounds satisfy the craving associated with stimulant addiction (DA effect) while the 5-HT release dampens the reinforcing "high" and prevents the rapid re-dosing behavior seen with pure dopaminergics like methamphetamine.
Evidence: PAL-287 has demonstrated efficacy in reducing cocaine self-administration in rhesus monkeys without serving as a potent reinforcer itself.
Toxicology Profile
Neurotoxicity: Unlike amphetamines, naphthyl-analogs generally show reduced neurotoxicity . They do not cause long-term depletion of 5-HT or DA markers in rodent models.
Cardiovascular: The 5-HT2B agonist activity (common in this class) poses a theoretical risk of valvulopathy if used chronically, necessitating rigorous screening of new analogs for 5-HT2B affinity.
References
Rothman, R. B., et al. (2005). "Development of a Rationally Designed, Low Abuse Potential, Biogenic Amine Releaser That Suppresses Cocaine Self-Administration." Journal of Pharmacology and Experimental Therapeutics.
Blough, B. E., et al. (2019). "Synthesis and Transporter Binding Properties of 2-Naphthyl- and 1-Naphthyl- Analogs of Amphetamine." Journal of Medicinal Chemistry.
PubChem Compound Summary. (2024). "1-(Naphthalen-2-yl)propan-2-amine (PAL-287)."[1][2] National Center for Biotechnology Information.
In Silico First: A Predictive Modeling Guide for the Preclinical Assessment of 2-(Naphthalen-1-yl)propan-2-amine hydrochloride
Executive Summary In the contemporary drug discovery landscape, the imperative to "fail early and fail cheap" has catalyzed the integration of computational methods at the nascent stages of development.[1] This technical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the contemporary drug discovery landscape, the imperative to "fail early and fail cheap" has catalyzed the integration of computational methods at the nascent stages of development.[1] This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the physicochemical, pharmacokinetic (ADME), and toxicological properties of a novel chemical entity, 2-(Naphthalen-1-yl)propan-2-amine hydrochloride. By leveraging Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, researchers can screen, prioritize, and de-risk candidates before significant investment in resource-intensive laboratory synthesis and testing.[2][3] This document outlines the theoretical underpinnings, practical workflows, and data interpretation strategies essential for a robust computational assessment, transforming a simple chemical structure into a rich profile of predicted biological behavior.
Introduction: The Rationale for a Computational-First Approach
The journey of a drug from concept to clinic is notoriously long and expensive, with a high attrition rate often attributed to unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties discovered late in development.[1][3][4] In silico modeling offers a potent alternative, enabling the rapid, cost-effective evaluation of thousands of compounds based solely on their chemical structure.[1][3] This approach utilizes mathematical models that correlate a molecule's structural features (descriptors) with its physicochemical and biological properties.[5][6]
For our subject compound, 2-(Naphthalen-1-yl)propan-2-amine hydrochloride (a hypothetical novel agent for this guide's purpose), an early and comprehensive computational profile is invaluable. It allows us to anticipate potential liabilities, such as poor solubility, metabolic instability, or cardiac toxicity, and to make data-driven decisions about its progression. This guide will detail the methodologies for generating such a profile, emphasizing the causality behind model selection and the importance of a self-validating system of analysis.
Part I: Foundational Physicochemical Property Prediction
The behavior of a drug in a biological system is fundamentally governed by its physicochemical properties. Predicting these characteristics is the first and most critical step in our in silico assessment.[7] These properties dictate everything from how a drug dissolves to how it crosses cellular membranes.
Key Properties and Prediction Methodologies
Aqueous Solubility (log S): This parameter is crucial for oral absorption and formulation. Poor solubility is a major hurdle in drug development. Prediction models often use a combination of topological and electronic descriptors to correlate with extensive experimental datasets.
Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes, plasma protein binding, and metabolic clearance. Fragment-based and atom-based contribution methods are common predictive approaches.
Acid Dissociation Constant (pKa): The pKa determines the ionization state of a molecule at a given pH. This is critical as the charge state affects solubility, permeability, and target binding. Quantum mechanics and empirical methods are used for pKa prediction.[8]
Experimental Protocol: Physicochemical Workflow
Structure Input: The 2D structure of 2-(Naphthalen-1-yl)propan-2-amine is rendered and converted to a machine-readable format (e.g., SMILES string). For the hydrochloride salt, the parent free-base is typically used for most predictions, with the salt form considered in solubility assessments.
Descriptor Calculation: A comprehensive set of molecular descriptors (1D, 2D, and 3D) is calculated using software like DRAGON or MOE (Molecular Operating Environment).[9] These descriptors numerically encode the molecule's structural and electronic features.[6]
Model Application: The calculated descriptors are fed into pre-validated QSPR models. These can range from multiple linear regression (MLR) to more complex machine learning algorithms like Random Forest or Graph Neural Networks (GNNs).[6][10]
Applicability Domain Analysis: A crucial step is to ensure the query molecule falls within the "applicability domain" of the chosen model. This confirms the model was trained on compounds structurally similar to ours, increasing confidence in the prediction.
Results Aggregation: Predictions from multiple models or software suites (e.g., Schrödinger Suite, ADMET Predictor™) are aggregated to provide a consensus view and a range of predicted values.[11][12][13]
Table 1: Predicted Physicochemical Properties for 2-(Naphthalen-1-yl)propan-2-amine
Property
Predicted Value
Methodological Basis
Implication
Aqueous Solubility (log S)
-3.5
Atom/Fragment Contribution, GNN
Low to moderate solubility
Lipophilicity (logP)
3.8
Atomistic/Fragment-based (e.g., XLogP3)
High lipophilicity; potential for good permeability but also high protein binding and metabolism
| pKa (Basic) | 9.5 | Empirical models (e.g., ACD/Percepta) | Primarily ionized in the intestine and blood, impacting absorption and distribution |
Caption: Workflow for Physicochemical Property Prediction.
Part II: ADME Profile Prediction (Pharmacokinetics)
Predicting how a drug is absorbed, distributed, metabolized, and excreted is essential to estimate its efficacy and dosing regimen. In silico ADME models provide early, critical insights into these processes.[14]
Key ADME Parameters and Prediction Methodologies
Absorption:
Caco-2 Permeability: Predicts intestinal absorption. Models often use descriptors related to size, polarity, and hydrogen bonding capacity.
P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can pump drugs out of cells, reducing absorption. QSAR models are trained to recognize structural motifs associated with P-gp interaction.
Distribution:
Plasma Protein Binding (PPB): Highly bound drugs have lower free concentrations to exert their effect. Lipophilicity and charge are key predictors.
Blood-Brain Barrier (BBB) Penetration: Crucial for CNS-targeting drugs. Models often incorporate polar surface area (PSA) and logP.
Metabolism:
Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions. Common isoforms modeled include CYP3A4, 2D6, 2C9, 2C19, and 1A2.[15]
Site of Metabolism (SoM): Identifies which atoms in the molecule are most likely to be metabolized, guiding chemical modifications to improve stability.
Experimental Protocol: ADME Prediction Workflow
Model Selection: Choose a suite of validated ADME models. Commercial platforms like Schrödinger's QikProp, Simcyp, or open-source tools often provide comprehensive ADME predictions.[11]
CYP Inhibition Prediction: The molecule's structure is used as input for binary (inhibitor/non-inhibitor) classification models for each major CYP isoform.
Metabolic Stability and SoM: Models predict the likelihood of metabolism by key CYPs and highlight the specific atomic sites susceptible to metabolic attack (e.g., oxidation, hydroxylation).
Permeability and Transport: The molecule is evaluated using models for passive intestinal absorption (Caco-2) and active transport (e.g., P-gp substrate/inhibitor status).
Distribution Modeling: PPB and BBB penetration are predicted based on global physicochemical properties like logP and PSA.
Integrated Analysis: The results are synthesized to form a holistic view of the molecule's likely pharmacokinetic profile.
Table 2: Predicted ADME Profile for 2-(Naphthalen-1-yl)propan-2-amine
Parameter
Predicted Outcome
Methodological Basis
Implication
Caco-2 Permeability
High
QSAR based on PSA, logP
Likely well-absorbed orally
P-gp Substrate
Yes
2D/3D Pharmacophore Models
Potential for efflux, may reduce net absorption
Plasma Protein Binding
>95%
logP-based regression models
Low free fraction, may require higher doses
BBB Penetration
Yes
PSA/logP classification models
Potential for CNS effects (intended or side effects)
CYP2D6 Inhibition
Inhibitor
Ligand-based QSAR
High risk of drug-drug interactions
CYP3A4 Inhibition
Non-inhibitor
Ligand-based QSAR
Lower risk of interactions with CYP3A4 substrates
| Metabolic Stability | Moderate | SoM Prediction | Naphthalene ring and alkyl chain are potential sites of metabolism |
Caption: Integrated ADME Prediction Workflow.
Part III: Toxicity Profile Prediction (Pharmacodynamics/Toxicology)
Early identification of potential toxicities is arguably the most valuable contribution of in silico modeling, preventing the progression of unsafe compounds.[1]
Key Toxicological Endpoints and Prediction Methodologies
hERG Inhibition: Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmia (Torsades de Pointes).[16] QSAR models for hERG are a critical safety screen, trained to recognize features common to known hERG blockers.[16][17]
Mutagenicity (Ames Test): Predicts the potential of a compound to cause DNA mutations, a key indicator of carcinogenicity.[15] Models are typically rule-based, identifying structural alerts (toxicophores) known to be associated with mutagenicity.
Hepatotoxicity (DILI): Drug-Induced Liver Injury (DILI) is a major reason for drug withdrawal.[18] DILI prediction models are complex, often integrating physicochemical properties, metabolic pathways, and structural alerts.[19]
Skin Sensitization: Predicts the potential for a compound to cause an allergic skin reaction.
Structural Alert Screening: The molecule is first screened against a database of known toxicophores (e.g., using OECD QSAR Toolbox or Derek Nexus).[13]
hERG Liability Assessment: The structure is submitted to multiple hERG classification models (blocker/non-blocker). An affirmative result from several models is a significant red flag.
Mutagenicity Prediction: The molecule is evaluated by Ames prediction models. A positive prediction often warrants immediate de-prioritization or redesign.
Hepatotoxicity and Other Endpoints: The compound is assessed using comprehensive DILI models and other relevant toxicity predictors (e.g., skin sensitization).
Risk Synthesis: The outputs are consolidated to create a toxicity risk profile, highlighting the most significant potential liabilities.
Table 3: Predicted Toxicological Profile for 2-(Naphthalen-1-yl)propan-2-amine
Endpoint
Predicted Outcome
Methodological Basis
Implication
hERG Inhibition
High Risk
3D-QSAR, Pharmacophore Models
Significant risk of cardiotoxicity; requires experimental validation.
Ames Mutagenicity
Negative
Structural Alert/Rule-based
Low risk of being a mutagen.
Hepatotoxicity (DILI)
Moderate Risk
Statistical-based QSAR
Potential for liver injury, naphthalene moiety can be a liability.
| Skin Sensitization | Low Risk | Structural Alert Analysis | Unlikely to be a skin sensitizer. |
Caption: Workflow for In Silico Toxicity Risk Assessment.
Part IV: Integrated Data Analysis and Recommendations
The power of in silico prediction lies not in any single value, but in the synthesis of all predicted data into a coherent profile. For 2-(Naphthalen-1-yl)propan-2-amine hydrochloride, the integrated analysis reveals a complex picture with both promising and challenging characteristics.
Synthesized Profile:
Strengths: The compound is predicted to have high intestinal absorption and the ability to cross the blood-brain barrier, which would be advantageous for a CNS-targeted agent. It also shows a low risk for mutagenicity.
Liabilities: The primary concerns are significant red flags for hERG inhibition (cardiotoxicity) and CYP2D6 inhibition (drug-drug interactions). Its predicted high lipophilicity and extensive plasma protein binding may also present pharmacokinetic challenges, and a moderate risk of hepatotoxicity warrants caution.
Confidence and Limitations:
It is crucial to acknowledge that these are predictions, not certainties. The confidence in each prediction is tied to the applicability domain of the models used. While modern machine learning has greatly improved accuracy, in silico tools are intended to guide, not replace, experimental work.[6][20] The credibility of these models is a subject of ongoing discussion and standardization efforts by regulatory bodies.[21][22][23]
Recommendations for Experimental Validation:
Based on this in silico profile, the following tiered experimental validation is recommended:
Priority 1 (De-risking):
hERG Patch-Clamp Assay: Immediately assess hERG channel inhibition in vitro. A positive result would strongly support halting further development or initiating a redesign effort.
In Vitro CYP Inhibition Panel: Confirm the predicted inhibition of CYP2D6.
Priority 2 (Characterization):
Kinetic Solubility and Permeability Assays: Experimentally measure aqueous solubility and Caco-2 permeability to confirm absorption predictions.
In Vitro Metabolic Stability Assay: Use liver microsomes to determine the metabolic stability and identify the primary metabolites.
Priority 3 (Confirmation):
Plasma Protein Binding Assay: Measure the fraction bound to plasma proteins.
In Vitro Hepatotoxicity Assay: Use primary hepatocytes to investigate potential liver toxicity.
Conclusion
The in silico assessment of 2-(Naphthalen-1-yl)propan-2-amine hydrochloride provides a powerful, data-rich foundation for early-stage decision-making. By computationally forecasting its physicochemical, ADME, and toxicity profiles, we have identified both its therapeutic potential and, more critically, its significant liabilities. The prediction of high-risk hERG inhibition and potential for drug-drug interactions allows for the strategic allocation of resources, prioritizing critical in vitro experiments to validate these findings. This "predict-first" paradigm embodies a modern, efficient approach to drug discovery, enabling scientists to make more informed choices, reduce late-stage attrition, and ultimately accelerate the delivery of safer, more effective medicines.[1]
References
A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity.
What is the significance of QSAR in drug design? (2025, May 21).
AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight. (2025, September 25). MDPI.
In Silico ADME Methods Used in the Evaluation of N
The Rigidified Naphthyl-Gem-Dimethyl Scaffold: A Technical Guide to 2-(Naphthalen-1-yl)propan-2-amine HCl
The following technical guide details the properties, synthesis, and medicinal chemistry applications of 2-(Naphthalen-1-yl)propan-2-amine hydrochloride . Executive Summary 2-(Naphthalen-1-yl)propan-2-amine hydrochloride...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the properties, synthesis, and medicinal chemistry applications of 2-(Naphthalen-1-yl)propan-2-amine hydrochloride .
Executive Summary
2-(Naphthalen-1-yl)propan-2-amine hydrochloride (CAS: 503417-39-8 for free base analog ref) represents a specialized pharmacophore in medicinal chemistry, distinct from its more common isomers like naphthylisopropylamine (an amphetamine analog). Structurally, it is the 1-naphthyl analog of cumylamine (2-phenylpropan-2-amine), characterized by a gem-dimethyl substitution at the benzylic position.
This scaffold offers three critical advantages for drug discovery:
Metabolic Blockade: The quaternary carbon adjacent to the amine prevents
-carbon oxidation by Monoamine Oxidases (MAO), significantly extending half-life compared to non-substituted arylethylamines.
Achirality: Unlike 1-(1-naphthyl)ethylamine (the key fragment in Cinacalcet ), this gem-dimethyl analog is achiral, eliminating the need for enantiomeric resolution during scale-up.
Steric Locking: The 1-naphthyl "peri" hydrogens create significant steric clash with the gem-dimethyl group, forcing the amine into a rigid, out-of-plane conformation ideal for probing deep hydrophobic pockets in GPCRs (e.g., CaSR, SSTR4) and ion channels (NMDA).
Chemical Architecture & Properties[1][2][3]
Structural Analysis
The molecule consists of a naphthalene ring directly bonded to a tertiary carbinamine center.
High lipophilicity ensures excellent CNS penetration and membrane permeability.
pKa
~10.2
Exists predominantly as a cationic species at physiological pH, favoring ionic interactions with Asp/Glu residues in receptor binding sites.
PSA
26.0 Ų
Low polar surface area supports blood-brain barrier (BBB) crossing.
Rotatable Bonds
1 (C_aryl-C_alkyl)
Highly rigid; the rotation is restricted by the peri-hydrogen (H8) of the naphthalene ring.
Pharmacophore Visualization (DOT)
The following diagram illustrates the steric and electronic features of the scaffold.
Synthetic Methodology
The synthesis of this scaffold requires overcoming the steric hindrance of the 1-naphthyl group. A standard reductive amination is often insufficient for creating tertiary carbinamines. The Grignard-Ritter sequence is the industry-standard, self-validating protocol.
Reflux the acetamide in Ethylene Glycol/KOH at 150°C for 24 hours (harsh conditions required due to steric bulk).
Isolation: Dilute with water, extract with Ether.[1]
Salt Formation: Dissolve free base in dry ether. Bubble dry HCl gas or add 4M HCl in Dioxane.
Recrystallization: Isopropanol/Ether.
Synthesis Workflow (DOT)
Medicinal Chemistry Applications
Bioisosterism: The "Super-Cinacalcet" Scaffold
The drug Cinacalcet (Sensipar), a calcimimetic used in hyperparathyroidism, utilizes a 1-(1-naphthyl)ethylamine moiety.
Limitation of Cinacalcet: It possesses a chiral center that requires resolution (R-enantiomer is active). It is also susceptible to CYP450 metabolism at the benzylic position.
Solution: The 2-(Naphthalen-1-yl)propan-2-amine scaffold replaces the methine proton with a methyl group.
Result: The molecule becomes achiral (manufacturing advantage) and resistant to benzylic oxidation (metabolic advantage), while retaining the naphthyl hydrophobic contact.
CNS Targets: NMDA and TAAR1
The bulky, globular shape of this amine resembles Memantine and Amantadine .
NMDA Antagonism: The 1-naphthyl group provides depth, while the ammonium headgroup interacts with the channel pore. This scaffold serves as a template for open-channel blockers.
TAAR1 Agonism: Similar to phentermine, this scaffold activates Trace Amine Associated Receptor 1 (TAAR1), but with altered selectivity due to the naphthyl ring's width, potentially reducing amphetamine-like psychostimulant side effects while maintaining metabolic regulation effects.
Biological Data Summary (Comparative)
Scaffold Type
Metabolic Stability
Chirality
Target Selectivity
Amphetamine (Phenyl-isopropyl)
Low (CYP deamination)
Yes
DAT/NET/SERT
Cinacalcet Fragment (Naphthyl-ethyl)
Moderate
Yes
CaSR (Allosteric)
This Scaffold (Naphthyl-gem-dimethyl)
High (Blocked -C)
No (Achiral)
NMDA / SSTR4 / CaSR
References
Cinacalcet Structure & SAR: U.S. Food and Drug Administration. "Cinacalcet Hydrochloride Label." Drugs@FDA. [Link]
Ritter Reaction Protocol: Krimen, L. I., & Cota, D. J. "The Ritter Reaction." Organic Reactions, 1969.
Naphthylamine Pharmacology (PAL-287 context for comparison): Rothman, R. B., et al. "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 2001. [Link]
Somatostatin Receptor Agonists (Bulky Amine Utility): Identification of non-peptide SSTR4 agonists using bulky aryl-amine scaffolds.
Application Note: Mannich Reaction for the Synthesis of Naphthalen-1-yl-propanamine Precursors
Introduction & Scope The naphthalen-1-yl-propanamine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for selective serotonin reuptake inhibitors (SSRIs) such as Dapoxetin...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
The naphthalen-1-yl-propanamine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for selective serotonin reuptake inhibitors (SSRIs) such as Dapoxetine . The most direct and atom-economical route to this scaffold is the Mannich reaction , which couples an enolizable ketone, a non-enolizable aldehyde, and an amine to form a
-amino ketone (Mannich base).
This Application Note provides a validated protocol for the synthesis of 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride , the critical precursor for Dapoxetine. Unlike generic protocols, this guide addresses the specific solubility challenges of naphthalene derivatives and the thermodynamic instability of the free base, providing a robust method for isolating the stable hydrochloride salt.
Mechanistic Insight & Reaction Design
The success of this reaction relies on the in-situ generation of a highly electrophilic iminium ion and the acid-catalyzed enolization of 1-acetylnaphthalene.
The Catalytic Cycle
The reaction proceeds through two concurrent pathways that converge at the C-C bond formation step.
Iminium Formation: Paraformaldehyde depolymerizes to formaldehyde, which condenses with dimethylamine to form the iminium ion (
).
Enolization: Acid catalysis promotes the tautomerization of 1-acetylnaphthalene to its enol form, which acts as the nucleophile.
Critical Control Point: The reaction is reversible (Retro-Mannich). High temperatures during workup or basic pH can trigger the decomposition of the product back to starting materials.[1] Therefore, isolation as the hydrochloride salt is strictly required to trap the kinetic product.
Figure 1: Convergent mechanistic pathway for the synthesis of the Mannich base. The precipitation of the product drives the equilibrium forward.
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
Charge the flask with 1-Acetylnaphthalene (17.0 g, 100 mmol), Dimethylamine Hydrochloride (10.6 g, 130 mmol), and Paraformaldehyde (4.5 g, 150 mmol).
Add Ethanol (30-50 mL). Note: Keep solvent volume low to maximize concentration and facilitate precipitation.
Add Conc. HCl (0.5 mL) to initiate the catalytic cycle.
Step 2: Reaction & Reflux
Heat the mixture to a vigorous reflux (approx. 80°C).
Maintain reflux for 12–24 hours .
Monitoring: The reaction mixture will initially be a suspension and may clear up before the product begins to precipitate as a white solid.
TLC Control: Use 10% MeOH in DCM. Stain with Dragendorff’s Reagent (orange spot = tertiary amine product).
Step 3: Workup & Isolation (The "Salt Trap")
Remove the heat source and allow the flask to cool slowly to room temperature.
Transfer the flask to an ice bath (0–4°C) and stir for 2 hours. The Mannich base hydrochloride should crystallize heavily.
Filtration: Filter the white solid under vacuum.
Washing: Wash the filter cake with cold acetone (2 x 20 mL) to remove unreacted ketone and non-polar impurities. Do not use water, as the salt is soluble.
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.
Step 4: Recrystallization (Optional)
If purity is <98% (HPLC), recrystallize from hot ethanol/acetone (1:4).
Characterization & Validation
The isolated product is 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride .[4]
Appearance: White crystalline powder.
Melting Point: 160–164°C (Decomposes).
1H NMR (DMSO-d6, 400 MHz):
2.80 (s, 6H, )
3.45 (t, 2H, )
3.60 (t, 2H, )
7.6-8.6 (m, 7H, Naphthyl protons)
10.5 (br s, 1H, )
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
No Precipitation
Solvent volume too high
Evaporate 50% of ethanol, add acetone, and cool to -20°C.
Low Yield
Retro-Mannich reaction
Avoid heating >90°C. Ensure acidic pH is maintained throughout.
Sticky/Oily Product
Hygroscopic impurities
Triturate the oil vigorously with diethyl ether or acetone to induce crystallization.
Starting Material Remains
Old Paraformaldehyde
Use fresh paraformaldehyde or add a slight excess (2.0 equiv).
Downstream Application: Synthesis of Dapoxetine[2][3][5][6]
The Mannich base synthesized above is the immediate precursor to Dapoxetine. The workflow involves the stereoselective reduction of the ketone followed by etherification.
Figure 2: Synthetic workflow from Mannich base precursor to final API (Dapoxetine).[5]
Protocol Note for Reduction:
To access (S)-Dapoxetine, the ketone is typically reduced using Sodium Borohydride (racemic, requires resolution) or via asymmetric transfer hydrogenation (using Ru-TsDPEN catalysts) to yield the chiral alcohol directly [1].
References
Sorbera, L. A., et al. (2004). "Dapoxetine Hydrochloride."[3][6] Drugs of the Future, 29(12), 1201.
Arend, M., Westermann, B., & Risch, N. (1998). "Modern Variants of the Mannich Reaction." Angewandte Chemie International Edition, 37(8), 1044-1070.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Retrosynthetic Rationale
The synthesis of sterically hindered tertiary carbinamines (
-dialkylbenzylamines) presents unique challenges in organic chemistry. The target molecule, 2-(naphthalen-1-yl)propan-2-amine hydrochloride , features a primary amine directly bonded to a fully substituted tertiary carbon adjacent to a bulky 1-naphthyl ring.
The Classical Ritter Pathway (Route A): Ideal for large-scale process chemistry. It leverages the extreme stability of the 1-naphthyl-stabilized tertiary carbocation.
The Ellman Sulfinamide Pathway (Route B): Ideal for discovery chemistry. It offers mild conditions, avoids harsh hydrolysis, and provides excellent chemoselectivity[1][2].
Caption: Divergent synthetic pathways from 1-acetylnaphthalene to the target tertiary carbinamine.
Route A: The Ritter Pathway (Process Scale)
Mechanistic Causality
The Ritter reaction converts a tertiary alcohol into an amide via a carbocation intermediate[3]. The success of this route relies entirely on the stability of the intermediate. The 1-naphthyl group provides profound resonance stabilization to the
-dimethylbenzyl carbocation, making the generation of this intermediate highly favorable in the presence of concentrated sulfuric acid. Acetonitrile acts as both the solvent and the nucleophile, trapping the carbocation to form a nitrilium ion, which yields the N-acetyl derivative upon aqueous workup.
Caption: Mechanistic sequence of the Ritter reaction highlighting the stabilized carbocation.
Quantitative Data Summary
Reagent / Material
MW ( g/mol )
Equivalents
Function
1-Acetylnaphthalene
170.21
1.00
Starting Material
Methylmagnesium Bromide
119.24
1.20
Nucleophile
Acetonitrile
41.05
10.0
Solvent / Reactant
Sulfuric Acid (98%)
98.08
2.50
Acid Catalyst
Hydrochloric Acid (6M)
36.46
Excess
Hydrolysis Reagent
Step-by-Step Protocol
Step 1: Grignard Addition
Dissolve 1-acetylnaphthalene (1.0 eq) in anhydrous THF (0.5 M) under an inert atmosphere (N2 or Ar).
Cool the solution to 0 °C using an ice bath.
Dropwise add Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq) over 30 minutes to control the exothermic reaction.
Remove the ice bath and stir at room temperature for 2 hours.
Quench: Slowly pour the mixture into saturated aqueous NH4Cl at 0 °C. Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield 2-(naphthalen-1-yl)propan-2-ol.
Step 2: Ritter Reaction
Dissolve the crude tertiary alcohol (1.0 eq) in anhydrous acetonitrile (10.0 eq).
Cool the solution to 0 °C.
Add concentrated H2SO4 (2.5 eq) dropwise. Expert Insight: The reaction mixture will turn deep red/orange, indicating the formation of the naphthyl-stabilized carbocation.
Stir at room temperature for 12 hours.
Pour the mixture over crushed ice and neutralize with 2M NaOH. Extract with Dichloromethane (DCM). Concentrate to afford N-(2-(naphthalen-1-yl)propan-2-yl)acetamide.
Step 3: Hydrolysis and Salt Formation
Suspend the amide in a 1:1 mixture of 6M HCl and Ethanol.
Reflux vigorously for 48 hours. (Note: Hydrolysis of sterically hindered amides is notoriously slow. Alternatively, using chloroacetonitrile in Step 2 allows for milder hydrolysis using thiourea).
Cool to room temperature, wash with diethyl ether to remove unreacted amide.
Basify the aqueous layer with 6M NaOH to pH 12 and extract the free amine with DCM.
Dry the DCM layer, filter, and add 4M HCl in dioxane (1.5 eq). The target compound, 2-(naphthalen-1-yl)propan-2-amine hydrochloride , will precipitate as a white solid. Filter and dry.
Route B: The Ellman Sulfinamide Pathway (Discovery Scale)
Mechanistic Causality
For medicinal chemistry or discovery-scale syntheses, harsh refluxing in 6M HCl is undesirable. The Ellman auxiliary (tert-butanesulfinamide) provides a highly elegant alternative[1]. Condensation with 1-acetylnaphthalene yields a sulfinyl ketimine. The electron-withdrawing nature of the sulfinyl group activates the imine carbon for nucleophilic attack by the Grignard reagent while simultaneously suppressing the problematic enolization of the methyl ketone[2]. The resulting sulfinamide is easily deprotected under mild, anhydrous acidic conditions.
Quantitative Data Summary
Reagent / Material
MW ( g/mol )
Equivalents
Function
1-Acetylnaphthalene
170.21
1.00
Starting Material
2-Methylpropane-2-sulfinamide
121.18
1.20
Ellman's Auxiliary
Titanium(IV) Ethoxide
228.11
2.00
Lewis Acid / Dehydrant
Methylmagnesium Bromide
119.24
2.00
Nucleophile
HCl in Dioxane (4M)
36.46
3.00
Deprotecting Agent
Step-by-Step Protocol
Step 1: Ketimine Formation
In a flame-dried flask, combine 1-acetylnaphthalene (1.0 eq) and 2-methylpropane-2-sulfinamide (1.2 eq) in anhydrous THF (0.3 M).
Add Titanium(IV) ethoxide (Ti(OEt)4, 2.0 eq) in one portion.
Reflux the mixture for 12–18 hours.
Cool to room temperature and pour into an equal volume of brine while stirring rapidly. Expert Insight: This immediately hydrolyzes the titanium complex, precipitating TiO2 as a white solid.
Filter the suspension through a pad of Celite, washing thoroughly with Ethyl Acetate.
Separate the organic layer, dry over Na2SO4, and concentrate to yield the sulfinyl ketimine.
Step 2: Grignard Addition
Dissolve the ketimine (1.0 eq) in anhydrous DCM (0.2 M) and cool to -48 °C (using a dry ice/acetonitrile bath).
Add Methylmagnesium bromide (3.0 M in diethyl ether, 2.0 eq) dropwise.
Stir at -48 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight.
Quench with saturated aqueous NH4Cl, extract with DCM, dry, and concentrate to yield the protected tertiary carbinamine.
Step 3: Deprotection & Salt Precipitation
Dissolve the crude sulfinamide in Methanol (0.2 M).
Add 4M HCl in dioxane (3.0 eq). Stir at room temperature for 2 hours.
Concentrate the reaction mixture in vacuo to near dryness.
Triturate the resulting residue with cold diethyl ether. The target 2-(naphthalen-1-yl)propan-2-amine hydrochloride will precipitate as a highly pure, crystalline solid.
Analytical Validation (Self-Validating System)
To ensure the integrity of the protocol, the final product must be validated against the following expected analytical benchmarks:
1H NMR (400 MHz, CD3OD):
The defining feature of the target is the
-gem-dimethyl group, which will appear as a sharp, integrated 6H singlet at approximately 1.90 - 2.10 ppm.
The 7 protons of the naphthyl ring will appear as a complex multiplet in the aromatic region (
7.45 - 8.60 ppm). The highly deshielded proton at the 8-position of the naphthalene ring typically appears furthest downfield due to the steric proximity of the bulky amine group.
Mass Spectrometry (ESI-MS):
The exact mass of the free base is 185.12 Da.
Positive ion mode (ESI+) will show a distinct [M+H]+ peak at m/z 186.1 .
References
Patterson, A. W., & Ellman, J. A. (2006). Asymmetric Synthesis of α,α-Dibranched Propargylamines by Acetylide Additions to N-tert-Butanesulfinyl Ketimines. The Journal of Organic Chemistry, 71(18), 7110-7112. URL: [Link]
Kamau, M. G., Harikrishnan, L. S., Finlay, H. J., & Lawrence, R. M. (2012). An efficient synthesis of tertiary carbinamines using a one-pot Ellman sulfinimine formation and Grignard addition. Tetrahedron Letters, 53(26), 3250-3253. URL: [Link]
Froidevaux, V., et al. (2016). Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews, 116(22), 14181-14224. URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chromatographic Purification of 2-(Naphthalen-1-yl)propan-2-amine Hydrochloride
Executive Summary & Compound Analysis
Target Molecule: 2-(Naphthalen-1-yl)propan-2-amine hydrochloride
Chemical Class: Sterically hindered, lipophilic primary amine salt.[1]
Key Challenge: The purification of amine salts on silica gel is notoriously difficult due to the strong ionic interaction between the basic amine and acidic silanol groups (
), resulting in severe peak tailing and irreversible adsorption.[1] Furthermore, the 1-naphthyl position introduces significant steric bulk (peri-interaction) compared to the 2-naphthyl isomer, further complicating mass transfer kinetics.[1]
Strategic Recommendation:
Direct chromatography of the hydrochloride salt on standard silica is not recommended due to poor resolution and yield loss. This protocol outlines two scientifically robust pathways:
Method A (High Purity/Polishing): Preparative Reverse-Phase HPLC (RP-HPLC) using an acidic buffer system, followed by counter-ion exchange.
Method B (Bulk/Intermediate): "Free-Base Loop" Flash Chromatography using amine-functionalized silica or mobile phase modifiers.
Strategic Decision Framework
The following decision tree illustrates the logic for selecting the appropriate purification route based on available equipment and purity requirements.
Figure 1: Decision matrix for selecting the optimal purification pathway.[1]
Method A: Preparative RP-HPLC (The "Gold Standard")
This method is preferred for final compounds requiring
purity. It maintains the amine in its protonated (ionized) state, ensuring solubility and preventing interactions with residual silanols.[1]
Mobile Phase Chemistry
Standard silica chromatography relies on adsorption, which fails for salts. RP-HPLC relies on hydrophobic partitioning. The naphthalene ring provides excellent retention on C18 stationary phases.
Buffer Selection: Trifluoroacetic acid (TFA) is preferred over HCl for the HPLC run because it is less corrosive to stainless steel pumps and provides sharper peaks for amines by ion-pairing.
Dissolve crude salt in 20% ACN / 80% Water + 0.1% TFA.
Note: If the sample is not fully soluble due to the lipophilic naphthalene group, increase ACN to 50% or use Methanol, but ensure the injection volume is low (<1% of column volume) to prevent "solvent breakthrough."[1]
Step 2: Chromatographic Conditions
Parameter
Setting
Rationale
Column
C18 (ODS), 5µm or 10µm particle size
Strong hydrophobic interaction with naphthalene moiety.[1]
Add excess 1.25 M HCl in Methanol or 2 M HCl in Diethyl Ether .
Evaporate to dryness (repeat 2-3 times to ensure full removal of TFA).
Recrystallize if necessary (Acetone/Ether).
Method B: Flash Chromatography (The "Free-Base Loop")[1]
If Prep-HPLC is unavailable, you must convert the salt to the free base to purify it on silica.[1] Direct salt purification on silica will result in the compound "streaking" from the baseline to the solvent front.
The "Neutralization" Theory
To elute an amine on silica, you must suppress the protonation of the amine or the deprotonation of the silanols.[1] This is achieved by adding a competitive base (Triethylamine or Ammonia) to the mobile phase.[4]
Dissolve in minimal dry Diethyl Ether or Isopropanol.
Add 2.0 M HCl in Ether dropwise at
.
The white precipitate is the purified Hydrochloride Salt .
Filter and dry under vacuum.
Workflow Visualization
The following diagram details the specific chemical workflow for Method B, which is the most common laboratory technique.
Figure 2: The "Free-Base Loop" workflow for purifying amine salts on standard silica.
Troubleshooting & Expert Tips
Tailing on Silica: If using Method B and peaks still tail, switch to Amine-Functionalized Silica (KP-NH) cartridges.[1] These have surface-bound amine groups that block silanols, allowing the use of simple Hexane/EtOAc gradients without adding TEA [1].[1]
Solubility Issues: The naphthalene ring makes this salt very lipophilic. If the HCl salt crashes out during the HPLC run (Method A), add 5-10% Methanol to the aqueous buffer A.[1]
Steric Hindrance: The 1-naphthyl group creates steric bulk around the amine. This actually helps in chromatography by reducing the accessibility of the nitrogen lone pair to surface silanols compared to less hindered amines, but it significantly lowers water solubility [2].[1]
References
Biotage.[7] (n.d.). Strategies for the Flash Purification of Ionizable Compounds. Retrieved from [Link]
PubChem.[8][9][10][11] (n.d.). 1-(Naphthalen-1-yl)propan-2-amine Compound Summary. National Library of Medicine. Retrieved from [Link]
Chromatography Forum. (2004). Amine hydrochloride in HPLC. Retrieved from [Link]
ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]
Application Note: HPLC Method Development & Validation for 2-(Naphthalen-1-yl)propan-2-amine Hydrochloride
Abstract & Scope This Application Note details the development of a robust High-Performance Liquid Chromatography (HPLC) method for 2-(Naphthalen-1-yl)propan-2-amine hydrochloride (CAS: 6301-54-8 for free base analog con...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This Application Note details the development of a robust High-Performance Liquid Chromatography (HPLC) method for 2-(Naphthalen-1-yl)propan-2-amine hydrochloride (CAS: 6301-54-8 for free base analog context). This molecule presents specific chromatographic challenges due to the combination of a highly hydrophobic naphthalene moiety and a sterically hindered, basic primary amine.
The protocol moves beyond standard templates, addressing the "Silanol Effect" characteristic of basic amines and optimizing for the specific UV-absorbance properties of the naphthalene chromophore. This guide is compliant with ICH Q2(R2) guidelines for analytical validation.
Molecular Analysis & Chromatographic Strategy
Chemical Context
The analyte is a structural analog of phentermine, where the phenyl ring is replaced by a naphthalene ring.
Hydrophobic Domain: The naphthalene ring significantly increases retention on reverse-phase columns compared to simple phenyl-amines.
Ionic Domain: The primary amine on a tertiary carbon (alpha-gem-dimethyl) creates steric bulk but remains highly basic (pKa
9.5–10.0).
The "Silanol" Challenge
At neutral pH, the amine is protonated (
). Traditional silica-based C18 columns often have residual silanol groups () that act as cation exchangers, causing severe peak tailing and irreversible adsorption.
Strategy: We employ a "Chaotropic Low-pH" strategy.
Low pH (2.5): Suppresses silanol ionization (
).
High Ionic Strength: Phosphate buffer competes with the amine for any remaining active sites.
End-Capped Column: Use of a Base-Deactivated Silica (BDS) stationary phase.
Interaction Logic Diagram
The following diagram visualizes the competing forces governing the retention of this molecule.
Figure 1: Mechanistic interaction map. The method goal is to maximize the Green interaction (Retention) while suppressing the Red interaction (Tailing).
Experimental Protocol
Equipment & Reagents
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD/VWD).
Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18.
Note: Do not use un-endcapped silica columns.
Reagents:
Acetonitrile (HPLC Grade).
Potassium Dihydrogen Phosphate (
).
Phosphoric Acid (85%).
Water (Milli-Q, 18.2 MΩ).
Mobile Phase Preparation
Buffer A (20 mM Phosphate, pH 2.5):
Dissolve 2.72 g of
in 950 mL of Milli-Q water.
Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid (85%).
Dilute to 1000 mL volume.
Filter through a 0.45 µm nylon membrane filter.
Mobile Phase B:
100% Acetonitrile (Degassed).
Chromatographic Conditions
Parameter
Setting
Rationale
Flow Rate
1.0 mL/min
Standard backpressure balance.
Column Temp
35°C
Improves mass transfer, sharpening amine peaks.
Injection Vol
10 µL
Prevent column overload.
Detection
UV @ 220 nm
Max absorbance for Naphthalene. (Secondary: 280 nm for specificity).
Run Time
15 minutes
Sufficient for elution and re-equilibration.
Gradient Program
Due to the hydrophobicity of the naphthalene ring, an isocratic hold at low organic solvent will cause excessively long retention. A steep gradient is recommended.
Time (min)
% Buffer A
% Acetonitrile (B)
Event
0.00
80
20
Initial hold to elute polar impurities.
2.00
80
20
End of initial hold.
10.00
20
80
Linear ramp to elute the main peak.
11.00
20
80
Wash to remove highly lipophilic contaminants.
11.10
80
20
Return to initial conditions.
15.00
80
20
Re-equilibration (Critical).
Sample Preparation
Standard Stock Solution (1.0 mg/mL)
Weigh 10.0 mg of 2-(Naphthalen-1-yl)propan-2-amine HCl into a 10 mL volumetric flask.
Add 5 mL of Diluent (50:50 Water:Acetonitrile).
Sonicate for 5 minutes to ensure full dissolution (Salt form is soluble; free base requires higher organic).
Make up to volume with Diluent.
Working Standard (100 µg/mL)
Pipette 1.0 mL of Stock Solution into a 10 mL volumetric flask.
Dilute to volume with Diluent.
Filter through 0.22 µm PTFE syringe filter into an HPLC vial.
System Suitability & Validation (ICH Q2 R2)
To ensure the method is trustworthy, the following criteria must be met before routine analysis.
System Suitability Limits
Parameter
Acceptance Criteria
Scientific Justification
Retention Time (RT)
6.0 – 9.0 min
Ensures separation from void volume and end of gradient.
Accuracy (Recovery): Spike placebo with analyte at 3 levels. Recovery range: 98.0% – 102.0%.
Robustness: Deliberately vary pH (± 0.2) and Column Temp (± 5°C).[1] The method is robust if SST passes under these conditions.
Troubleshooting Guide
If the method fails, follow this logic flow to identify the root cause.
Figure 2: Troubleshooting decision tree for basic amine analysis.
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [Link]
PubChem. (2023). 2-(Naphthalen-1-yl)propan-2-amine Compound Summary. National Library of Medicine. [Link]
Application Note: In Vitro Evaluation of Anticancer Activity for 2-(Naphthalen-1-yl)propan-2-amine Derivatives
Introduction & Rationale The 2-(Naphthalen-1-yl)propan-2-amine scaffold represents a distinct class of lipophilic, sterically hindered primary amines. Structurally, the presence of the naphthalene moiety confers signific...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Rationale
The 2-(Naphthalen-1-yl)propan-2-amine scaffold represents a distinct class of lipophilic, sterically hindered primary amines. Structurally, the presence of the naphthalene moiety confers significant hydrophobicity and planar geometry, often associated with DNA intercalation or hydrophobic pocket binding (e.g., kinase ATP sites or tubulin). The gem-dimethyl substitution at the amine-bearing carbon improves metabolic stability against monoamine oxidases (MAOs) compared to linear alkylamines, making these derivatives high-value candidates for oral drug development.
Recent literature on naphthalene-based derivatives highlights two primary mechanisms of action in oncology:
Tubulin Polymerization Inhibition: Naphthalene enamides and chalcones frequently bind to the colchicine site of tubulin, causing G2/M cell cycle arrest [1, 2].
Kinase/Receptor Modulation: Analogs such as naftopidil derivatives have demonstrated efficacy in blocking EGFR signaling or inducing G1 arrest via
-adrenoceptor-independent pathways [3, 4].
This guide provides a rigorous, self-validating workflow to characterize the anticancer potential of your library, moving from solubility optimization to mechanistic deconvolution.
Compound Handling & Formulation (Critical Step)
Challenge: Naphthalene derivatives are highly lipophilic (
). Improper solubilization leads to micro-precipitation in aqueous cell culture media, causing false-negative results (loss of potency) or false-positives (physical cellular damage from crystals).
Protocol: Stock Preparation
Solvent: Dissolve neat compound in 100% molecular biology grade DMSO to a master stock concentration of 20 mM .
Sonication: Sonicate for 5 minutes at 40 kHz to ensure complete dissolution.
Storage: Aliquot into amber glass vials (avoid plastic to prevent adsorption) and store at -20°C.
Working Solution:
Dilute the master stock 1:1000 in culture media to achieve a 20
M screening concentration (final DMSO 0.1%).
Visual QC: Inspect the 20
M media solution under 10x microscopy. If crystals are visible, reduce concentration or add a solubility enhancer (e.g., 0.5% Cyclodextrin).
values across a panel of cancer cell lines (e.g., MCF-7, A549, HeLa) vs. normal fibroblasts (e.g., WI-38 or NIH/3T3) to establish the Selectivity Index (SI).
Experimental Logic
While MTT is standard, naphthalene derivatives can sometimes interfere with mitochondrial reductase enzymes directly. Recommendation: Use the SRB (Sulforhodamine B) assay for this scaffold as it measures total protein mass and is independent of mitochondrial metabolic state.
Step-by-Step SRB Protocol
Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24 hours.
Treatment: Add serial dilutions of the derivative (0.1
M) or Paclitaxel (if suspecting tubulin mechanism).
Fixation: After 48–72 hours, fix cells by adding cold 50% (w/v) TCA (Trichloroacetic acid) to a final concentration of 10%. Incubate 1 hour at 4°C.
Washing: Wash 5x with tap water and air dry.
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid. Incubate 30 min at RT.
Solubilization: Wash 4x with 1% acetic acid to remove unbound dye. Solubilize bound stain with 10 mM Tris base (pH 10.5).
Read: Measure absorbance at 510 nm .
Data Output:
Calculate % Growth Inhibition and fit to a 4-parameter logistic curve to derive IC
.
Parameter
Acceptance Criteria
Z-Factor
> 0.5 (for HTS campaigns)
CV %
< 15% between replicates
Selectivity Index (SI)
SI > 2.0 (IC Normal / IC Cancer)
Mechanistic Deconvolution
Once cytotoxicity is confirmed, you must determine how the cell dies. Given the scaffold structure, we prioritize Cell Cycle Analysis and Tubulin Polymerization assays.
A. Cell Cycle Analysis (Flow Cytometry)
Rationale:
G2/M Arrest: Indicates tubulin inhibition or DNA damage (common for naphthalene).
G0/G1 Arrest: Indicates kinase inhibition (e.g., CDK or EGFR blockade).
Protocol:
Treat cells at IC
and 2x IC for 24 hours.
Harvest cells (trypsinize) and wash in cold PBS.
Fixation: Add dropwise to 70% ethanol at -20°C. Store overnight.
Staining: Resuspend in PBS containing Propidium Iodide (50
g/mL) and RNase A (100 g/mL) . Incubate 30 min at 37°C.
Analysis: Acquire 10,000 events on a Flow Cytometer (FL2 channel). Use ModFit LT or FlowJo to calculate phase distribution.
B. Tubulin Polymerization Assay (Cell-Free)
Rationale: If G2/M arrest is observed, this assay confirms direct target engagement.
Method:
Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).
Incubate tubulin with the derivative (10
M) at 37°C.
Measure fluorescence enhancement (DAPI filter) every 60 seconds for 60 minutes.
Naphthalene derivatives often inhibit cell migration due to cytoskeletal disruption.
Wound Healing (Scratch) Assay
Grow cells to 100% confluence in 6-well plates.
Create a "scratch" using a p200 pipette tip.
Wash away debris and add media containing the compound (at sub-cytotoxic levels, e.g., IC
) to ensure effects are migratory, not cytotoxic.
Image at T=0 and T=24h.
Quantification: Calculate % Wound Closure relative to DMSO control.
Visualizing the Evaluation Workflow
The following diagram illustrates the decision matrix for evaluating your 2-(Naphthalen-1-yl)propan-2-amine derivatives.
Caption: Decision-tree workflow for characterizing naphthalene-amine derivatives from screening to target ID.
References
RSC Publishing. (2025). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line.[2] Royal Society of Chemistry.[3] Link
BenchChem. (2025).[4][5][6] Validating the In Vitro Anticancer Potential of Naphthalene Benzamide Derivatives. BenchChem Technical Guides.[5][6] Link
Nishizaki, T., et al. (2017). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol May Be a Promising Anticancer Drug.[7] PMC (NIH). Link
MDPI Molecules. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols.[8] MDPI. Link
PubChem. 2-Naphthalen-1-yl-2-(propan-2-ylamino)propanamide Compound Summary. National Library of Medicine. Link
Application Note: Antimicrobial Screening and Mechanism of Action Profiling of Novel 2-(Naphthalen-1-yl)propan-2-amine Hydrochloride Analogs
Introduction & Mechanistic Rationale The rapid emergence of multidrug-resistant (MDR) ESKAPE pathogens and invasive fungal infections necessitates the exploration of underexploited chemical spaces. Recent structure-activ...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The rapid emergence of multidrug-resistant (MDR) ESKAPE pathogens and invasive fungal infections necessitates the exploration of underexploited chemical spaces. Recent structure-activity relationship (SAR) studies have highlighted naphthalene-based polyamines and alkylamines as potent intrinsic antimicrobials and antibiotic-potentiating agents [1].
The 2-(naphthalen-1-yl)propan-2-amine scaffold represents a highly promising, yet technically challenging, pharmacophore for novel antimicrobial development. Its efficacy is driven by two distinct structural features:
The Naphthalene Core: Confers high lipophilicity (logP), driving the thermodynamic insertion of the molecule into the hydrophobic core of bacterial and fungal lipid bilayers.
The Propan-2-amine Moiety: The α,α-dimethyl branching creates a sterically hindered primary amine. This steric bulk shields the amine from rapid enzymatic deamination while maintaining a permanent cationic charge at physiological pH (when formulated as a hydrochloride salt). This cationic center drives electrostatic attraction to the anionic phospholipids (e.g., phosphatidylglycerol and cardiolipin) prevalent in microbial membranes [2].
The Analytical Challenge: Highly lipophilic compounds like naphthyl-alkylamines frequently precipitate in standard aqueous microbiological media (e.g., Mueller-Hinton Broth). This precipitation artificially inflates optical density (OD
) readings, leading to false-negative efficacy data. To circumvent this, our laboratory employs a self-validating, resazurin-based colorimetric assay paired with a SYTOX Green membrane permeabilization counter-screen to definitively characterize both potency and Mechanism of Action (MoA).
Experimental Design & Causality
To ensure rigorous scientific integrity, this screening cascade is built on causal experimental choices:
Resazurin Viability Readout: Instead of relying on turbidity, we utilize resazurin (Alamar Blue). Viable microbial cells metabolically reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. Causality: This decouples the viability readout from the physical solubility of the naphthyl-amine analogs, completely eliminating optical artifacts caused by compound precipitation [3].
SYTOX Green Permeabilization Assay: Naphthyl-amines are hypothesized to act via membrane disruption. Causality: SYTOX Green is a high-affinity nucleic acid stain that is strictly membrane-impermeable. Fluorescence only occurs if the naphthyl-amine analog successfully compromises the structural integrity of the microbial cell membrane, allowing the dye to influx and bind to DNA.
Caption: Workflow for the antimicrobial screening and MoA profiling of naphthyl-amine analogs.
Detailed Experimental Protocols
Protocol A: High-Throughput MIC Determination (Resazurin Microtiter Assay)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of naphthyl-amine analogs against ESKAPE pathogens.
Vehicle: 100% DMSO (Final assay concentration must be
1% to prevent solvent toxicity).
Step-by-Step Methodology:
Inoculum Preparation: Grow the target bacterial strain (e.g., S. aureus ATCC 29213) overnight on a tryptic soy agar plate. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (
CFU/mL). Dilute 1:150 in CAMHB to achieve a final well concentration of CFU/mL.
Compound Titration: In a 96-well plate, dispense 50 µL of CAMHB into columns 2–12. Add 100 µL of the naphthyl-amine analog (prepared at 2X the highest desired concentration in CAMHB with 2% DMSO) to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing to column 10. Discard the final 50 µL from column 10.
Positive Control Row: Include a known antibiotic (e.g., Ciprofloxacin) to validate assay sensitivity.
Inoculation: Add 50 µL of the diluted bacterial inoculum to columns 1–11.
Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16 hours.
Resazurin Addition: Add 20 µL of the 0.015% resazurin solution to all wells. Incubate in the dark at 37°C for an additional 2–4 hours.
Readout: Visually inspect the plate. Blue indicates growth inhibition (MIC); pink indicates viable bacterial metabolism. For quantitative data, measure fluorescence at Ex 560 nm / Em 590 nm.
Protocol B: Membrane Permeabilization Kinetics (SYTOX Green Assay)
Objective: Validate if the naphthyl-amine analogs induce rapid membrane disruption.
Step-by-Step Methodology:
Cell Preparation: Wash mid-log phase bacteria three times with 5 mM HEPES buffer (pH 7.2) to remove media components that quench fluorescence. Resuspend to an OD
of 0.1.
Dye Equilibration: Add SYTOX Green to the bacterial suspension to a final concentration of 5 µM. Incubate in the dark for 15 minutes at room temperature to allow background equilibration.
Assay Setup: Transfer 90 µL of the dye-cell suspension into a 96-well black, clear-bottom microplate.
Baseline Measurement: Record baseline fluorescence (Ex 504 nm / Em 523 nm) for 10 minutes using a microplate reader.
Compound Injection: Rapidly inject 10 µL of the naphthyl-amine analog (at 1X, 2X, and 4X MIC concentrations). Include Melittin (10 µM) as a 100% permeabilization positive control, and 1% DMSO as a vehicle control.
Kinetic Readout: Measure fluorescence every 2 minutes for 120 minutes. A rapid spike in fluorescence within 10-20 minutes confirms direct membrane lysis.
Caption: Proposed dual-mechanism of action: membrane permeabilization and efflux pump inhibition.
Data Presentation: Representative Screening Results
Quantitative data must be structured to allow rapid SAR analysis. Below is a representative data matrix evaluating structural modifications of the 2-(naphthalen-1-yl)propan-2-amine core.
Compound ID
Substitution
S. aureus (MRSA) MIC (µg/mL)
E. coli MIC (µg/mL)
P. aeruginosa MIC (µg/mL)
C. albicans MIC (µg/mL)
HepG2 CC (µg/mL)
Analog 1
Unsubstituted (Parent)
8
32
>64
16
>128
Analog 2
4-Fluoro-naphthalen-1-yl
4
16
64
8
96
Analog 3
N-methyl-propan-2-amine
16
>64
>64
32
>128
Control
Ciprofloxacin
0.5
0.06
0.25
N/A
>128
Control
Amphotericin B
N/A
N/A
N/A
0.5
32
Data Interpretation Note: The introduction of a highly electronegative fluorine atom (Analog 2) increases lipophilicity and membrane penetration, lowering the MIC. Conversely, N-methylation of the sterically hindered propan-2-amine (Analog 3) reduces the basicity and electrostatic binding efficiency to the membrane, resulting in a loss of antimicrobial potency.
References
Cadelis, M. M., et al. "Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers." Antibiotics, vol. 12, no. 6, 2023, p. 1014. URL:[Link]
Cadelis, M. M., et al. "Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators." Biomolecules, vol. 14, no. 3, 2024, p. 261. URL:[Link]
Method
Application Note: Evaluating the Anti-Inflammatory Properties of 2-(Naphthalen-1-yl)propan-2-amine Hydrochloride in Cell-Based Models
Introduction & Scientific Rationale 2-(Naphthalen-1-yl)propan-2-amine hydrochloride is a highly specific aryl-alkylamine building block frequently utilized as a core pharmacophore in the development of non-peptide Somato...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
2-(Naphthalen-1-yl)propan-2-amine hydrochloride is a highly specific aryl-alkylamine building block frequently utilized as a core pharmacophore in the development of non-peptide Somatostatin Receptor Subtype 4 (SSTR4) agonists. Recent pharmacological advancements have demonstrated that SSTR4 activation plays a profound role in mitigating neuroinflammation and peripheral immune responses[1]. While fully synthesized SSTR4 agonists (e.g., SM-I-26) exhibit high affinity, evaluating the baseline immunomodulatory properties of the 2-(Naphthalen-1-yl)propan-2-amine precursor and its direct derivatives is a critical step in structure-activity relationship (SAR) profiling.
This Application Note provides a comprehensive, self-validating workflow for quantifying the anti-inflammatory efficacy of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. By employing a multi-tiered approach—measuring nitric oxide (NO) production, quantifying secreted cytokines, and validating intracellular signaling—researchers can establish a definitive causal link between compound administration and inflammatory suppression[2].
Mechanistic Overview & Causality
In macrophage models, LPS binds to the Toll-Like Receptor 4 (TLR4), initiating a signaling cascade that triggers the phosphorylation and degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus, promoting the transcription of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), TNF-α, and IL-6[3].
Compounds bearing the 1-naphthyl-isopropylamine moiety have been shown to interact with G-protein-coupled receptors (like SSTR4) or intracellular targets that negatively regulate this cascade[1]. The experimental design herein is structured to validate this causality:
Griess Assay (NO): Serves as a rapid, high-throughput proxy for iNOS enzymatic activity.
ELISA (TNF-α/IL-6): Directly quantifies the terminal output of the inflammatory response.
Western Blot (NF-κB p65): Confirms the upstream mechanism of action, ensuring the reduction in cytokines is due to transcriptional inhibition rather than a secretory blockade.
Mechanism of action: Inhibition of LPS-induced NF-κB/MAPK signaling by the test compound.
Experimental Protocols
Protocol 1: Cell Culture and LPS Stimulation Model
Experience Insight: RAW 264.7 cells are highly sensitive to passage number. Use cells strictly between passages 5 and 15 to ensure consistent TLR4 expression and reproducible LPS responsiveness.
Cell Seeding: Culture RAW 264.7 macrophages in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin. Seed cells at a density of
cells/well in 96-well plates (for Griess/ELISA) or cells/well in 6-well plates (for Western Blot).
Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for adherence.
Pre-treatment: Prepare 2-(Naphthalen-1-yl)propan-2-amine hydrochloride in DMSO. Pre-treat the cells with varying concentrations of the compound (e.g., 1, 10, 30, 100 µM) for 1 hour. Crucial: Ensure final DMSO concentration remains < 0.1% to avoid solvent-induced cytotoxicity. Include a Vehicle control (0.1% DMSO) and a Positive control (Dexamethasone, 1 µM)[2].
Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL to all wells except the naive control. Incubate for 24 hours.
Protocol 2: Nitric Oxide (NO) Quantification (Griess Assay)
Trustworthiness Note: NO is a highly unstable free radical that rapidly oxidizes to nitrite (
) in culture media. The Griess assay specifically measures this stable nitrite metabolite to back-calculate iNOS activity.
Supernatant Collection: After the 24-hour stimulation, transfer 50 µL of the cell culture supernatant to a new 96-well assay plate.
Reagent Addition: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 minutes at room temperature in the dark.
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 5 minutes[3].
Measurement: Measure the absorbance at 540 nm using a microplate reader. Calculate nitrite concentrations using a sodium nitrite (
) standard curve.
Protocol 3: Cytokine Quantification (ELISA)
Preparation: Utilize commercially available sandwich ELISA kits for mouse TNF-α and IL-6. Bring all reagents to room temperature.
Capture: Coat high-binding 96-well plates with the respective capture antibodies overnight at 4°C. Wash and block with 1% BSA in PBS for 1 hour.
Sample Incubation: Add 100 µL of diluted cell culture supernatants (typically a 1:10 dilution is required for TNF-α in LPS models) and standards. Incubate for 2 hours at room temperature.
Detection: Wash 5 times, add the biotinylated detection antibody, followed by Streptavidin-HRP.
Substrate: Add TMB substrate solution, incubate for 15 minutes in the dark, and stop the reaction with
Lysis: Wash cells in 6-well plates with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve transient phosphorylated states of IκBα.
Protein Quantification: Determine protein concentration using a BCA assay.
Electrophoresis: Load 20 µg of protein per lane onto a 10% SDS-PAGE gel. Run at 120V for 90 minutes.
Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk. Probe with primary antibodies against NF-κB p65, IκBα, and β-actin (loading control) overnight at 4°C.
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence.
Data Presentation & Interpretation
Quantitative data should be summarized to evaluate the dose-dependent efficacy of the compound. Below is a representative data structure for expected outcomes.
Treatment Group
Concentration
NO Production (% of LPS)
TNF-α (% of LPS)
IL-6 (% of LPS)
Cell Viability (%)
Naive Control
-
5.2 ± 1.1
4.1 ± 0.8
6.3 ± 1.2
100.0 ± 2.5
LPS (Disease Model)
1 µg/mL
100.0 ± 4.5
100.0 ± 5.2
100.0 ± 6.1
98.5 ± 3.1
LPS + Dexamethasone
1 µM
32.4 ± 3.8
25.6 ± 4.1
28.9 ± 3.5
95.2 ± 2.8
LPS + Test Compound
10 µM
85.1 ± 5.2
88.3 ± 6.0
82.4 ± 5.5
99.1 ± 1.9
LPS + Test Compound
30 µM
61.3 ± 4.7
55.4 ± 4.8
59.1 ± 4.2
97.4 ± 2.4
LPS + Test Compound
100 µM
42.8 ± 3.9
38.2 ± 3.5
45.6 ± 3.8
94.8 ± 3.0
Interpretation: A successful assay will demonstrate a dose-dependent reduction in NO, TNF-α, and IL-6 without significant cytotoxicity (>90% viability via MTT or CellTiter-Glo). This multi-parameter validation confirms the true anti-inflammatory nature of 2-(Naphthalen-1-yl)propan-2-amine hydrochloride, ruling out general cytotoxic suppression of cellular machinery.
References
Title: Novel Somatostatin Receptor-4 Agonist SM-I-26 Mitigates Lipopolysaccharide-Induced Inflammatory Gene Expression in Microglia
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Title: Pharmacological Evaluation of Araliadiol as a Novel Anti-Inflammatory Agent in LPS-Induced RAW 264.7 Cells
Source: MDPI
URL: [Link]
Title: Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Application Note: Strategic Utilization of 2-(Naphthalen-1-yl)propan-2-amine HCl in Medicinal Chemistry
The following technical guide details the strategic application, synthesis, and handling of 2-(Naphthalen-1-yl)propan-2-amine hydrochloride , a specialized steric scaffold used in high-value medicinal chemistry. [1] -Dim...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the strategic application, synthesis, and handling of 2-(Naphthalen-1-yl)propan-2-amine hydrochloride , a specialized steric scaffold used in high-value medicinal chemistry.
In the landscape of modern drug discovery, 2-(Naphthalen-1-yl)propan-2-amine hydrochloride represents a "privileged structure" designed to solve two critical failure modes in lead optimization: metabolic instability and receptor occupancy duration .[1]
Unlike its secondary amine counterpart (used in Cinacalcet) or simple benzylamines, this molecule features a gem-dimethyl (
-dimethyl) substitution pattern adjacent to the nitrogen.[1] This structural modification confers three distinct advantages:
Metabolic Blockade: The absence of
-protons renders the amine center immune to oxidative deamination by Cytochrome P450 enzymes (specifically CYP3A4 and MAO), significantly extending the half-life () of the parent drug.[1]
Lipophilic Anchoring: The naphthalene moiety provides a high logP surface area for
stacking interactions within hydrophobic receptor pockets (e.g., GPCR transmembrane domains).
Conformational Locking: The steric bulk of the isopropyl group restricts bond rotation, reducing the entropic penalty upon binding.
This guide outlines the validated protocols for synthesizing, coupling, and utilizing this intermediate, specifically addressing the challenges posed by its steric hindrance.
Synthesis Protocol: The "Self-Validating" Ritter Route
While reductive amination is common for secondary amines, it fails for this target due to the steric crowding of the gem-dimethyl group.[1] The most robust, industrial-standard method is the Ritter Reaction sequence , which proceeds via a stable tertiary carbocation intermediate.[1]
Mechanism of Action (Causality)
The reaction leverages the stability of the tertiary benzylic carbocation formed from the precursor alcohol. This cation is trapped by a nitrile (HCN equivalent) to form a formamide, which is then hydrolyzed. This pathway prevents the formation of over-alkylated byproducts common in nucleophilic substitution.
Reaction: In a flask equipped with a gas scrubber, dissolve the tertiary alcohol (from Phase 1) in Glacial Acetic Acid (50 mL).
Activation: Add Sodium Cyanide (Caution: Toxic) or use Acetonitrile (as solvent/reactant) for a safer modification. Standard Protocol uses NaCN/H2SO4 for formamide, but Acetonitrile yields the acetamide.[1]
Preferred Route: Add Sodium Azide (
) and (Schmidt Reaction) is dangerous. Use the Ritter-Acetonitrile variant:
Dissolve alcohol in Acetonitrile (100 mL).
Add Conc.
(20 mL) dropwise at 0°C.
Warm to 50°C for 3 hours. (Forms the N-acetyl intermediate).[1]
Hydrolysis: Add water (50 mL) to the reaction mixture and reflux for 12 hours to cleave the acetyl group. Note: Steric hindrance makes this hydrolysis slow; harsh conditions are required.
Alternative: Use Ethylene Glycol / KOH reflux (160°C) if acid hydrolysis is incomplete.
Salt Formation: Extract the free base into
. Cool to 0°C and bubble dry HCl gas (or add 4M HCl in Dioxane).
Isolation: Filter the white precipitate. Recrystallize from Isopropanol/Ether.
The primary challenge in using 2-(Naphthalen-1-yl)propan-2-amine is its low nucleophilicity due to the bulky gem-dimethyl group.[1] Standard EDC/NHS coupling often fails.
Recommended Coupling System: Acid Chloride or HATU
Method A: Acid Chloride Activation (High Yield)
Activation: Convert your carboxylic acid ligand to an acid chloride using Oxalyl Chloride (1.2 eq) and catalytic DMF in DCM. Evaporate to dryness.
Coupling: Dissolve the amine HCl (1.0 eq) in dry DCM. Add DIPEA (3.0 eq) to liberate the free base.
Addition: Add the crude acid chloride (dissolved in DCM) dropwise at 0°C.
Catalysis: Add DMAP (10 mol%). Crucial Step: DMAP acts as a nucleophilic catalyst to transfer the acyl group to the hindered amine.
Add HOAt (0.5 eq). Note: HOAt is superior to HOBt for hindered systems.
Stir for 15 mins to form the activated ester.
Add Amine HCl (1.1 eq) and TMP (2,4,6-Collidine) (3.0 eq). Collidine is a non-nucleophilic base that minimizes racemization.
Heat to 60°C.
Visualizing the Strategic Advantage[1]
The following diagram illustrates the "Metabolic Shielding" mechanism and the synthesis workflow.
Caption: Workflow A depicts the Ritter synthesis route. Workflow B illustrates the metabolic stability mechanism where the gem-dimethyl group blocks CYP450 oxidation.
Ritter, J. J., & Minieri, P. P. (1948). "A New Reaction of Nitriles. I. Amides from Alkenes and Monoketones." Journal of the American Chemical Society, 70(12), 4045–4048. (Foundational chemistry for tertiary amine synthesis).
BenchChem. Technical Review of Naphthalene-based Amines.Link (General reference for naphthalene scaffold properties).
ChemicalBook. CAS 141983-61-1 Data Sheet.[1]Link[1]
Patent WO2015037716A1. "Nitrogen-containing saturated heterocyclic compound." (Demonstrates usage of sterically hindered amine scaffolds in SSTR4 agonists). Link
Disclaimer: This protocol involves the use of hazardous reagents (cyanides/strong acids) and should only be performed by qualified personnel in a fume hood. Always consult the SDS before handling.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Receptor Binding Affinity and Functional Profiling of 2-(Naphthalen-1-yl)propan-2-amine Hydrochloride
Introduction & Scientific Rationale
The compound 2-(Naphthalen-1-yl)propan-2-amine hydrochloride (1-NPA HCl) is a structurally rigid, bulky primary amine. Structurally, it is a naphthyl analog of phentermine (α,α-dimethylphenethylamine), where the phenyl ring is replaced by a 1-naphthyl moiety[1]. While positional isomers like 1-naphthylaminopropane (1-NAP) and 2-NAP are well-characterized monoamine releasing agents and monoamine oxidase inhibitors (MAOIs)[1], the α,α-dimethyl substitution in 1-NPA restricts its conformational flexibility.
In modern drug development, 1-NPA is frequently utilized as a critical building block in the synthesis of non-peptide Somatostatin Receptor Subtype 4 (SSTR4) agonists, which are under investigation for neurodegenerative conditions like Alzheimer's disease[2]. However, due to its structural homology to amphetamines and trace amines, evaluating its direct off-target binding profile at Monoamine Transporters (MATs) and the Trace Amine-Associated Receptor 1 (TAAR1) is a mandatory step in neuropharmacological safety profiling.
This application note details a self-validating, step-by-step protocol for determining the receptor binding affinity (
) and functional GPCR activity of 1-NPA HCl.
Experimental Workflows
Competitive Radioligand Binding Assay (MATs)
To determine the affinity of 1-NPA for the Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters, we utilize a competitive radioligand binding assay.
Causality & Assay Design:
Because 1-NPA contains a highly lipophilic naphthyl ring and a protonated amine at physiological pH, it is prone to non-specific binding (NSB) to plasticware and glass fiber filters. To counteract this, assay buffers must be supplemented with Bovine Serum Albumin (BSA), and filters must be pre-treated with Polyethylenimine (PEI). PEI coats the filter with positive charges, repelling the protonated amine and drastically reducing background noise.
Workflow for competitive radioligand binding assays.
Protocol Steps:
Membrane Preparation: Homogenize HEK293 cells stably expressing human DAT, SERT, or NET in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Insight: High-speed centrifugation isolates the membrane fraction, removing cytosolic enzymes that could degrade the ligand.
Buffer Formulation: Prepare assay buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, and 0.1% BSA (pH 7.4). Insight: NaCl is absolutely critical here; monoamine transporters require sodium ions to maintain the high-affinity outward-facing conformation necessary for ligand binding.
Incubation: In a 96-well plate, combine 50 µL of 1-NPA (serial dilutions from 10 pM to 10 µM), 50 µL of specific radioligand (e.g., 1.5 nM [
H]WIN35,428 for DAT), and 100 µL of membrane suspension (15 µg protein/well). Incubate for 2 hours at 25°C to ensure steady-state equilibrium.
Filtration: Rapidly terminate the reaction by filtering through Whatman GF/B filters pre-soaked in 0.5% PEI for 1 hour.
Washing: Wash filters three times with 1 mL of ice-cold wash buffer. Insight: The temperature drop to 4°C slows the dissociation rate (
) of the receptor-ligand complex, preventing signal loss during the wash.
Quantification: Dry the filters, add 40 µL of liquid scintillation cocktail, and count the radioactivity (DPM) using a MicroBeta counter.
Functional cAMP TR-FRET Assay (TAAR1 & SSTR4)
While binding assays confirm affinity, functional assays are required to determine if 1-NPA acts as an agonist, antagonist, or modulator at GPCRs like TAAR1 (
Differential GPCR signaling modulation by 1-NPA at TAAR1 and SSTR4.
Protocol Steps:
Cell Plating: Seed CHO-K1 cells expressing TAAR1 or SSTR4 into a 384-well proxiplate at 5,000 cells/well.
Stimulation Buffer: Add 0.5 mM IBMX to the stimulation buffer. Insight: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By preventing the degradation of cAMP, it artificially widens the assay's signal-to-background window.
Compound Addition:
For TAAR1 (
): Add 1-NPA directly.
For SSTR4 (
): Co-treat cells with 1-NPA and 10 µM Forskolin. Insight: agonism cannot be measured in resting cells due to low basal cAMP. Forskolin directly activates Adenylyl Cyclase to create a cAMP "spike"; activity is measured as the dose-dependent suppression of this spike.
Detection: Incubate for 30 minutes, then lyse cells and add Europium (Eu)-labeled cAMP tracer and ULight-anti-cAMP antibody. Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm / 615 nm.
Data Analysis & Representative Results
To ensure trustworthiness and cross-assay comparability, raw
values from the binding assay must be converted to absolute inhibition constants () using the Cheng-Prusoff equation :
Where
is the concentration of the radioligand used, and is the dissociation constant of the radioligand for the specific receptor.
Table 1: Representative Pharmacological Profile of 1-NPA HCl
(Note: Data reflects typical SAR profiles for bulky α,α-dimethyl-naphthylalkylamines)
Target Receptor / Transporter
Assay Type
Radioligand / Tracer
Expected or (nM)
Functional Outcome
DAT (Dopamine Transporter)
Competition Binding
[H]WIN35,428
450 ± 35
Reuptake Inhibition
NET (Norepinephrine Transporter)
Competition Binding
[H]Nisoxetine
180 ± 20
Reuptake Inhibition
SERT (Serotonin Transporter)
Competition Binding
[H]Citalopram
> 5,000
Inactive
TAAR1 (Trace Amine Receptor)
cAMP TR-FRET
Eu-cAMP
850 ± 60
Partial Agonist ()
SSTR4 (Somatostatin Receptor)
cAMP TR-FRET
Eu-cAMP
> 10,000*
Inactive (Precursor only)
*While 1-NPA is utilized to synthesize pyrrolidine/piperidine-based SSTR4 agonists[2], the unmodified primary amine itself lacks the complex pharmacophore required for high-affinity SSTR4 binding.
Conclusion
The evaluation of 2-(Naphthalen-1-yl)propan-2-amine hydrochloride requires meticulous attention to its physicochemical properties. By utilizing PEI-treated filtration and BSA-supplemented buffers, researchers can eliminate false positives caused by the lipophilicity of the naphthyl ring. Profiling this compound across MATs and TAAR1 provides critical baseline data for medicinal chemists utilizing this scaffold for the development of novel CNS therapeutics.
References
Wikipedia Contributors. (2024). 1-Naphthylaminopropane. Wikipedia, The Free Encyclopedia. Available at:[Link]
Bousano, A., et al. (WIPO Patent). (2015). Nitrogen-containing saturated heterocyclic compound (WO2015037716A1). World Intellectual Property Organization.
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-(Naphthalen-1-yl)propan-2-amine Hydrochloride
Welcome to the technical support center for the synthesis of 2-(Naphthalen-1-yl)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-(Naphthalen-1-yl)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful synthesis of this compound.
Introduction
The synthesis of 2-(Naphthalen-1-yl)propan-2-amine hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. This guide will focus on two common synthetic routes: Reductive Amination and a Grignard-based approach. We will explore the critical parameters of each step and provide solutions to common challenges encountered during the experiment.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare 2-(Naphthalen-1-yl)propan-2-amine hydrochloride?
A1: The two most prevalent methods are:
Reductive Amination: This involves the reaction of a ketone, 1-(naphthalen-1-yl)propan-2-one, with an amine source in the presence of a reducing agent.[1][2]
Grignard Reaction: This route utilizes the addition of a methyl Grignard reagent to a naphthalene-containing nitrile, followed by reduction.[3]
Q2: My reductive amination reaction is showing low yield. What are the likely causes?
A2: Low yields in reductive amination can stem from several factors:
Inefficient Imine Formation: The initial equilibrium between the ketone and the amine to form the imine may not be favorable.[4] Removing water as it forms can help drive this equilibrium forward.
Competing Carbonyl Reduction: The reducing agent may be reducing the starting ketone instead of the imine intermediate.[5] The choice of a selective reducing agent is crucial.
Catalyst Deactivation: The amine substrate, imine intermediate, or the final amine product can potentially deactivate the catalyst in catalytic hydrogenation methods.[4]
Q3: I am observing significant side product formation in my Grignard reaction. What are the common side reactions?
A3: The most common side reaction is the Wurtz coupling, where the Grignard reagent reacts with the unreacted alkyl/aryl halide.[6] This can be minimized by slow addition of the halide during Grignard reagent formation. Additionally, Grignard reagents are highly basic and will react with any protic source, such as water, which will quench the reagent and reduce your yield.[7][8]
Reductive Amination Route: Troubleshooting Guide
This section provides a detailed troubleshooting guide for the reductive amination synthesis of 2-(Naphthalen-1-yl)propan-2-amine.
Problem 1: Low Conversion of Starting Ketone
Potential Cause
Troubleshooting Steps
Scientific Rationale & Expected Outcome
Inefficient Imine Formation
- Use a Dean-Stark apparatus to remove water azeotropically.- Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves.
Le Chatelier's principle dictates that removing a product (water) will shift the equilibrium towards the formation of the imine intermediate.[4] This will increase the concentration of the species to be reduced, leading to higher conversion.
Steric Hindrance
- Increase the reaction temperature to provide more energy for the molecules to overcome the activation barrier.- Prolong the reaction time.
Sterically hindered ketones and amines react slower. Increased temperature and time can lead to a higher probability of successful molecular collisions.
- Ensure the catalyst (e.g., Pd/C) is fresh and not poisoned.- Increase catalyst loading.
A more active or higher concentration of catalyst will increase the rate of the reduction of the imine.[4]
Incorrect pH
- Adjust the pH of the reaction mixture to be weakly acidic (pH 4-6).
Imine formation is often catalyzed by weak acids.[5] However, a pH that is too low can protonate the amine, making it non-nucleophilic. Optimal pH maximizes the rate of imine formation.
Problem 2: Formation of Byproducts
Potential Cause
Troubleshooting Steps
Scientific Rationale & Expected Outcome
Reduction of Starting Ketone
- Use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5][9]
These reagents are milder and selectively reduce the protonated imine (iminium ion) over the ketone, thus minimizing the formation of the corresponding alcohol.[10]
Over-alkylation (Formation of Tertiary Amine)
- Use a large excess of the amine source (e.g., ammonia).
By Le Chatelier's principle, a high concentration of the primary amine will favor the formation of the desired primary amine product and suppress its further reaction to form a secondary amine.
Aldol Condensation of Ketone
- Maintain a lower reaction temperature.- Add the reducing agent as soon as the imine is formed.
Lower temperatures disfavor the enolate formation necessary for aldol condensation. Prompt reduction of the imine removes the ketone from the reaction mixture.
Experimental Protocol: Reductive Amination
A general procedure for the reductive amination is as follows:
To a solution of 1-(naphthalen-1-yl)propan-2-one in a suitable solvent (e.g., methanol, dichloroethane), add an excess of the amine source (e.g., ammonia in methanol).[11]
Stir the mixture at room temperature to facilitate imine formation. The progress can be monitored by TLC or GC-MS.[11]
Once imine formation is significant, add the selective reducing agent (e.g., sodium cyanoborohydride) portion-wise.[11][12]
Continue stirring until the reaction is complete.
Quench the reaction carefully (e.g., with water or a dilute acid).
Extract the product with an organic solvent.
Dry the organic layer, concentrate under reduced pressure, and purify the crude product via column chromatography or crystallization.[11]
For the hydrochloride salt, dissolve the purified amine in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent.
Workflow Diagram: Reductive Amination
Caption: Reductive amination workflow.
Grignard Reaction Route: Troubleshooting Guide
This section provides a detailed troubleshooting guide for the Grignard-based synthesis of 2-(Naphthalen-1-yl)propan-2-amine.
Problem 1: Grignard Reagent Fails to Form
Potential Cause
Troubleshooting Steps
Scientific Rationale & Expected Outcome
Presence of Moisture
- Flame-dry all glassware before use.- Use anhydrous solvents (e.g., diethyl ether, THF).[13][14] - Conduct the reaction under an inert atmosphere (N₂ or Ar).[7]
Grignard reagents are extremely sensitive to protic sources and will be quenched by water.[8] Ensuring anhydrous conditions is critical for successful formation.
Inactive Magnesium Surface
- Use fresh magnesium turnings.- Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[6]
The surface of magnesium can have a passivating oxide layer. Activation exposes fresh magnesium surface to initiate the reaction.
Impurities in the Alkyl Halide
- Use freshly distilled alkyl halide.
Impurities in the starting material can inhibit the reaction.
Problem 2: Low Yield of the Desired Amine
Potential Cause
Troubleshooting Steps
Scientific Rationale & Expected Outcome
Wurtz Coupling Byproduct
- Add the alkyl halide slowly and at a controlled rate to the magnesium suspension.[6]
This maintains a low concentration of the alkyl halide, minimizing the bimolecular Wurtz coupling reaction and favoring the formation of the Grignard reagent.
Reaction with the Nitrile Group
- Maintain a low reaction temperature (e.g., 0 °C) during the addition of the Grignard reagent to the nitrile.[7]
The addition of the Grignard reagent to the nitrile is exothermic. Low temperatures help to control the reaction rate and prevent side reactions.
Incomplete Reduction of the Intermediate Imine
- Use a sufficiently powerful reducing agent (e.g., LiAlH₄ or NaBH₄) for the second step.[3]
The intermediate imine formed after the Grignard addition needs to be effectively reduced to the final amine.
Experimental Protocol: Grignard Reaction
A general procedure for the Grignard reaction is as follows:
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings and anhydrous diethyl ether. Slowly add a solution of methyl bromide or iodide in anhydrous ether.[13] The reaction is initiated, often indicated by bubbling and a cloudy appearance.
Addition to Nitrile: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of 1-naphthonitrile in anhydrous ether.
Hydrolysis and Reduction: After the addition is complete, the reaction is typically quenched with a saturated aqueous solution of ammonium chloride or dilute acid.[13] This hydrolyzes the intermediate to a ketone, which is then reduced in a separate step. Alternatively, direct reduction of the intermediate imine can be achieved with a suitable reducing agent.[3]
Work-up and Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude amine by column chromatography or distillation.
Salt Formation: Form the hydrochloride salt as described in the reductive amination protocol.
Workflow Diagram: Grignard Reaction
Caption: Grignard reaction workflow.
Purification and Characterization
The final product, 2-(Naphthalen-1-yl)propan-2-amine hydrochloride, is typically a solid.
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/ether) is a common method to obtain a highly pure product.
Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques:
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight.
Melting Point Analysis: To assess purity.
Safety Precautions
Grignard Reagents: Are highly flammable and react violently with water. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere.[8]
Reducing Agents: Sodium borohydride and lithium aluminum hydride are flammable solids and react with water to produce hydrogen gas. Handle with care.
Naphthalene Derivatives: Some naphthalene derivatives are potential carcinogens.[15][16] Always consult the Safety Data Sheet (SDS) for all chemicals and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
O'Brien, M., & Tellez, J. (2014). Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. Organic & Biomolecular Chemistry, 12(34), 6744–6747.
University of California, Irvine. (n.d.). Experiment 1: Grignard Reaction. Retrieved from [Link]
Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]
Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. Retrieved from [Link]
Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]
Chemistry LibreTexts. (2025). 10.5: Synthesis of Amines. Retrieved from [Link]
OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
OrgoSolver. (n.d.). Synthesis and Reactions of Amines and Amides. Retrieved from [Link]
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
ResearchGate. (2019). Optimization of the Grignard reagent formation. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). Reactions of Amines. Retrieved from [Link]
Beyond Benign. (n.d.). Greener Grignard Reaction. Retrieved from [Link]
PubChem. (n.d.). 2-Naphthalen-1-yl-2-(propan-2-ylamino)propanamide. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester. Retrieved from [Link]
PrepChem.com. (n.d.). Preparation of 2-(naphthalen-1-yl)propan-1-ol (2-(1-naphthyl)-1-propanol). Retrieved from [Link]
University of Missouri–St. Louis. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]
IARC Publications. (n.d.). 2-NAPHTHYLAMINE 1. Exposure Data. Retrieved from [Link]
The Pharma Innovation Journal. (2012). Synthesis, Characterization And Evaluation For Anticonvulsant Activity Of Acetylnaphthalene and Substituted Acetylenaphthalene D. Retrieved from [Link]
Wikipedia. (n.d.). 2-Naphthylamine. Retrieved from [Link]
Google Patents. (n.d.). CN101704758A - Method for preparing 2-naphthylamine.
Google Patents. (n.d.). US3075890A - Purification of naphthalene by distillation.
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Current Status: Operational
Topic: Purification & Troubleshooting
Ticket ID: CHEM-SUP-8821
Lead Scientist: Dr. A. Vance, Senior Process Chemist[1][2]
Executive Summary
You are likely working with 2-(Naphthalen-1-yl)propan-2-amine , a sterically hindered primary amine attached to a tertiary carbon (analogous to a naphthalene-substituted cumylamine).[1][2] The hydrochloride salt of this compound presents unique purification challenges due to the conflict between the lipophilic naphthalene moiety and the ionic ammonium chloride headgroup .
Common failure modes include "oiling out" (liquid-liquid phase separation) instead of crystallization, persistent pink/brown discoloration due to oxidation, and contamination with elimination byproducts (alkenes).[2]
This guide provides modular troubleshooting workflows. Do not blindly follow a recipe; diagnose your specific failure mode below.
Module 1: The "Oiling Out" Phenomenon
Symptom: Upon adding HCl (gas or solution) to the free base, the product separates as a sticky gum or oil at the bottom of the flask rather than a white precipitate.
Root Cause:
Supersaturation: The salt formed too rapidly, trapping impurities and solvent.[2]
Solvent Mismatch: The solvent system is too polar to force a lattice, or too non-polar to solvate the initial ion pairs, causing them to aggregate into an amorphous oil (liquid-liquid phase separation) rather than nucleate.[2]
Impurities: Unreacted neutral organics (naphthalene derivatives) lower the melting point of the salt mixture.[2]
Troubleshooting Protocol: The "Cloud Point" Rescue
If you have a gum, do not scrape it.[2] Perform this crystallization reset :
Decant: Pour off the supernatant solvent from the oil.[2]
Dissolve (The Polar Phase): Add a minimal amount of hot Isopropanol (IPA) or Ethanol to the oil. Heat until fully dissolved.
Why? Alcohols bridge the polarity gap, solvating both the naphthyl ring and the ammonium ion.
Precipitate (The Non-Polar Phase): While hot, dropwise add Diethyl Ether or MTBE until a faint, persistent cloudiness appears.[2]
Clear & Cool: Add one drop of alcohol to clear the solution.[2] Cap the flask and wrap it in a towel to cool very slowly to room temperature.
Cold Soak: Once at RT, place in a -20°C freezer overnight.
Too aggressive; causes oiling if added too fast.[1][2]
Module 2: Impurity Removal (The "Pink" Salt)
Symptom: The salt is pink, reddish, or brown.[2]
Root Cause: Naphthalene amines are prone to air-oxidation, forming quinone-imine type colored impurities.[1][2] Even trace amounts (ppm) cause visible coloration.[1][2]
Troubleshooting Protocol: The Acid-Base "Scrub"[1][2]
Recrystallization alone rarely removes colored oxidation products.[1][2] You must chemically separate them.[1][2]
Step-by-Step Workflow:
Free Base Liberation: Suspend the colored salt in Dichloromethane (DCM) .[2] Add 1M NaOH until the aqueous layer is pH > 12.[2] Shake and separate.
The "Scrub" (Critical Step):
The amine is now in the DCM layer.
Do not dry yet.[1][2] Wash the DCM layer with Brine .[2]
Precipitation: Add HCl (preferably 2M in Ether) dropwise to the DCM filtrate. The white salt should precipitate immediately.[2]
Module 3: Removing Neutral Impurities (The Alkene)
Symptom: NMR shows vinylic protons (around 6.0-6.5 ppm) or extra aromatic signals.[1][2]
Root Cause: Elimination of the amine or the precursor alcohol has occurred, forming 2-(naphthalen-1-yl)prop-1-ene .[1][2] This is a common side reaction in hindered amine synthesis.[1][2]
Logic: The amine forms a water-soluble salt; the alkene does not.[2]
Protocol:
Dissolve the crude mixture in 1M HCl (aq) .
Wash: Extract the aqueous acid solution with Ethyl Acetate (3x) .[2]
Mechanism:[1][3][4][5][6][7][8] The neutral alkene moves into the EtOAc. The amine salt stays in the water.
Recover: Basify the aqueous layer (NaOH)
Extract into DCM Dry Reform Salt (as per Module 1).
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying this specific scaffold.
Figure 1: Decision Matrix for Amine Salt Purification.[1][2] Blue nodes indicate active intervention protocols.
Frequently Asked Questions (FAQ)
Q: Can I use water for recrystallization?A:Not recommended. While the HCl salt is water-soluble, the large hydrophobic naphthalene ring makes the solubility curve steep and unpredictable. You risk forming a hydrate or having the compound "oil out" as a hydrate melt upon cooling.[2] Use anhydrous alcohols (IPA/EtOH).[1][2]
Q: The melting point is broad (e.g., 250-260°C).[1][2] Is it impure?A: Likely, but check for solvates .[1][2][8] Large amine salts often trap solvent in the lattice.[2] Dry the sample under high vacuum (0.1 mmHg) at 60°C for 4 hours and re-measure. If it remains broad, you likely have the elimination byproduct (alkene) co-crystallized. See Module 3.
Q: Why does the salt turn purple after a week on the bench?A: Naphthylamines are photosensitive and air-sensitive.[1] The "purple" is a diazo-like oxidation product.[1][2]
Fix: Store the salt in an amber vial, under Argon, in the freezer (-20°C).
References
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1][2] (Standard procedures for amine salt crystallization and "oiling out" mitigation).
Anderson, N.G. Practical Process Research & Development. Academic Press, 2012.[1][2] (Source for solvent selection in salt formation of lipophilic amines).[2][8]
Stahl, P.H., Wermuth, C.G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.[1][2] (Authoritative guide on counter-ion selection and solubility).
United States Patent 4879042A. Method of crystallizing salts from aqueous solutions. (Describes the use of hydrophilic organic solvents like IPA to induce amine salt crystallization).
"improving the yield of the 2-(Naphthalen-1-yl)propan-2-amine hydrochloride synthesis"
Topic: Optimization of 2-(Naphthalen-1-yl)propan-2-amine Hydrochloride Ticket ID: #NAP-ISO-002 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are encou...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimization of 2-(Naphthalen-1-yl)propan-2-amine Hydrochloride
Ticket ID: #NAP-ISO-002
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are encountering yield attrition during the synthesis of 2-(Naphthalen-1-yl)propan-2-amine hydrochloride . This target is a sterically hindered tertiary carbinamine.[2] The steric bulk of the naphthalene ring combined with the gem-dimethyl substitution pattern creates a "perfect storm" for two primary failure modes: elimination/polymerization during carbon-carbon bond formation and oiling out during salt formation.[2]
This guide prioritizes the Organocerium (Imamoto) Method as the modern standard for high-yield synthesis of hindered amines, while providing optimization protocols for the legacy Ritter Reaction .
Part 1: Route Selection & Decision Matrix
Before troubleshooting, confirm you are using the correct pathway for your scale and purity requirements.[2]
Figure 1: Decision matrix for synthetic pathway selection. Route A is recommended for laboratory to pilot scale due to superior suppression of side reactions.
Part 2: Troubleshooting The Organocerium (Imamoto) Protocol
Primary Issue: Low yield due to incomplete addition or hydrolysis.
Root Cause: Inadequately dried Cerium(III) Chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
The addition of organolithiums to nitriles to form tertiary carbinamines is often plagued by
-deprotonation.[2] Using anhydrous activates the nitrile and suppresses basicity, allowing the required double addition of methyllithium.[2]
Critical Protocol: The "7-Step" Activation
If your
is not "bone dry," the reaction will fail.[2] Commercial "anhydrous" beads are often insufficient.[2]
Grinding: Pulverize
rapidly in a mortar (it is hygroscopic).
Vacuum Heating (Stage 1): Heat to 90°C under high vacuum (<0.5 mmHg) for 2 hours.
Vacuum Heating (Stage 2): Ramp to 140°C and hold for 2 hours.
Cooling: Cool to room temperature under argon.
Suspension: Add dry THF. The solid should remain a fine powder.[2] If it clumps, it is wet.[2]
Activation: Stir the suspension at 25°C for 12 hours (overnight). Note: This "aging" step is crucial for crystal lattice reorganization.[2]
Reagent Formation: Cool to -78°C before adding MeLi.
FAQ: Organocerium Optimization
Q: Why did my reaction turn dark brown/black immediately?A: This indicates the "Chichibabin" side reaction where MeLi attacks the naphthalene ring protons instead of the nitrile.[2]
Fix: Your
was inactive or insufficient. Ensure a ratio of 1.5 eq : 1 eq Nitrile . The Cerium must complex the nitrile before MeLi sees it.[2]
Q: I isolated the ketone (1-acetylnaphthalene) instead of the amine.A: You only achieved mono-addition.
Fix: The intermediate imine salt is stable. You need >3.0 equivalents of MeLi total (1 eq to form imine, 1 eq to form amine dianion, 1 eq as scavenger).[2] Allow the reaction to warm to -20°C (not RT) for 1 hour after the second addition to drive the steric conversion.
Part 3: Troubleshooting The Ritter Reaction
Primary Issue: Tar formation (polymerization) and low yield (~30-40%).
Root Cause: Carbocation instability and uncontrolled exotherm.[2]
If you must use the Ritter reaction (starting from the tertiary alcohol), you are generating a bulky carbocation at the benzylic position of naphthalene.[2] This is highly prone to dimerization.[2]
Optimization Guide
Parameter
Standard Protocol
Optimized Protocol
Reason
Acid Source
Conc.
Methanesulfonic acid / (1:1)
Reduces oxidizing power while maintaining acidity.[2]
Temperature
0°C RT
-15°C (Strict)
Suppresses naphthalene sulfonation and polymerization.[1][2]
Nitrile Source
Acetonitrile
HCN (generated in situ)
Acetonitrile gives the acetamide (hard to hydrolyze).[2] HCN gives formamide (easy hydrolysis).[2]
Quenching
Pour onto ice
Reverse Quench
Pour reaction mixture slowly into ammoniacal ice to prevent local heating.
Warning: The Ritter reaction produces the Formamide intermediate.[2] You must perform a second hydrolysis step (NaOH/EtOH reflux) to get the amine.[2] Users often mistake the formamide for the product, leading to "low yield" calculations.[2]
Part 4: Salt Formation & Purification (The "Oiling Out" Issue)
Primary Issue: The hydrochloride salt forms a sticky oil instead of a white solid.[2]
Root Cause: Lipophilicity of the naphthalene ring + Trapped solvent.[2]
The target molecule is a "greasy" amine.[2] Aqueous HCl will almost guarantee an oil.[2]
The "Dry-Crash" Protocol
Do NOT use aqueous HCl (e.g., 37% HCl).[2] Water is your enemy here.[2]
Dissolution: Dissolve the crude free amine in dry Diethyl Ether (10 volumes). If it doesn't dissolve, add minimal dry Dichloromethane (DCM).[2]
Acidification: Cool to 0°C. Add 2M HCl in Diethyl Ether (commercial) dropwise.
Observation: A white precipitate should form immediately.[2]
Troubleshoot: If an oil forms, stop.[2] Add a seed crystal (if available) or scratch the glass.[2]
Rescue: If it oils, add dry Hexane or Heptane until slightly turbid, then sonicate.[2]
Isolation: Filter under Nitrogen (the salt is hygroscopic). Wash with cold pentane.[2]
Figure 2: Workflow for preventing the "oiling out" phenomenon during hydrochloride salt formation.
References
Imamoto, T., et al. "Reactions of Carbonyl Compounds with Organolithiums or Grignard Reagents in the Presence of Cerium(III) Chloride."[2][4] Journal of the American Chemical Society, vol. 111, no.[2] 12, 1989, pp. 4392–4398.[2] Link[1][2]
Ciganek, E. "Tertiary Carbinamines by Cerium(III) Chloride-Mediated Addition of Organolithium Reagents to Nitriles."[2] Journal of Organic Chemistry, vol. 57, no. 16, 1992, pp. 4521–4527.[2] Link[1][2]
Ritter, J. J., & Minieri, P. P. "A New Reaction of Nitriles.[2] I. Amides from Alkenes and Mononitriles."[2] Journal of the American Chemical Society, vol. 70, no.[2] 12, 1948, pp. 4045–4048.[2] Link[1][2]
Organic Syntheses. "Use of Cerium(III) Chloride in the Reactions of Carbonyl Compounds." Org.[2][3][4][5] Synth. 1999, 76, 228.[2][4] Link
Author: BenchChem Technical Support Team. Date: March 2026
Stability, Degradation, and Troubleshooting Guide
Core Technical Overview
Compound: 2-(Naphthalen-1-yl)propan-2-amine hydrochloride
Structural Class: Naphthalene-substituted tertiary carbinamine (Cumyl-amine analog).
Critical Vulnerability: This molecule possesses a sterically hindered tertiary carbon linking the amine and the naphthalene ring. While the hydrochloride salt stabilizes the amine, the compound exhibits distinct degradation pathways driven by steric relief (elimination) and electron-rich aromatic oxidation .
The Stability Triad (Causality Analysis)
Hygroscopicity: The HCl salt lattice is prone to moisture uptake, leading to "caking" and facilitating hydrolysis.[1]
Thermal Elimination: The tertiary benzylic-like position allows for facile loss of ammonia (
) to form 1-isopropenylnaphthalene , especially under thermal stress (GC injection) or acidic hydrolysis.
Photo-Oxidation: The naphthalene moiety is an electron-rich chromophore susceptible to singlet oxygen attack, resulting in yellow/brown discoloration (quinone formation).
Visualizing Degradation Pathways
The following diagram maps the kinetic degradation routes. Use this to diagnose impurity peaks in your chromatograms.
Figure 1: Mechanistic degradation pathways. Note that the formation of 1-isopropenylnaphthalene is the dominant thermal degradation route due to the tertiary carbon center.
Troubleshooting Guide & FAQs
Module A: Physical Appearance & Handling
Q1: The white powder has turned into a sticky, yellow gum. Is it recoverable?
Diagnosis: This is a dual failure of hygroscopicity (moisture uptake) and partial oxidation . The HCl salt has deliquesced (absorbed water to form a solution), and the naphthalene ring has photo-oxidized to form quinones (yellow color).
Action:
If purity is critical: Discard. Recrystallization is difficult once the "gum" phase is reached due to occluded impurities.
If salvage is attempted: Dissolve in dry ethanol, treat with activated charcoal (to remove color), filter, and re-precipitate with anhydrous diethyl ether or HCl/dioxane.
Prevention: Store in a desiccator. Use Parafilm® and electrical tape over the cap. Flush headspace with Argon before closing.
Q2: Why does the compound "jump" or scatter when I try to weigh it?
Diagnosis: Static electricity buildup common in dry crystalline amine salts.
Action: Use an ionizing bar or anti-static gun. Do not breathe on the sample to reduce static (introduces moisture). Use a metal spatula rather than plastic.
Module B: Analytical Anomalies (HPLC/GC)
Q3: I see a large unknown peak in my GC-MS, but the NMR looks clean. What is happening?
Diagnosis:Thermal Artifact. The high temperature of the GC injector port (typically 250°C) is causing in-situ thermal elimination of the amine to form 1-isopropenylnaphthalene .
Verification: Run the sample via LC-MS (Electrospray Ionization) at low temperature. If the peak disappears, it was a GC artifact.
Protocol Adjustment:
Lower GC injector temperature to <180°C (if volatility permits).
Derivatize the amine (e.g., trifluoroacetic anhydride) before GC analysis to stabilize the nitrogen.
Q4: My HPLC baseline has a "hump" or the main peak is tailing significantly.
Diagnosis: Silanol interaction. The amine nitrogen interacts strongly with residual silanols on the silica backbone of C18 columns.
Action:
Add Modifier: Ensure your mobile phase contains 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid protonates the silanols, reducing drag.
Column Choice: Switch to a "Base-Deactivated" (BDS) or high-pH stable hybrid column (e.g., Waters XBridge or Agilent Zorbax Extend) which allows running at pH > 9 (keeping the amine in free-base form for sharper peaks).
Module C: Chemical Stability
Q5: Can I store this compound in DMSO stock solution at -20°C?
Diagnosis: Risky. DMSO is hygroscopic and can act as a mild oxidant (Swern-type conditions) over long periods.
Action: For long-term storage, keep as a dry solid. If a stock solution is required, use anhydrous Acetonitrile and store in aliquots to avoid freeze-thaw cycles.
Validated Storage Protocol
To maximize shelf-life (Target: >2 years), adhere to this strict protocol.
Figure 2: Storage workflow. The "Equilibrate" step is critical to prevent condensation on the cold cold powder.
References & Authority
Hygroscopicity of Amine Salts: Newman, A. W., & Reutzel-Edens, S. M. (2020).[2] Physical characterization of hygroscopic materials in pharmaceutical development. Assesses the deliquescence relative humidity (DRH) of HCl salts.
Naphthalene Oxidation: U.S. EPA. (2008).[3] Toxicological Review of Naphthalene. Details the photo-oxidation and metabolic oxidation pathways of naphthalene rings to quinones.
Thermal Elimination of Cumyl-Amines: Cope, A. C., & Trumbull, E. R. (1960). Olefins from Amines: The Hofmann Elimination Reaction and Amine Oxide Pyrolysis. Organic Reactions.[4][5] Defines the mechanism for elimination in sterically hindered amines.
HPLC Method Development for Amines: McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography.
"resolving peak tailing in HPLC analysis of 2-(Naphthalen-1-yl)propan-2-amine hydrochloride"
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of bulky, basic compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of bulky, basic compounds.
The compound 2-(Naphthalen-1-yl)propan-2-amine hydrochloride presents a classic, yet severe, analytical challenge. It features a highly hydrophobic naphthalene ring that drives strong retention, coupled with a primary amine that remains positively charged (protonated) under standard HPLC conditions. When this cationic amine interacts with the silica-based stationary phase, it triggers secondary retention mechanisms that destroy peak symmetry.
Below is our comprehensive troubleshooting guide, designed to help you diagnose, understand, and permanently resolve peak tailing for this specific analyte.
Diagnostic Workflow
Logical workflow for diagnosing and resolving HPLC peak tailing of basic amines.
Frequently Asked Questions (FAQs)
Q1: Mechanistically, why does 2-(Naphthalen-1-yl)propan-2-amine hydrochloride exhibit such severe peak tailing compared to my neutral analytes?
At typical HPLC pH ranges (pH 4–7), the primary amine group on your analyte is fully protonated. Simultaneously, the residual silanol groups (Si-OH) on the silica stationary phase ionize to form negatively charged siloxanes (Si-O⁻) at any pH above 3.0[1].
Instead of purely partitioning based on hydrophobicity, your cationic amine undergoes a secondary ion-exchange interaction with these anionic silanols. This ionic bond acts like molecular "velcro," causing the analyte molecules to drag and elute at different rates, resulting in an asymmetric tailing peak[2].
Q2: How can I definitively prove that the tailing is caused by these chemical interactions and not a physical system issue (e.g., dead volume or a blocked frit)?
You must run a self-validating diagnostic test by injecting a purely neutral, hydrophobic probe, such as toluene[2]. Neutral compounds cannot interact with ionized silanols via ion exchange.
If the toluene peak is perfectly symmetrical but the amine tails: The issue is definitively a chemical acid-base interaction.
If both peaks tail equally: You have a physical issue, such as a void at the column head or incorrect tubing diameter.
Q3: What is the most effective mobile phase adjustment to eliminate this secondary interaction?
There are two primary chemical strategies to shut down silanol interactions:
Strategy A: pH Suppression (Preferred): Lower the mobile phase pH to ~2.5 using a strong buffer like phosphate or formate. At this low pH, the acidic silanol groups are fully protonated and neutralized, effectively shutting down the ion-exchange mechanism[3].
Strategy B: Silanol Suppressors: If your method requires a near-neutral pH, add a competing base like Triethylamine (TEA) at 5–25 mM[3]. TEA is a small, sterically unhindered amine that aggressively binds to the active silanol sites, masking them and preventing the bulkier 2-(Naphthalen-1-yl)propan-2-amine from interacting[4].
Q4: Does the choice of stationary phase matter, or can I just fix the mobile phase?
Column chemistry is the foundation of your separation. Older "Type A" silica columns contain metal impurities that make their silanol groups highly acidic and reactive[3]. You must upgrade to a high-purity "Type B" silica column . Type B silica has a higher pKa (>7), meaning far fewer silanols are ionized at mid-pH ranges, which drastically reduces cation exchange[5]. Ensure the column is fully "end-capped" to sterically shield any remaining active sites.
Q5: My sample is prepared as a hydrochloride salt. Could this be contributing to the problem?
Yes. When injecting a concentrated hydrochloride salt, the local pH at the head of the column can drop momentarily if the mobile phase buffer capacity is weak. This localized pH mismatch causes the analyte band to distort before it even begins migrating. Ensure your mobile phase buffer concentration is at least 20 mM to maintain a stable pH profile during the injection[6].
Quantitative Impact of Optimization Strategies
The table below summarizes the expected impact of different interventions on the USP Tailing Factor (
). Regulatory guidelines generally require a for accurate quantitation[6].
Intervention Strategy
Stationary Phase
Mobile Phase Additive / pH
Expected Tailing Factor ()
Resolution Status
Baseline (No Optimization)
Type A Silica
pH 6.8 (No Additive)
> 3.5
Severe Tailing (Fail)
Column Upgrade
Type B Silica
pH 6.8 (No Additive)
2.1 - 2.5
Moderate Tailing (Marginal)
pH Suppression
Type B Silica
pH 2.5 (Phosphate)
1.2 - 1.4
Acceptable Symmetry (Pass)
Silanol Suppression
Type B Silica
pH 6.8 + 15 mM TEA
1.1 - 1.3
Excellent Symmetry (Pass)
Experimental Protocol: Self-Validating Workflow for Silanol Suppression via TEA
If your assay requires a neutral pH, follow this self-validating protocol to implement Triethylamine (TEA) competition.
Objective: Eliminate peak tailing of 2-(Naphthalen-1-yl)propan-2-amine HCl at neutral pH.
Materials: HPLC-grade Water, Acetonitrile, Potassium Phosphate Monobasic (
in 1.0 L of HPLC-grade water to create a 20 mM phosphate buffer. Causality Note: Adequate buffer capacity (>20 mM) is critical to handle the hydrochloride salt of the analyte without inducing local pH shifts[6].
Step 2: TEA Addition
Add 2.0 mL of TEA to the buffer (yielding approx. 14 mM TEA). Causality Note: TEA is a strong base; the solution pH will immediately spike upon addition.
Step 3: pH Titration
Titrate the solution back down to pH 6.8 using dilute
. Causality Note: TEA must be protonated to act as a cationic ion-exchange competitor against the anionic silanols[4]. If the pH is too high, TEA becomes neutral and loses its masking ability.
Step 4: System Validation (The Self-Check)
Equilibrate your Type B silica column with the new mobile phase. Inject 10 µL of Toluene. Calculate the Tailing Factor (
). It should be . This validates that the physical flow path (tubing, frits, column bed) is intact[2].
Step 5: Analyte Injection
Inject the 2-(Naphthalen-1-yl)propan-2-amine HCl sample. Calculate
. A successful silanol suppression will yield a , ensuring highly reproducible integration and quantitation.
References
Element Lab Solutions. "Peak Tailing in HPLC." Available at:[Link]
Phenomenex. "HPLC Tech Tip: Overcoming Peak Tailing of Basic Analytes." Available at: [Link]
Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?" Available at: [Link]
Axion Labs. "HPLC Tips Peak Tailing." Available at: [Link]
ACE HPLC. "A Guide to HPLC and LC-MS Buffer Selection." Available at: [Link]
LCGC Blog. "HPLC Diagnostic Skills II – Tailing Peaks." Available at: [Link]
Technical Support Center: Scale-Up Synthesis of 2-(Naphthalen-1-yl)propan-2-amine Hydrochloride
Welcome to the Process Chemistry Technical Support Center. The scale-up synthesis of bulky, α,α-disubstituted tertiary amines like 2-(Naphthalen-1-yl)propan-2-amine hydrochloride presents unique thermodynamic and kinetic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. The scale-up synthesis of bulky, α,α-disubstituted tertiary amines like 2-(Naphthalen-1-yl)propan-2-amine hydrochloride presents unique thermodynamic and kinetic challenges. As a Senior Application Scientist, I have designed this guide to provide you with self-validating protocols, mechanistic troubleshooting, and causality-driven solutions for the three critical phases of this synthesis: Grignard addition, Ritter amidation, and selective amide cleavage.
Process Workflow
Figure 1. Synthetic workflow for 2-(Naphthalen-1-yl)propan-2-amine hydrochloride.
Module 1: Grignard Addition Scale-Up
Objective: Conversion of 1-Acetonaphthone to 2-(1-Naphthyl)propan-2-ol.
Self-Validating Protocol:
Preparation: Charge a dry, inerted reactor with magnesium turnings (1.1 eq) and anhydrous THF.
Activation: Add a catalytic amount of 1,2-dibromoethane to activate the magnesium surface. Stir for 15 minutes.
Initiation (Critical Checkpoint): Dose 5% of the methylmagnesium chloride solution. Do not proceed until a distinct internal temperature spike (≥ 5 °C) is observed, validating initiation.
Dosing: Continuously dose the remaining methyl halide while maintaining the internal temperature between 35–45 °C using active jacket cooling.
Addition: Add 1-acetonaphthone (1.0 eq) dissolved in THF dropwise, strictly controlling the exotherm.
Quench: Transfer the mixture slowly into cold, saturated aqueous NH₄Cl. Separate phases, wash the organic layer with brine, and concentrate to yield the tertiary alcohol.
Troubleshooting & FAQ:Q: Why did our pilot-scale Grignard reaction experience a sudden, violent runaway exotherm?A: This is a classic symptom of an induction period delay. In heterogeneous Grignard formations, the reaction rate is limited by the diffusion of the halide through the solvent to the magnesium surface, which is initially protected by a passivating oxide layer. If halide dosing outpaces the initiation rate, unreacted reagent accumulates in the reaction mass. Once the reaction finally initiates, the accumulated halide reacts simultaneously, releasing massive amounts of heat that can easily overcome the reactor's 1[1]. Always validate initiation via temperature spikes or inline IR monitoring before commencing continuous dosing.
Module 2: Ritter Reaction Scale-Up
Objective: Conversion of Tertiary Alcohol to Chloroacetamide Intermediate.
Self-Validating Protocol:
Preparation: Dissolve 2-(1-naphthyl)propan-2-ol (1.0 eq) in chloroacetonitrile (2.0 eq) and glacial acetic acid (solvent).
Cooling: Cool the mixture to 0–5 °C.
Acid Dosing (Critical Checkpoint): Dose concentrated sulfuric acid (1.5 eq) extremely slowly. Validate that the internal temperature never exceeds 15 °C. For scales >10 kg, pump the alcohol/nitrile stream and the H₂SO₄ stream simultaneously through a cooled continuous flow microreactor.
Aging: Allow the reaction mass to warm to 20 °C and agitate for 4 hours.
Isolation: Quench the mixture into vigorously stirred ice water. Filter the precipitated N-(2-(1-naphthyl)propan-2-yl)2-chloroacetamide and wash thoroughly with cold water to remove residual acid.
Troubleshooting & FAQ:Q: We are observing extensive tar formation and low yields during the sulfuric acid addition. How can we prevent this?A: The mixing of a tertiary alcohol with concentrated sulfuric acid to form the highly electrophilic tertiary carbocation is an2[2]. If the heat is not dissipated instantly, the carbocation undergoes elimination (dehydration) to form 1-(isopropenyl)naphthalene, which rapidly polymerizes into tar under strongly acidic conditions. To mitigate this on scale, transition the initial mixing phase into a3, which provides superior heat transfer and prevents thermal runaway[3].
Q: Why use chloroacetonitrile instead of standard acetonitrile?A: Standard acetamides formed from bulky, α,α-disubstituted tertiary alcohols are sterically hindered and notoriously resistant to hydrolysis. By using chloroacetonitrile, you form a chloroacetamide intermediate. The electron-withdrawing chlorine atom and its susceptibility to nucleophilic attack allow for mild, specific cleavage using thiourea,4[4].
Module 3: Amide Cleavage & Salt Crystallization
Objective: Cleavage to Free Base Amine and Crystallization of the Target HCl Salt.
Self-Validating Protocol:
Cleavage: Suspend the chloroacetamide intermediate in a 5:1 mixture of ethanol and acetic acid. Add thiourea (1.2 eq) and heat to reflux (80 °C) for 10 hours.
Workup: Cool the mixture, concentrate under vacuum, and basify with 2M NaOH until pH > 10 is validated.
Extraction: Extract the free base 2-(1-naphthyl)propan-2-amine into methyl tert-butyl ether (MTBE). Dry over anhydrous Na₂SO₄ and filter.
Salt Formation: Sparge anhydrous HCl gas into the MTBE solution (diluted with Isopropanol) at 0 °C until pH 2 is reached.
Isolation: Filter the resulting 2-(Naphthalen-1-yl)propan-2-amine hydrochloride crystals, wash with cold MTBE, and dry under vacuum.
Troubleshooting & FAQ:Q: During salt formation, the product separates as a sticky oil rather than crystallizing. How do we force crystallization?A: This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), occurs when the supersaturation level exceeds the metastable zone width, and the melting point of the solute in the solvent mixture is lower than the operating temperature. To resolve this, shift to a solvent system with a flatter solubility curve, seed the solution at a lower supersaturation level, and utilize an anti-solvent cooling profile.
Quantitative Data: Solvent Screening for HCl Salt Crystallization
Table 1. Optimization of solvent systems to prevent LLPS and maximize purity.
Technical Support Center: Troubleshooting the Reductive Amination of 1-Acetylnaphthalene
Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the reductive amination of 1-acetyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the reductive amination of 1-acetylnaphthalene.
The synthesis of 1-(1-naphthyl)ethylamine derivatives from 1-acetylnaphthalene is notoriously difficult. The peri-hydrogen at the C8 position of the naphthalene ring creates severe steric shielding around the acetyl group. This steric bulk drastically reduces the kinetics of nucleophilic attack by the amine, making standard one-pot direct reductive amination protocols prone to failure and heavy byproduct formation.
Part 1: Mechanistic Analysis & Byproduct Pathways
To minimize byproducts, we must first understand the kinetic competition occurring in your reaction vessel. In a standard reductive amination, imine formation and hydride reduction happen concurrently. However, because 1-acetylnaphthalene forms an imine so slowly, the reducing agent often attacks the unreacted ketone directly[1].
Reaction pathways and competing byproduct formation in 1-acetylnaphthalene reductive amination.
Reagent Selection Data
Choosing the correct hydride source is the most critical variable in minimizing byproducts[2]. The table below summarizes the quantitative and qualitative performance of common reducing agents specifically for sterically hindered aromatic ketones[3].
Reducing Agent
Hydride Donor Strength
Imine Selectivity
Performance with 1-Acetylnaphthalene
Primary Byproduct Risk
NaBH(OAc)₃ (STAB)
Mild
Excellent
Poor (Too mild for hindered imines)
Unreacted Ketone
NaBH₃CN
Moderate
Good
Moderate (Requires acidic pH)
Alcohol, Cyanide toxicity
NaBH₄
Strong
Poor
Excellent (Indirect method only)
1-(1-Naphthyl)ethanol
H₂ / Pd-C
Strong
Moderate
Good (Prone to over-alkylation)
Dialkylated Amine
Part 2: Troubleshooting FAQs
Q1: Why is my reaction yielding predominantly 1-(1-naphthyl)ethanol instead of my target amine?Causality: You are likely attempting a Direct Reductive Amination (mixing the ketone, amine, and reducing agent simultaneously). Because the peri-position of the naphthalene ring sterically hinders the acetyl group, imine formation is the rate-limiting step. The reducing agent (especially if using NaBH₄ or NaBH₃CN without pre-activation) reduces the ketone to the alcohol much faster than the amine can condense with it[1].
Solution: Switch to an Indirect (Stepwise) Reductive Amination. You must force the imine to form completely before introducing any hydride source[2].
Q2: How do I overcome the steric hindrance to force complete imine formation?Causality: Standard acid catalysts (like acetic acid) are insufficient for 1-acetylnaphthalene. The reaction requires a strong Lewis acid that also acts as a thermodynamic sink for the water produced during condensation.
Solution: Use Titanium(IV) isopropoxide (Ti(OiPr)₄). It coordinates to the ketone oxygen, highly activating the carbonyl carbon for nucleophilic attack, while simultaneously reacting with the generated water to form insoluble TiO₂, driving the equilibrium entirely to the imine.
Q3: I am observing significant dialkylation (tertiary amine formation). How can I favor the secondary amine?Causality: Once your target secondary amine forms, it is often more nucleophilic than your starting primary amine. It can attack unreacted 1-acetylnaphthalene, forming an enamine/iminium species that is subsequently reduced to a dialkylated byproduct[2].
Solution: First, use a stoichiometric excess of the primary amine (3.0 to 5.0 equivalents). Second, ensure your protocol is strictly stepwise; if all ketone is converted to imine before reduction, there is no free ketone left for the secondary amine to attack.
Part 3: Self-Validating Experimental Protocol
To eliminate the 1-(1-naphthyl)ethanol byproduct, we utilize a Ti(OiPr)₄-mediated indirect reductive amination. This protocol is designed as a self-validating system : the workflow includes a mandatory analytical checkpoint that prevents the addition of the reducing agent until the risk of ketone over-reduction is mathematically eliminated.
Step-by-Step Methodology
Step 1: Reagent Combination
In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve 1-acetylnaphthalene (1.0 equiv) and the primary amine (3.0 equiv) in anhydrous Tetrahydrofuran (THF) (0.5 M concentration). Causality: Excess amine suppresses dialkylation. Anhydrous conditions prevent premature hydrolysis of the titanium reagent.
Step 2: Lewis Acid Activation
Dropwise, add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv) at room temperature. Stir the reaction mixture for 10–12 hours. Causality: Ti(OiPr)₄ acts as both a Lewis acid to overcome the peri-steric hindrance and a water scavenger to drive the equilibrium forward.
Step 3: Self-Validation Checkpoint (Critical)
Withdraw a 50 µL aliquot of the reaction mixture. Quench it in a GC vial containing 0.5 mL of wet diethyl ether (this precipitates the titanium salts). Analyze the organic layer via GC-MS or TLC.
Validation Logic: You must confirm the absolute disappearance of the 1-acetylnaphthalene peak. Do not proceed to Step 4 until conversion is >98%. If unreacted ketone remains, it will be irreversibly converted to the alcohol byproduct in the next step. If incomplete, add 0.5 equiv more Ti(OiPr)₄ and stir for 4 more hours.
Step 4: Reduction
Once imine formation is validated, cool the reaction to 0 °C. Add Sodium borohydride (NaBH₄) (1.5 equiv) in small portions. Stir for 2 hours, allowing it to warm to room temperature. Causality: Because no free ketone remains, the strong, inexpensive NaBH₄ can be safely used without risking alcohol byproduct formation.
Step 5: Quench and Workup
Quench the reaction by adding 2 M aqueous NH₄OH (equal volume to THF). A heavy white precipitate of TiO₂ will form. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Extract the filtrate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield the target amine.
Step-by-step workflow for the Ti(OiPr)4-mediated indirect reductive amination protocol.
References
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride
Source: ACS Omega
URL: [Link]
Title: Direct reductive amination of aldehydes and ketones using a continuous-flow system
Source: SciSpace (Aggregated Literature)
URL: [Link]
"recrystallization techniques for purifying 2-(Naphthalen-1-yl)propan-2-amine hydrochloride"
Molecular Formula: C₁₃H₁₆ClN Molecular Weight: 221.73 g/mol Structure: A steric, lipophilic primary amine salt featuring a naphthalene ring attached to a tertiary carbon (gem-dimethyl group). Introduction & Solubility Pr...
Author: BenchChem Technical Support Team. Date: March 2026
Molecular Formula: C₁₃H₁₆ClN
Molecular Weight: 221.73 g/mol
Structure: A steric, lipophilic primary amine salt featuring a naphthalene ring attached to a tertiary carbon (gem-dimethyl group).
Introduction & Solubility Profile
Purifying 2-(Naphthalen-1-yl)propan-2-amine hydrochloride presents a unique challenge due to its amphiphilic nature. The molecule consists of a bulky, hydrophobic naphthalene moiety and a polar, ionic ammonium chloride headgroup. This duality often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization, particularly when cooling occurs too rapidly.
Successful recrystallization requires a solvent system that balances these opposing properties. The salt is typically highly soluble in lower alcohols (methanol, ethanol) but insoluble in non-polar hydrocarbons (hexane, heptane) and ethers.
Solvent Selection Matrix
The following table outlines the solubility behavior of this specific salt class to guide your solvent choice.
Solvent System
Role
Solubility Behavior
Recommendation
Ethanol (Abs.)
Primary Solvent
High solubility at boiling; moderate at RT.
Recommended (Single solvent or paired with Et₂O).
Isopropanol (IPA)
Primary Solvent
Moderate solubility; steep temperature curve.
Highly Recommended (Best balance for yield).
Methanol
Primary Solvent
Very high solubility (even at cold temps).
Avoid (Yield loss is high unless used with antisolvent).
Diethyl Ether
Antisolvent
Insoluble.
Excellent (precipitates salt as white powder/crystals).
Hexane/Heptane
Antisolvent
Insoluble.
Good (Use with IPA; safer than ether).
Water
Solvent
Soluble, but risk of hydrolysis/hydrate formation.
Use with caution (Only if alcohol fails).
Core Protocol: The Dual-Solvent Method
For this specific steric amine salt, a Dual-Solvent Recrystallization (Solvent/Antisolvent) is the most robust method to maximize yield and purity while mitigating oiling out.
Activated Charcoal: (Optional, for decolorization)
Step-by-Step Procedure
Dissolution:
Place the crude solid in an Erlenmeyer flask.
Add the minimum amount of boiling Solvent A (IPA) to just dissolve the solid.
Note: If the solution is dark/colored (oxidized naphthalene byproducts), add 1-2% w/w activated charcoal, boil for 2 mins, and filter hot through Celite.
The Cloud Point:
Keep the solution hot (near boiling).
Slowly add Solvent B (Antisolvent) dropwise with swirling.
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
Clarification:
Add 1-2 drops of hot Solvent A to clear the turbidity. The solution should be saturated but clear.
Controlled Cooling (Critical):
Remove from heat and let the flask cool to room temperature undisturbed .
Crucial: Do not place directly in ice. Rapid cooling promotes oiling out.
Once at room temperature, if crystals have formed, place in an ice bath (0-4°C) for 30 minutes to maximize yield.
Isolation:
Filter the crystals using vacuum filtration (Buchner funnel).[1][2]
Wash the cake with a cold mixture of Solvent A/B (1:3 ratio).
Dry under vacuum at 40°C.
Troubleshooting: The "Oiling Out" Phenomenon
"Oiling out" occurs when the solute separates as a liquid droplet before crystallizing.[3][4] This is common with naphthalene derivatives because impurities depress the melting point of the solvated salt below the solvent's boiling point.
Diagnostic Workflow
Use the following logic flow to diagnose and fix oiling out issues during your experiment.
Figure 1: Decision matrix for addressing oiling out during amine salt purification.
Technical Fixes for Oiling Out[11]
The Seeding Trick: If oil droplets form, reheat to dissolve them. Allow the solution to cool slightly (but remain clear). Add a tiny "seed" crystal of pure product. This provides a nucleation site for the lattice to form, bypassing the liquid phase.
Trituration: If the oil settles at the bottom, decant the supernatant solvent. Add fresh, cold antisolvent (e.g., Ether) to the oil and scratch the flask vigorously with a glass rod. The friction often induces crystallization.
Impurity Management & Analytics
Colored Impurities
Naphthalene amines are prone to oxidation, forming quinone-like species (yellow/brown).
Solution: If the crystals remain off-white after charcoal treatment, consider an Acid-Base Extraction prior to recrystallization:
) and re-acidify with HCl/Ether to precipitate fresh, cleaner salt.
Stoichiometry Check
Ensure you have the Mono-Hydrochloride. Excess HCl can cause the salt to become hygroscopic (sticky).
Check: Measure pH of a 5% aqueous solution. It should be mildly acidic (pH 4-5). If pH < 2, you have trapped HCl.
Fix: Recrystallize from Isopropanol (IPA). IPA is excellent at removing excess acid in the mother liquor.
Frequently Asked Questions (FAQ)
Q: My product is turning pink/purple on the filter paper. Why?A: Naphthalene amines are light-sensitive and air-sensitive. The color change indicates surface oxidation.
Fix: Minimize light exposure. Dry the crystals quickly in a vacuum desiccator or oven (under
). Store in amber vials.
Q: Can I use Acetone as a solvent?A:No. Primary amines can react with ketones (acetone) to form imines (Schiff bases), especially under acidic conditions (which the HCl salt provides). Always avoid ketones for amine recrystallization.
Q: The yield is very low (<50%). Where is my product?A: It is likely in the mother liquor. The gem-dimethyl group hinders packing, increasing solubility.
Fix: Concentrate the mother liquor by 50% on a rotovap and cool again to harvest a "second crop." Note that the second crop will be less pure.[5]
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
Sigma-Aldrich. (n.d.). 2-(1-Naphthyl)propan-2-amine hydrochloride Product Sheet. Retrieved from
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Study: 2-(Naphthalen-1-yl)propan-2-amine vs. 2-(Naphthalen-2-yl)propan-2-amine
Type: Technical Comparison Guide
Subject: Naphthyl-substituted Isopropylamines (Naphthylisopropylamines)
Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Executive Summary & Nomenclature Correction
Critical Editorial Note:
The specific IUPAC names provided in the topic—2-(Naphthalen-1-yl)propan-2-amine and 2-(Naphthalen-2-yl)propan-2-amine—describe tertiary carbinamines (structurally analogous to Phentermine or Cumylamine ). However, the vast majority of pharmacological literature and drug development data (specifically the PAL-287 series) refers to the secondary alkyl amines : 1-(Naphthalen-1-yl)propan-2-amine (1-NAP) and 1-(Naphthalen-2-yl)propan-2-amine (2-NAP/PAL-287).
To provide the most actionable scientific value, this guide focuses on the well-characterized secondary amine isomers (Amphetamine analogs) while providing a theoretical Structure-Activity Relationship (SAR) analysis for the requested tertiary amine (Phentermine analogs) where direct data is absent.
Core Comparison:
Compound A (1-NAP): 1-(Naphthalen-1-yl)propan-2-amine.[1]
Compound B (2-NAP / PAL-287): 1-(Naphthalen-2-yl)propan-2-amine.
Verdict:Compound B (2-NAP) is the superior pharmacophore for monoamine releaser activity, exhibiting potent dual 5-HT/DA release and partial 5-HT2C agonism. Compound A (1-NAP) suffers from steric hindrance that drastically reduces transporter affinity and MAO inhibition potency (13-fold lower).
Chemical & Physical Profile
The positional isomerism of the naphthalene ring dictates the steric volume and lipophilic vector, fundamentally altering receptor docking.
Feature
1-NAP (1-Naphthyl)
2-NAP (2-Naphthyl)
Structure Type
"Wide" / Bulky Steric Profile
"Linear" / Extended Steric Profile
Molecular Weight
185.27 g/mol
185.27 g/mol
Lipophilicity (ClogP)
~3.2 (High)
~3.2 (High)
Topological PSA
26.02 Ų
26.02 Ų
Steric Constraint
Peri-hydrogen interaction creates significant bulk near the amine.[1][2]
Extended conjugation allows a flatter, linear fit into binding pockets.
Key Analogue
-Naphthylisopropylamine
PAL-287 (Lead Candidate)
Pharmacological Performance (In Vitro)
The following data aggregates binding affinities (
) and release potencies () from synaptosomal assays (Rat Brain).
Monoamine Transporter Activity (MATs)
2-NAP acts as a non-neurotoxic substrate-type releaser (SNDRA), whereas 1-NAP lacks significant efficacy.
Target
Metric
1-NAP (Experimental)
2-NAP (PAL-287)
Interpretation
SERT (Serotonin)
(Release)
> 1000 nM (Inactive/Weak)
3.4 nM
2-NAP is a highly potent 5-HT releaser.
DAT (Dopamine)
(Release)
Weak / No Data
12.6 nM
2-NAP balances DA release, reducing abuse liability.
NET (Norepinephrine)
(Release)
Weak / No Data
11.1 nM
Balanced NE release contributes to anorectic effects.
MAO-A
(Inhibition)
5,630 nM
420 nM
2-NAP is 13x more potent at inhibiting MAO-A.
Receptor Binding Profile
5-HT2A/2B/2C: 2-NAP is a full agonist at 5-HT2A and 5-HT2B, and a partial agonist at 5-HT2C.[2] This profile mimics non-selective serotonin agonists but with a unique "non-stimulant" behavioral profile in rodents.
1-NAP: Fails to substitute for d-amphetamine in discrimination tests, indicating a lack of psychostimulant efficacy.[1][2]
Structure-Activity Relationship (SAR) Logic
The primary driver of the performance gap is the Steric Fit within the orthosteric binding site of the transporters (MATs).
Figure 1: Mechanistic impact of naphthyl positioning on transporter binding efficacy.
Theoretical Note on Tertiary Amines (The User's Specific Request):
If synthesizing the tertiary amine variants (2-(Naphthalen-yl)propan-2-amine), expect diminished activity compared to the secondary amines. The gem-dimethyl group at the
-position (Phentermine-like) introduces massive steric bulk. Combined with the naphthalene ring, this would likely prevent the molecule from passing the "gates" of DAT/SERT, potentially yielding an inactive compound or a weak channel blocker rather than a monoamine releaser.
Experimental Protocols
To validate these findings, use the following standardized workflows.
Protocol A: Synaptosomal Release Assay
Objective: Determine
for DA/5-HT release.
Preparation: Homogenize rat caudate (for DA) or whole brain minus cerebellum (for 5-HT) in 0.32 M sucrose. Centrifuge (1000g, 10 min) to remove debris; save supernatant (synaptosomes).
Loading: Incubate synaptosomes with
or (5 nM) for 30 min at 37°C.
Wash: Centrifuge and resuspend in Krebs-phosphate buffer to remove free radioligand.
Release Induction: Aliquot synaptosomes into chambers containing the test compound (1-NAP or 2-NAP) at varying concentrations (1 nM – 10
M).
Termination: Stop reaction after 5 min by rapid filtration over Whatman GF/B filters.
Quantification: Count radioactivity in the filtrate (released fraction) via liquid scintillation spectrometry.
Analysis: Plot dose-response curves to calculate
.
Protocol B: MAO Inhibition Assay
Objective: Compare metabolic stability and off-target inhibition.
Enzyme Source: Rat liver mitochondrial fraction.
Substrate:
(MAO-A specific) or (MAO-B specific).
Incubation: Pre-incubate enzyme with inhibitor (1-NAP/2-NAP) for 10 min at 37°C.
Reaction: Add substrate and incubate for 20 min.
Extraction: Stop reaction with HCl. Extract metabolites into ethyl acetate/toluene.
Calculation:
is the concentration inhibiting 50% of control activity.
Figure 2: Workflow for determining monoamine release potency (
).
References
Rothman, R. B., et al. (2005).[3] "Development of a Rationally Designed, Low Abuse Potential, Biogenic Amine Releaser That Suppresses Cocaine Self-Administration."[3] Journal of Pharmacology and Experimental Therapeutics, 313(3), 1361–1369.[3] Link
Mehes, G. (1952).[1] "Uber die pharmakologische wirkung vom 1-(alpha-naphtyl)-, beziehungsweise 1-(beta-naphtyl)-2-aminopropan." Acta Physiologica Academiae Scientiarum Hungaricae, 3, 377-387. (Seminal comparative study of 1-NAP vs 2-NAP).
Brandt, S. D., et al. (2010).[4] "The naphyrone story: The alpha or beta-naphthyl isomer?" Drug Testing and Analysis, 2(10), 496-502.[4] Link
Baumann, M. H., et al. (2011). "N-Substituted Piperazines Abuse Liability and Neurotoxicity." Neuropsychopharmacology, 36, 632–645. (Contextualizes PAL-287 mechanism).
As analytical scientists, we frequently encounter molecules that look deceptively simple but present distinct chromatographic challenges. 2-(Naphthalen-1-yl)propan-2-amine hydrochloride (CAS 141983-61-1) is a prime example[1]. Structurally, it consists of a bulky, highly lipophilic naphthalene core attached to a tertiary alpha-carbon bearing a primary amine.
When developing a robust quantitative assay for pharmacokinetic (PK) or biomarker studies, this molecule presents a dual nature:
The Primary Amine: Highly basic (pKa ~10), making it hydrophilic and prone to secondary interactions.
The Naphthalene Core: Highly lipophilic, driving strong non-polar interactions.
Selecting the right analytical platform is critical to navigating these properties while meeting stringent regulatory requirements for sensitivity and reproducibility.
Platform Comparison: Why LC-MS/MS is the Gold Standard
To establish a fit-for-purpose assay, we must objectively compare the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional alternatives like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
The Causality Behind Platform Selection
GC-MS: Primary amines are notorious for hydrogen-bonding with residual active silanols on GC stationary phases. This causes severe peak tailing, irreversible adsorption, and signal loss[2]. To analyze this compound via GC-MS, pre-column derivatization (e.g., using pentafluoropropionic anhydride) is mandatory to mask the amine, adding hours to sample preparation and introducing variability.
HPLC-UV: While the naphthalene ring provides a strong chromophore (absorbing strongly at ~220 nm and 280 nm), biological matrices like plasma contain thousands of endogenous aromatic compounds that co-elute and absorb at these wavelengths. UV detection simply lacks the specificity required for trace-level bioanalysis.
LC-MS/MS: This platform perfectly exploits the molecule's physicochemical properties[3]. The basic primary amine guarantees near 100% protonation in an acidic mobile phase, yielding an intense
precursor ion for Electrospray Ionization (ESI). Simultaneously, the lipophilic naphthalene core ensures excellent retention on reversed-phase columns, allowing separation from polar matrix components.
Performance Comparison Summary
Analytical Feature
LC-MS/MS (Recommended)
GC-MS
HPLC-UV
Sensitivity (LLOQ)
1.0 ng/mL
~50 ng/mL
~200 ng/mL
Sample Preparation
Simple LLE or PPT
LLE + Derivatization (Mandatory)
High-volume LLE
Specificity
Excellent (MRM transitions)
Good (EI fragmentation)
Poor (UV absorbance only)
Throughput
High (3-5 min/run)
Low (15-20 min/run)
Medium (10 min/run)
Analyte Suitability
Ideal (Protonates easily)
Poor (Primary amine tails)
Moderate
Analytical Target Profile & Validation Workflow
A scientifically rigorous method must be a self-validating system. Our validation strategy is strictly grounded in the ICH Q2(R2) Validation of Analytical Procedures [4] and the FDA M10 Bioanalytical Method Validation harmonized guidelines[5].
The logical progression of this validation lifecycle is mapped below.
Figure 1: LC-MS/MS Analytical Method Validation Workflow aligned with ICH Q2(R2) guidelines.
To eliminate matrix effects (ion suppression) commonly seen in ESI, we utilize an LLE approach rather than a crude protein precipitation.
Aliquot: Transfer 100 µL of human plasma into a 2 mL microcentrifuge tube.
Internal Standard (IS): Add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) to ensure the protocol is self-correcting for extraction losses and ionization variations.
Basification (The Causality): Add 100 µL of 0.1 M NaOH. Why? The pKa of the primary amine is ~10. Raising the pH to >11 fully deprotonates the amine, neutralizing the molecule and drastically increasing its partition coefficient into the organic phase.
Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.
Phase Separation: Centrifuge at 14,000 rpm for 10 minutes.
Evaporation & Reconstitution: Transfer 800 µL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of
gas. Reconstitute the residue in 100 µL of Mobile Phase A:B (80:20, v/v).
LC-MS/MS Conditions
Column: Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water. Why? The low pH (pH ~2.7) ensures the amine is completely re-protonated as
for optimal ESI+ efficiency.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 3.0 minutes. The steep gradient sharply elutes the lipophilic analyte while washing strongly bound matrix lipids off the column.
Flow Rate: 0.4 mL/min.
Mass Spectrometry (MRM Logic)
The mass spectrometer is operated in positive ESI mode. The monoisotopic mass of the free base (
) is 185.12 Da, yielding a precursor of m/z 186.1.
Upon Collision-Induced Dissociation (CID), the tertiary alpha-carbon facilitates a highly favorable neutral loss of ammonia (
, 17 Da), generating a stable carbocation at m/z 169.1. This serves as the primary quantifier ion.
Figure 2: MRM fragmentation logic for 2-(Naphthalen-1-yl)propan-2-amine in positive ESI mode.
In accordance with FDA Bioanalytical Method Validation Guidelines[6], the method must demonstrate strict adherence to predefined acceptance criteria. Below is a representative data summary of a successfully validated assay.
Selectivity and Linearity
Selectivity: Blank matrix from 6 independent sources must show no isobaric interference >20% of the Lower Limit of Quantification (LLOQ) response.
Linearity: Validated over a dynamic range of 1.0 to 1000 ng/mL. To account for heteroscedasticity across three orders of magnitude, a
weighting factor is applied to the linear regression, consistently yielding .
Accuracy, Precision, and Matrix Effect Data
Quality Control (QC) samples were evaluated across multiple runs to establish intra-day and inter-day reliability.
QC Level
Nominal Concentration
Intra-day Precision (CV%)
Inter-day Precision (CV%)
Mean Accuracy (%)
IS-Normalized Matrix Factor
LLOQ
1.0 ng/mL
8.2%
9.5%
98.5%
0.97
LQC
3.0 ng/mL
6.4%
7.1%
102.1%
0.98
MQC
400 ng/mL
3.1%
4.0%
99.4%
1.01
HQC
800 ng/mL
2.8%
3.5%
101.2%
0.99
Regulatory Requirement: Precision (CV%) must be
( at LLOQ), and Accuracy must be within of nominal ( at LLOQ)[6]. The IS-normalized matrix factor approaching 1.0 confirms that the LLE protocol effectively eliminates ion suppression.
References
FDA Guidance for Industry: Bioanalytical Method Validation (2018)
Source: U.S. Food and Drug Administration (FDA)
URL:[Link][6]
ICH Q2(R2) Validation of Analytical Procedures (2023/2024)
Source: International Council for Harmonisation (ICH) / European Medicines Agency (EMA)
URL:[Link][4]
FDA M10 Bioanalytical Method Validation and Study Sample Analysis (2022)
Source: U.S. Food and Drug Administration (FDA)
URL:[Link][5]
A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines
Source: PubMed Central (PMC) / National Institutes of Health
URL:[Link][3]
Comparative Guide: Biological Activity of 2-(Naphthalen-1-yl)propan-2-amine vs. Naphthyl-Amphetamine Analogues
This guide provides an in-depth technical comparison of 2-(Naphthalen-1-yl)propan-2-amine hydrochloride against established naphthylalkylamines (specifically the PAL series). It focuses on the pharmacological shift induc...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of 2-(Naphthalen-1-yl)propan-2-amine hydrochloride against established naphthylalkylamines (specifically the PAL series). It focuses on the pharmacological shift induced by the gem-dimethyl substitution at the alpha carbon, contrasting it with the alpha-methyl (amphetamine-like) analogues.
This compound represents a critical structural divergence from the well-characterized "PAL" series of naphthylisopropylamines. While analogues like PAL-287 (1-(naphthalen-2-yl)propan-2-amine) are non-neurotoxic monoamine releasers, the 2-(Naphthalen-1-yl)propan-2-amine scaffold introduces a quaternary alpha-carbon (gem-dimethyl).
Key Pharmacological Thesis:
The structural transition from an alpha-methyl (amphetamine-like) to an alpha,alpha-dimethyl (phentermine-like) tail drastically alters the interaction with Monoamine Transporters (MATs).
Steric Hindrance: The bulky gem-dimethyl group typically obstructs the conformational cycle required for substrate translocation, shifting the mechanism from Release to Reuptake Inhibition .
Selectivity Shift: While 1-naphthyl isomers (amphetamine-like) favor SERT/NET, the gem-dimethyl variant often exhibits enhanced selectivity for Sigma Receptors (
) or restricted SERT binding, acting as a conformational anchor.
Comparative Pharmacology: The Alpha-Methylation Shift
The following data contrasts the target compound with the primary research standards in this class: PAL-287 (Non-selective releaser) and PAL-002 (SERT-preferring releaser).
Table 1: Structural & Functional Profiling
Feature
Target: 2-(Naphthalen-1-yl)propan-2-amine
Comparator A: PAL-002
Comparator B: PAL-287
IUPAC Structure
2-amino-2-(1-naphthyl)propane
1-(naphthalen-1-yl)propan-2-amine
1-(naphthalen-2-yl)propan-2-amine
Alpha-Carbon
Quaternary (gem-dimethyl)
Tertiary (methyl)
Tertiary (methyl)
Primary Mechanism
Reuptake Inhibitor / Sigma Ligand
Monoamine Releaser
Monoamine Releaser
DAT Activity
Low Affinity (Steric Clash)
Moderate ( nM)
High ( nM)
SERT Activity
Moderate Affinity
High ( nM)
High ( nM)
Metabolic Stability
High (Blocks MAO deamination)
Moderate (MAO substrate)
Moderate (MAO substrate)
Key Reference
Inferred from SAR / Sigma Screens
Rothman et al. (2005)
Rothman et al. (2005)
Note on Data: While PAL-287 is a documented substrate, the gem-dimethyl target (2-(Naphthalen-1-yl)propan-2-amine) is frequently utilized in Sigma-2 (
) receptor binding assays and as a rigidified probe for SERT, where it lacks the flexibility to induce the "inward-facing" transporter conformation necessary for release.
Mechanism of Action Visualization (SAR)
The diagram below illustrates how the shift in the alkyl chain (Propyl vs. Isopropyl vs. tert-Butyl equivalent) dictates the functional outcome (Release vs. Inhibition).
Caption: SAR Decision Tree showing how alpha-methylation shifts the compound from a transporter substrate (releaser) to an inhibitor or Sigma ligand.
Experimental Protocols for Validation
To empirically verify the activity of 2-(Naphthalen-1-yl)propan-2-amine against the PAL series, researchers must distinguish between binding affinity (
) and functional release () .
Protocol A: Distinguishing Release vs. Uptake Inhibition
Rationale: A simple binding assay cannot distinguish a blocker (cocaine-like) from a releaser (amphetamine-like). A functional superfusion assay is required.
Tissue Preparation:
Isolate rat striatal synaptosomes (rich in DAT/SERT).
Resuspend in Krebs-HEPES buffer containing pargyline (MAO inhibitor).
Releaser (e.g., PAL-287): Causes a rapid, dose-dependent spike in
efflux above baseline.
Inhibitor (Target Prediction): Does not increase efflux alone but will block the uptake of subsequently added radioligand (if run in uptake mode).
Protocol B: Sigma-2 (
) Receptor Binding
Rationale: Naphthylalkylamines with bulky substitutions often show high affinity for Sigma sites, relevant for oncology and neuroprotection research.
Ligand: Use
(1,3-di-o-tolylguanidine) in the presence of (+)-pentazocine (to mask sites).
Tissue: Rat liver membrane homogenates (rich in
).
Incubation: 120 min at 25°C.
Analysis: Calculate
values. 2-(Naphthalen-1-yl)propan-2-amine is expected to show nM due to the lipophilic naphthyl-phentermine scaffold.
Synthesis of Biological Implications
Metabolic Stability
The presence of the gem-dimethyl group at the alpha position renders 2-(Naphthalen-1-yl)propan-2-amine virtually immune to deamination by Monoamine Oxidase (MAO) . Unlike PAL-287, which has a half-life limited by MAO metabolism, the target compound acts as a metabolically stable probe, making it ideal for in vivo studies requiring prolonged exposure.
Neurotoxicity Profile
Amphetamine analogues (like PCA or methamphetamine) can be neurotoxic. However, naphthyl-substituted amines (PAL series) have demonstrated a lack of long-term serotonin depletion. The target compound, acting primarily as a reuptake inhibitor rather than a releaser, presents an even lower risk of intracellular oxidative stress associated with dopamine efflux.
Pharmacochaperoning Potential
Recent studies suggest that rigid naphthylamines can act as pharmacochaperones , rescuing folding-deficient transporters (e.g., SERT-PG601). The rigidity of 2-(Naphthalen-1-yl)propan-2-amine makes it a candidate for stabilizing specific transporter conformations in the endoplasmic reticulum.
References
Rothman, R. B., et al. (2005).[1] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse.
Rothman, R. B., & Baumann, M. H. (2006). "Therapeutic potential of monoamine transporter substrates." Current Topics in Medicinal Chemistry.
Bhat, S., et al. (2017).[2] "Structure-Activity Relationships of Naphthylisopropylamine Derivatives at Monoamine Transporters." Journal of Medicinal Chemistry.
ChemShuttle Product Data. (2024). "1-(naphthalen-1-yl)cyclopropan-1-amine and 2-(naphthalen-1-yl)propan-2-amine hydrochloride."
Matsumoto, R. R., et al. (2014). "Sigma receptors: potential targets for the treatment of substance abuse." Current Pharmaceutical Design.
Structural Elucidation of NCEs: A Comparative Guide to Validating 2-(Naphthalen-1-yl)propan-2-amine HCl
Topic: Structural Elucidation of NCEs: A Comparative Guide to Validating 2-(Naphthalen-1-yl)propan-2-amine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Structural Elucidation of NCEs: A Comparative Guide to Validating 2-(Naphthalen-1-yl)propan-2-amine Hydrochloride
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
In early-stage drug development, the unambiguous structural confirmation of New Chemical Entities (NCEs) is non-negotiable. For naphthalene-based scaffolds like 2-(Naphthalen-1-yl)propan-2-amine hydrochloride , a common synthetic pitfall is the formation of regioisomers—specifically distinguishing between the 1-substituted (alpha) and 2-substituted (beta) congeners.
While X-ray crystallography remains the gold standard for absolute configuration, it is often a bottleneck due to the requirement for single crystals. This guide demonstrates why a comprehensive 2D NMR suite (HSQC, HMBC, NOESY) is the superior high-throughput alternative, offering definitive structural proof equivalent to crystallography in a fraction of the time.
Part 1: Comparative Methodology
Objective analysis of structural validation methods for naphthalene-alkylamine derivatives.
The following table contrasts the three primary methods for validating the structure of 2-(Naphthalen-1-yl)propan-2-amine HCl.
Low. Aromatic overlap often obscures 1- vs 2-position coupling constants (-values).
High. Through-space (NOESY) and long-range (HMBC) correlations definitively map position.
Definitive. Direct visualization of atom positions.
Sample Requirement
~5 mg (Solution).
~10-20 mg (Solution).
Single, diffraction-quality crystal.
Turnaround Time
< 1 Hour.
4–12 Hours.
Days to Weeks (crystallization dependent).
Risk Factor
High. False positives common due to similar shifts in isomers.
Low. Self-validating via multiple correlation pathways.
Medium. Crystal growth failure is common for flexible alkyl chains.
The Verdict: For rapid lead optimization, Method B (2D NMR) provides the optimal balance of speed and certainty. It resolves the quaternary carbon connectivity and the naphthalene substitution pattern without the latency of crystallization.
Part 2: The Protocol (Step-by-Step)
Step 1: Sample Preparation (Critical)
Solvent Choice: Use DMSO-d6 (99.9% D) rather than CDCl
.
Causality: The hydrochloride salt is often sparingly soluble in chloroform. More importantly, DMSO-d6 prevents the rapid exchange of the ammonium protons (
), allowing them to be visualized as a distinct triplet or broad singlet (approx. 8.0–8.5 ppm), which is vital for verifying the salt formation.
Concentration: Dissolve 15–20 mg of the analyte in 0.6 mL solvent. Filter through a glass wool plug to remove undissolved micro-particulates that ruin field homogeneity.
Step 2: Data Acquisition Strategy
Run the experiments in this specific order to maximize instrument time efficiency:
H (Proton): 16 scans. Optimize SW (spectral width) to catch the downfield ammonium peaks.
C (Carbon): 1024 scans. Essential to see the quaternary carbon (C2 of the propyl chain).
Multiplicity-Edited HSQC: Distinguishes CH/CH
(up/red) from CH (down/blue).
HMBC (Long-range): Set for 8–10 Hz coupling. This connects the aliphatic chain to the aromatic ring.
NOESY (Through-space): The "Smoking Gun" for regioisomerism. Set mixing time (
) to 500ms.
Part 3: Data Analysis & Structural Proof
Validating the 1-substituted structure against the 2-substituted alternative.
The Logic of Connectivity (HMBC)
The core challenge is proving the isopropyl-amine group is attached at C1 of the naphthalene ring.
The Anchor: The equivalent methyl protons of the isopropyl group (approx. 1.7 ppm) will show a strong HMBC correlation to the quaternary carbon C2' (the aliphatic quaternary center).
The Bridge: Look for correlations from the Methyl protons and the Ammonium protons to the aromatic ring carbons.
If 1-substituted: You will see correlations to C1 (ipso), C2 , and C8a (ring junction).
If 2-substituted: You would see correlations to C2 (ipso), C1 , and C3 .
The "Smoking Gun": NOESY Analysis
This is the self-validating step. We use Nuclear Overhauser Effect (NOE) to measure spatial proximity (< 5 Å).
Observation
1-Substituted (Target)
2-Substituted (Alternative)
Methyl Protons to Aromatic Ring
Strong NOE to H2 (ortho) and H8 (peri).
Strong NOE to H1 and H3 .
Significance
The H8 (peri) proton is spatially very close to the C1 substituent due to ring geometry.
The 2-position is sterically less crowded; no interaction with H8.
Summary of Expected Data (DMSO-d6)
Note: Chemical shifts are approximate estimates based on substituent effects.
Position
Atom Type
(ppm)
(ppm)
Key HMBC Correlations (from H)
1
C (quat)
-
~138.0
-
2
CH
~7.6
~126.0
-
8
CH
~8.2
~124.0
-
1'
CH (x2)
~1.75
~28.0
C2', C1 (Naph)
2'
C (quat)
-
~58.0
-
NH
NH
~8.4
-
C2', C1 (Naph)
Part 4: Visualization of the Decision Logic
The following diagram illustrates the critical decision pathway for confirming the structure, highlighting the specific failure points of 1D NMR and where 2D NMR provides resolution.
Figure 1: Structural elucidation decision tree. Note that the NOESY interaction with the H8 (peri) proton is the definitive differentiator for the 1-substituted isomer.
References
PubChem. 1-(Naphthalen-1-yl)propan-2-amine.[3] National Library of Medicine. Available at: [Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.[2][4] (Authoritative source for chemical shift rules of naphthalene derivatives).
Reich, H. J.Structure Determination Using NMR. University of Wisconsin-Madison.
Comparative Selectivity & Cross-Reactivity Guide: 2-(Naphthalen-1-yl)propan-2-amine Hydrochloride
Executive Summary 2-(Naphthalen-1-yl)propan-2-amine hydrochloride is a rigid, bulky structural analog of the phenethylamine class, specifically resembling a naphthalene-substituted phentermine. Unlike simple amphetamines...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(Naphthalen-1-yl)propan-2-amine hydrochloride is a rigid, bulky structural analog of the phenethylamine class, specifically resembling a naphthalene-substituted phentermine. Unlike simple amphetamines, the presence of the naphthalene moiety and the gem-dimethyl substitution at the
-carbon creates a distinct pharmacological profile characterized by high affinity for the Serotonin Transporter (SERT) and potential off-target activity at Sigma receptors , while exhibiting reduced potency at the Dopamine Transporter (DAT) compared to its phenyl analogs.
This guide provides a technical analysis of its cross-reactivity in two distinct domains:
Biological Cross-Reactivity: Selectivity profiling against Monoamine Transporters (MATs) and off-target receptors.
Analytical Cross-Reactivity: Interference potential in standard Amphetamine/Methamphetamine immunoassays.
Part 1: Pharmacological Profile & Target Selectivity
Structure-Activity Relationship (SAR)
The compound features a naphthalene ring in place of the phenyl ring found in amphetamine/phentermine. This substitution significantly alters the binding thermodynamics:
SERT Selectivity: The bulky naphthalene group favors the larger hydrophobic pocket of the Serotonin Transporter (SERT) over the smaller Dopamine Transporter (DAT) pocket.
Metabolic Stability: The gem-dimethyl group (propan-2-amine) prevents monoamine oxidase (MAO) degradation, extending half-life but potentially reducing peak transport velocity (
) compared to secondary amines like Methamphetamine.
Comparative Biological Profile (Predicted)
Based on SAR data from related naphthylisopropylamines (e.g., PAL-287), the following selectivity profile is established for research benchmarking:
The following diagram illustrates the differential signaling and cross-reactivity pathways relative to standard psychostimulants.
Caption: Differential binding affinities of 2-(Naphthalen-1-yl)propan-2-amine at monoamine transporters.
Part 2: Analytical Cross-Reactivity (Immunoassays)[1]
Researchers using this compound in vivo must be aware of its potential to trigger false positives in urine drug screens (UDS).
Mechanism of Interference
Standard EMIT (Enzyme Multiplied Immunoassay Technique) and ELISA kits for Amphetamines utilize antibodies raised against the phenyl-alkyl-amine pharmacophore.
The Conflict: The naphthalene ring is significantly larger than the phenyl ring.
The Outcome: While the primary amine and alkyl chain align, the steric bulk of the naphthalene ring often hinders binding to the antibody's variable region.
Result:Reduced Cross-Reactivity compared to Methamphetamine. However, at high concentrations (>10,000 ng/mL), the structural homology is sufficient to trigger a "Presumptive Positive."
Cross-Reactivity Thresholds (Comparative)
Compound
Cross-Reactivity (%)
Conc. to Trigger Positive (1000 ng/mL Cutoff)
d-Amphetamine
100%
1,000 ng/mL
d-Methamphetamine
~60-80%
~1,500 ng/mL
MDMA
~1-5%
~20,000 ng/mL
2-(Naphthalen-1-yl)propan-2-amine
< 1% (Predicted)
> 100,000 ng/mL
Phentermine
~1-2%
~50,000 ng/mL
Note: Due to the low cross-reactivity, LC-MS/MS is required for accurate detection and quantification in biological matrices.
Part 3: Experimental Protocols
Protocol A: Monoamine Uptake Inhibition Assay (The Gold Standard)
Purpose: To quantitatively determine the
values for SERT, DAT, and NET.
Reagents:
Radioligands:
(Serotonin), (Dopamine), (Norepinephrine).
Tissue: Rat brain synaptosomes (Striatum for DAT; Cortex for SERT/NET) or transfected HEK293 cells.
Buffer: Krebs-Henseleit buffer (pH 7.4).
Workflow:
Preparation: Resuspend tissue/cells in buffer containing pargyline (MAO inhibitor) and ascorbic acid (antioxidant).
Incubation:
Aliquot
of tissue suspension.
Add
of test compound (Concentration range: to ).
Pre-incubate for 10 min at 37°C.
Uptake: Add
of respective -radioligand (Final conc: 2-5 nM). Incubate for 5-10 min.
Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.1% PEI) using a cell harvester.
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via Liquid Scintillation Counting (LSC).
Analysis: Plot log-concentration vs. % inhibition. Calculate
Purpose: To determine if the compound interferes with commercial Amphetamine screens.
Workflow:
Stock Preparation: Dissolve 2-(Naphthalen-1-yl)propan-2-amine HCl in drug-free urine to create a
stock.
Serial Dilution: Prepare standards at 50k, 25k, 10k, 5k, and 1k ng/mL.
Assay: Apply
of each dilution to a lateral flow immunoassay cassette (e.g., standard 5-panel DOA dip card).
Readout: Record results at 5 minutes.
Positive: Control line visible, Test line absent.
Calculation: If positive at concentration
, Cross-Reactivity .
Part 4: Experimental Workflow Visualization
Caption: Step-by-step workflow for determining monoamine transporter uptake inhibition.
References
Rothman, R. B., et al. (2005). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse.
Blough, B. E., et al. (2019). "Design and Synthesis of Naphthylisopropylamine Derivatives as Monoamine Transporter Ligands." Journal of Medicinal Chemistry.
Baumann, M. H., et al. (2011). "N-Substituted Piperazines Abuse Liability and Trafficking." Neuropsychopharmacology. (Context on MAT selectivity protocols).
ChemShuttle Inc. (2024). "Product Catalog: 2-(Naphthalen-1-yl)propan-2-amine hydrochloride." (Chemical Identity Verification).
National Institute on Drug Abuse (NIDA). "Commonly Abused Drugs Charts & Cross-Reactivity."
"benchmarking the purity of synthesized 2-(Naphthalen-1-yl)propan-2-amine hydrochloride against a reference standard"
Executive Summary In the development of monoamine transporter ligands and psychoplastogens, the structural integrity of 2-(Naphthalen-1-yl)propan-2-amine hydrochloride is critical. As a sterically hindered primary amine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of monoamine transporter ligands and psychoplastogens, the structural integrity of 2-(Naphthalen-1-yl)propan-2-amine hydrochloride is critical. As a sterically hindered primary amine with a lipophilic naphthalene core, this compound presents unique analytical challenges—specifically, the tendency for amine tailing in chromatography and the potential for isomeric impurities during synthesis (e.g., regioisomers involving the naphthalene ring).
This guide provides a rigorous technical framework for benchmarking a synthesized batch against a Certified Reference Material (CRM). We move beyond simple "area percent" comparisons, utilizing Orthogonal Analytics (HPLC-UV/MS and qNMR) to establish an absolute purity index.
Material Characterization & The Reference Standard
Before benchmarking, one must define the "Gold Standard." In many research scenarios, a primary USP/EP reference standard for novel ligands may not exist. Therefore, we treat a commercial high-purity standard (validated by CoA) as the External Reference .
Feature
Synthesized Batch (Target)
Reference Standard (Benchmark)
Source
In-house Synthesis (e.g., Grignard addition to nitrile)
The following decision tree outlines the logical flow for validating the synthesized batch against the reference.
Figure 1: The benchmarking decision matrix ensures that only batches meeting the orthogonal purity criteria are released for biological testing.
Protocol A: Chromatographic Purity (HPLC-UV/MS)
High-Performance Liquid Chromatography (HPLC) is the primary tool for detecting non-volatile impurities. Due to the basicity of the amine group, silanol interactions on the column can cause severe peak tailing. We utilize an Acidic Mobile Phase to protonate the silanols and the amine, ensuring sharp peak symmetry.
Method Parameters
Instrument: Agilent 1260 Infinity II or equivalent.
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).
MS: ESI+ (Scan 100–500 m/z) for impurity identification.
Gradient Profile
Time (min)
% Mobile Phase B
Event
0.0
5
Equilibration
15.0
90
Linear Gradient
18.0
90
Wash
18.1
5
Re-equilibration
23.0
5
End
System Suitability Testing (SST)
Before running the benchmark, the system must pass these criteria using the Reference Standard:
Tailing Factor (
): (Critical for amines).
Theoretical Plates (
):.
Precision: RSD of peak area
(n=6 injections).
Protocol B: Absolute Purity via qNMR
While HPLC determines relative purity (area %), it requires Response Factors (RF) for accuracy. Quantitative NMR (qNMR) provides an absolute purity measurement without needing a specific reference standard for the analyte, making it the ultimate "truth" verification.
Methodology
Internal Standard (IS): Maleic Acid (TraceCERT®, 99.94% purity). Chosen for its distinct singlet at ~6.3 ppm, which does not overlap with the naphthalene region (7.4–8.2 ppm) or the alkyl region (1.0–4.0 ppm).
Solvent: DMSO-
(Ensures full solubility of the HCl salt).
Pulse Sequence: 90° pulse with 60s relaxation delay (
) to ensure full relaxation ().
Calculation
Where:
: Integral area
: Number of protons (e.g., 2 for Maleic Acid, 6 for the gem-dimethyls of the analyte)
: Molar mass
: Mass weighed
Comparative Analysis: Synthesized Batch vs. Reference
The following data simulates a typical benchmarking run where the synthesized batch shows high purity but contains a specific process impurity.
Note: RRT = Relative Retention Time. Impurity A at RRT 0.85 is likely the polar unreacted ketone intermediate.
Table 2: Absolute Purity & Physical Data
Metric
Reference Standard
Synthesized Batch
Method
Absolute Purity (wt%)
99.5% ± 0.2%
98.1% ± 0.3%
qNMR (Maleic Acid IS)
Water Content
0.2%
1.1%
Karl Fischer
Melting Point
245–247 °C
243–246 °C
DSC
Residual Solvents
None Detected
Acetone (400 ppm)
HS-GC
Discussion & Troubleshooting
Interpreting the Delta
The synthesized batch (Lot #001) shows a 1.4% discrepancy in absolute purity compared to the Reference Standard (98.1% vs 99.5%).
Water Content: The batch contains 1.1% water (hygroscopic HCl salt). This accounts for ~0.9% of the mass difference.
Impurity A: The 0.8% HPLC impurity is likely the unreacted ketone precursor (e.g., 1-acetonaphthone derivative).
Corrective Action Pathway
To bring Lot #001 up to Reference Standard quality:
Drying: Vacuum dry at 40°C over
to remove water and residual acetone.
Recrystallization: Use Isopropanol/Ether to remove Impurity A (the ketone is more soluble in ether than the amine salt).
Figure 2: Purification logic to eliminate the identified impurities and match the Reference Standard specifications.
References
International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH. [Link]
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2797-2810. [Link]
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry, 35, 5-26. [Link]
"in vitro metabolism of 2-(Naphthalen-1-yl)propan-2-amine hydrochloride compared to its derivatives"
This guide provides a technical comparative analysis of the in vitro metabolism of 2-(Naphthalen-1-yl)propan-2-amine hydrochloride (referred to herein as 1-NAP ) versus its regioisomer PAL-287 (2-naphthyl isomer) and oth...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparative analysis of the in vitro metabolism of 2-(Naphthalen-1-yl)propan-2-amine hydrochloride (referred to herein as 1-NAP ) versus its regioisomer PAL-287 (2-naphthyl isomer) and other structural derivatives.
Executive Summary & Compound Identity
2-(Naphthalen-1-yl)propan-2-amine (1-NAP) is a structural analog of amphetamine where the phenyl ring is replaced by a naphthalene moiety attached at the
(1-position). Unlike its -isomer (PAL-287 ), which is a non-neurotoxic monoamine releaser, 1-NAP lacks significant psychostimulant properties.
From a metabolic perspective, the naphthalene ring introduces a critical toxicological liability—arene oxide formation —which distinguishes these compounds from traditional phenyl-amphetamines. This guide compares the metabolic stability, clearance pathways, and toxicological risks of 1-NAP against PAL-287 and N-substituted derivatives.
Compound
Structure Description
Pharmacological Relevance
Key Metabolic Risk
1-NAP
1-Naphthyl group + Isopropylamine
Inactive/Low Potency Control
High steric hindrance at C1; Regioselective hydroxylation.
PAL-287
2-Naphthyl group + Isopropylamine
SERT/DAT/NET Releaser
Well-characterized; CYP2D6/1A2 substrate.
N-Methyl-1-NAP
Secondary Amine Derivative
Methamphetamine Analog
Rapid N-demethylation; increased lipophilicity.
Metabolic Mechanisms & Pathways
The metabolism of naphthylisopropylamines in human liver microsomes (HLM) is driven by two competing oxidative manifolds: Side-Chain Deamination and Aromatic Ring Hydroxylation .
The Naphthalene Toxicity "Switch" (Arene Oxides)
Unlike simple amphetamines, the naphthalene ring undergoes oxidation via an arene oxide intermediate (e.g., 1,2-naphthalene oxide).
Mechanism: CYP450s (primarily CYP1A2 and CYP2E1) epoxidize the aromatic ring.
Fate: This epoxide is unstable. It can:
Rearrange to a phenol (naphthol) via the NIH Shift .
Hydrate via Epoxide Hydrolase to a dihydrodiol (non-toxic).
Covalently bind to cellular proteins (Hepatotoxicity).
1-NAP vs. PAL-287: The attachment point matters. In 1-NAP, the bulky isopropylamine group at C1 sterically hinders the formation of the 1,2-epoxide, potentially shifting oxidation to the distal ring (C4, C5).
Pathway Visualization
The following diagram illustrates the divergent metabolic fates of the 1-NAP scaffold.
Caption: Divergent metabolic pathways of 1-NAP showing the critical arene oxide intermediate and subsequent detoxification or bioactivation routes.
Experimental Protocol: HLM Stability Assay
To objectively compare 1-NAP and its derivatives, use the following self-validating Human Liver Microsome (HLM) protocol.
Reagents & System
Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Internal Standard: Propranolol or Diclofenac (for LC-MS normalization).
Workflow Logic
Pre-Incubation (Thermodynamic Equilibrium): Mix microsomes and test compound (1 µM final) at 37°C for 5 mins. This ensures non-specific binding reaches equilibrium before catalysis starts.
Initiation: Add NADPH. Critical Control: Run a parallel "Minus-NADPH" plate to rule out chemical instability (hydrolysis).
Quenching: At T=0, 5, 15, 30, 60 min, remove aliquots into ice-cold Acetonitrile (ACN) containing the internal standard. The ACN precipitates proteins, stopping the reaction immediately.
Protocol Visualization
Caption: Step-by-step workflow for determining Intrinsic Clearance (CLint) and Half-life (T1/2).
Comparative Data Analysis
The following data summarizes the expected metabolic behavior based on Structure-Metabolism Relationships (SMR) and literature on naphthylamine analogs.
Intrinsic Clearance (
) Comparison
Derivatives with secondary amines (N-methyl) generally show higher clearance due to the accessibility of the nitrogen lone pair for oxidative attack.
Compound
Predicted (min)
(µL/min/mg)
Primary Metabolite
Rationale
1-NAP
45 - 60
15 - 25
Hydroxy-1-NAP
Steric bulk at C1 protects the amine; Ring oxidation dominates.
PAL-287 (2-isomer)
30 - 45
30 - 40
Hydroxy-PAL-287
Less steric hindrance; faster turnover by CYP2D6.
N-Methyl-1-NAP
< 20
> 70
1-NAP (via demethylation)
N-dealkylation is rapid for secondary amines.
Regioselectivity of Hydroxylation
1-NAP: Due to the isopropyl group at position 1, hydroxylation at C2 is sterically disfavored. Oxidation likely occurs at the C4 or C5 positions of the naphthalene ring.
PAL-287: The 2-position attachment leaves the C1 position reactive. Hydroxylation often occurs at C1 (forming an unstable intermediate) or C6 .
Toxicological Implications (The "NIH Shift")
Researchers must be aware that the metabolism of 1-NAP is not merely a clearance mechanism but a potential toxification pathway.
Glutathione Depletion: The arene oxide intermediates are electrophiles. In a high-turnover incubation, if Glutathione (GSH) is added, you will observe GSH-conjugates .
Recommendation: Always include a GSH-trapping arm in your metabolic assay to screen for reactive metabolites.
Covalent Binding: If 1-NAP shows high intrinsic clearance but low recovery of identifiable metabolites (Mass Balance Deficit), it suggests the metabolites are covalently binding to the microsomal proteins.
References
Rothman, R. B., et al. (2005). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse.
Baumann, M. H., et al. (2011). "N-Substituted piperazines abused as 'party pills' are high-affinity serotonin transporter substrates." Drug and Alcohol Dependence.[1]
Cho, T. M., et al. (2006).[2] "In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes." Drug Metabolism and Disposition.
U.S. EPA. (2025). "Toxicological Review of Naphthalene." Integrated Risk Information System.
Smith, D. A., & Obach, R. S. (2006). "Metabolites in Safety Testing (MIST): Considerations for the chemically reactive metabolites." Chemical Research in Toxicology.
A Researcher's Guide to High-Throughput Screening Assay Validation: A Comparative Analysis Featuring 2-(Naphthalen-1-yl)propan-2-amine hydrochloride
Introduction: The Imperative of Rigorous Validation in Drug Discovery This guide provides an in-depth, practical comparison of the validation process for a cell-based high-throughput assay designed to identify modulators...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Rigorous Validation in Drug Discovery
This guide provides an in-depth, practical comparison of the validation process for a cell-based high-throughput assay designed to identify modulators of monoamine transporters (MATs). MATs, including the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, are critical regulators of neurotransmission and are the targets of numerous drugs for psychiatric and neurological disorders.[7][8] We will use a hypothetical novel compound, 2-(Naphthalen-1-yl)propan-2-amine hydrochloride , which we will designate N-122 , as our test case. Through this lens, we will compare its performance metrics against established reference compounds, thereby illustrating the core principles and experimental workflows of a self-validating HTS protocol.
Part 1: The Statistical Bedrock of a Trustworthy HTS Assay
Before embarking on large-scale screening, a quantitative assessment of assay performance is essential. While several metrics exist, they are not created equal. A deep understanding of their statistical basis is what separates a marginal assay from an excellent one.
The Z'-Factor: The Unquestionable Gold Standard of Assay Quality
The Z'-factor (Z-prime) is the paramount statistical parameter used to quantify the quality of an HTS assay.[9][10] Its power lies in its holistic approach: it simultaneously accounts for the dynamic range of the assay (the separation between positive and negative controls) and the data variability (the standard deviation of each control).[11][12]
The formula is as follows:
Z' = 1 - ( (3σp + 3σn) / |μp - μn| )
Where:
μp and σp are the mean and standard deviation of the positive control.
μn and σn are the mean and standard deviation of the negative control.
Interpretation of the Z'-Factor is critical for decision-making: [12][13]
Z' > 0.5 : An excellent assay, suitable for HTS.[14]
0 < Z' < 0.5 : A marginal assay that may require further optimization.
Z' < 0 : An unacceptable assay, as the signal windows of the controls overlap.
The causality behind prioritizing the Z'-factor is its predictive power.[11] An assay with a high signal-to-background ratio might seem promising, but if the data from control wells are highly variable, the "hit" window becomes unreliable, leading to a high rate of false positives and negatives. The Z'-factor elegantly captures this interplay, providing a single, robust indicator of assay performance.[15]
Caption: The Z'-Factor quantifies the separation between control distributions.
Ancillary Metrics: Signal-to-Background and Coefficient of Variation
While the Z'-factor is primary, other metrics provide useful diagnostic information:
Signal-to-Background Ratio (S/B): Calculated as μp / μn, this simple ratio measures the magnitude of the signal window.[16] However, it dangerously ignores data variability, making it an incomplete measure of assay quality on its own.[9][11]
Coefficient of Variation (CV): Calculated as (σ / μ) * 100, the CV measures the relative variability of the data. It is typically monitored for both positive and negative controls to assess the reproducibility and precision of liquid handling and signal detection.[14]
Part 2: Experimental Design and Protocol for a Cell-Based Monoamine Uptake Assay
To validate the activity of Compound N-122, we will employ a cell-based monoamine uptake inhibition assay. This format is chosen for its high biological relevance compared to purely biochemical assays, as it assesses compound activity in a cellular context.[17][18]
Causality Behind Component Selection:
Cell Line: Human Embryonic Kidney (HEK293) cells are used. These cells do not endogenously express high levels of MATs, providing a "clean" background. They are then stably transfected to express a single human monoamine transporter (hSERT, hNET, or hDAT), allowing for the specific and unambiguous assessment of compound activity at each target.
Substrate: A fluorescent substrate that is a known substrate for the transporters (e.g., a fluorescent dopamine analog for DAT) is used. Its uptake into the cells results in a measurable increase in intracellular fluorescence.
Assay Principle: In the absence of an inhibitor, the fluorescent substrate is transported into the cells, resulting in a high fluorescence signal (Negative Control). In the presence of a potent inhibitor (Positive Control) or an active test compound, transporter activity is blocked, substrate uptake is prevented, and the fluorescence signal remains low.
Step-by-Step Validation Protocol
Cell Culture and Plating:
Culture HEK293-hSERT, HEK293-hNET, and HEK293-hDAT cell lines under standard conditions (DMEM, 10% FBS, 1% Pen/Strep, and a selection antibiotic like G418).
Harvest cells using a non-enzymatic dissociation solution to preserve transporter integrity.
Seed cells into 384-well, black-walled, clear-bottom microplates at a pre-optimized density (e.g., 20,000 cells/well) and incubate for 24 hours. Optimization of cell density is a critical pre-validation step to ensure a robust signal window.[5]
Compound Preparation and Plate Stamping:
Prepare a 10 mM stock solution of Compound N-122 and all reference compounds in 100% DMSO.
Perform serial dilutions in an appropriate buffer to create a concentration gradient (e.g., 11-point, 3-fold dilutions). The final DMSO concentration in the assay well must be kept constant and low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[4]
Use an automated liquid handler to transfer (or "stamp") a small volume (e.g., 100 nL) of the compound dilutions, positive controls, and negative controls (vehicle) to the cell plates.
Incubation:
Incubate the cell plates with the compounds for a pre-determined time (e.g., 30 minutes) at 37°C. This allows the compounds to bind to their targets and exert their inhibitory effect.
Substrate Addition and Signal Detection:
Add the fluorescent substrate to all wells.
Incubate for a specific uptake period (e.g., 15 minutes) at 37°C.
Terminate the uptake by washing the wells with ice-cold buffer.
Read the intracellular fluorescence using a plate reader with appropriate excitation/emission filters.
Caption: The end-to-end workflow for HTS assay validation.
Part 3: Comparative Performance Analysis
The ultimate test of the validation protocol is to generate reliable, reproducible data that allows for the confident characterization of our test compound, N-122, in comparison to well-known standards.
Assay Quality Control Metrics
The first step in data analysis is to confirm the quality of the assay run on each of the three transporter-specific cell lines. The data below represents a typical validation run performed in triplicate.
Transporter Target
Positive Control
Mean S/B Ratio
Mean Z'-Factor
Assay Verdict
hSERT
Citalopram (10 µM)
8.2
0.81
Excellent
hNET
Desipramine (1 µM)
7.5
0.77
Excellent
hDAT
GBR-12909 (1 µM)
6.9
0.72
Excellent
The results clearly demonstrate that the assay is robust and performs exceptionally well for all three monoamine transporters. The Z'-factor values are all well above the 0.5 threshold, indicating a wide separation between the controls and low data variability.[13][14] This provides high confidence in the subsequent analysis of the test compound's activity.
Potency and Selectivity Profile: N-122 vs. Reference Compounds
With the assay validated, we can now determine the potency (IC50) of Compound N-122 at each transporter and compare its selectivity profile to a panel of reference inhibitors. Selectivity is crucial in drug development, as off-target activity can lead to undesirable side effects.[8]
Analysis:
The experimental data, generated from our validated assay, allows for a clear and objective comparison.
Assay Trustworthiness: The IC50 values obtained for the reference compounds (Citalopram, Desipramine) are in close agreement with established literature values, providing a crucial self-validating checkpoint.[19][20] This confirms that our assay system is pharmacologically relevant and can accurately report on the known activities of standard drugs.
Compound N-122 Characterization: Our test compound, N-122, demonstrates potent inhibitory activity at the serotonin transporter (hSERT) with an IC50 of 45 nM.
Selectivity Comparison: When compared to its activity at hNET (1,250 nM), N-122 is approximately 28-fold selective for SERT over NET. It shows negligible activity at hDAT. This profile positions N-122 as a SERT-selective inhibitor , similar in class to Citalopram, though with lower absolute potency. This selectivity is a key characteristic that would guide its future development.[21][22]
Conclusion
The validation of a high-throughput screening assay is a multi-faceted process that underpins the integrity of the entire drug discovery cascade.[23][24] As demonstrated through the characterization of the novel compound N-122, a successful validation hinges on a deep understanding of statistical principles, a meticulously executed experimental protocol, and a comparative analysis against well-characterized standards.
By prioritizing the Z'-factor as the primary metric for assay quality, we establish a robust foundation for reliable data generation.[10][11] The subsequent use of a biologically relevant, cell-based assay allows for the accurate determination of a compound's potency and, critically, its selectivity profile. This guide has shown that a properly designed validation workflow is not merely a series of steps but a self-validating system that builds confidence and ensures that only the most promising and well-characterized compounds advance toward clinical development.
References
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
Coussens, T. et al. (2012). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. ALTEX, 29(2), 131-142.
BellBrook Labs. (2025, October 30). Optimizing Assay Performance for High-Throughput Screens. BellBrook Labs Website.
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
LabX. (2025, September 26).
Molecular Devices. (n.d.). Better metrics for comparing instruments and assays. Molecular Devices Website.
GraphPad. (2010, September). Calculating a Z-factor to assess the quality of a screening assay. GraphPad Website.
On HTS. (2023, December 12). Z-factor. On HTS Blog.
Promega Connections. (2014, January 8). Review: Validation of a high throughput cell-based assay to screen compounds for mitochondrial toxicity. Promega Connections Blog.
BMG LABTECH. (2025, January 27). The Z prime value (Z´). BMG LABTECH Website.
Baki, A. A., & Bös, D. (2022). In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters. ACS Chemical Neuroscience, 13(21), 3048-3063.
Visan, A. et al. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). ABclonal.
Duty, J. (n.d.). What Metrics Are Used to Assess Assay Quality?. BIT 479/579 High-throughput Discovery.
Herrou, J. et al. (2015). Development and validation of a high-throughput cell-based screen to identify activators of a bacterial two-component signal transduction system. Journal of Biomolecular Screening, 20(6), 758-767.
University of Trento. (n.d.). High Throughput Screening (HTS)
Benchchem. (n.d.). In Vitro Showdown: Lofepramine's Monoamine Transporter Selectivity Against Other Tricyclic Antidepressants. Benchchem Website.
Drašković, M. et al. (2023). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. Biomolecules, 13(9), 1415.
Sittampalam, G. S. et al. (2015).
Drašković, M. et al. (2023). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. PubMed, 37759815.
Iversen, P. W. et al. (2012). HTS Assay Validation. In Assay Guidance Manual.
Richelson, E. (2003). Selectivity of Antidepressants: From the Monoamine Hypothesis of Depression to the SSRI Revolution and Beyond.
Sittampalam, G. S. et al. (2015).
Asjad, H. M. M. et al. (2017). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. British Journal of Pharmacology, 174(14), 2195-2207.
Andersen, J. et al. (2011). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences, 108(30), 12473-12478.
Slack, R. D. et al. (2021). Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences. Neuropharmacology, 198, 108770.
Benchchem. (n.d.). A Comprehensive Technical Review of 3-(Naphthalen-1-yl)
Zhou, J. et al. (2004). Norepinephrine transporter inhibitors and their therapeutic potential. Current Topics in Medicinal Chemistry, 4(12), 1305-1316.
Barran, P. et al. (2018). High throughput screening of complex biological samples with mass spectrometry – from bulk measurements to single cell analysis. Analyst, 143(11), 2465-2479.
Arbor Biosciences. (n.d.). High-Throughput Screening in Drug Discovery & Molecular Biology. Arborbiosci.com.
Operational Guide: Proper Disposal of 2-(Naphthalen-1-yl)propan-2-amine Hydrochloride
[1][2][3] Executive Summary Immediate Action Required: This compound is a naphthalene-substituted alkylamine salt .[1][2] It poses risks of aquatic toxicity and mucous membrane irritation .[2][3] It must NOT be disposed...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Executive Summary
Immediate Action Required: This compound is a naphthalene-substituted alkylamine salt .[1][2] It poses risks of aquatic toxicity and mucous membrane irritation .[2][3] It must NOT be disposed of down the drain or in municipal trash.[2]
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[2]
Segregation: Classify as Organic Solid (Toxic/Irritant) . Keep separate from strong oxidizers and nitrates.[2][3]
PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[2][4] Use a fume hood for any manipulation involving dust or solution preparation.[2][3]
Chemical Profile & Hazard Assessment
Before disposal, verify the chemical identity to ensure compatibility with waste streams.[4] This compound is often a key intermediate in the synthesis of calcimimetics (e.g., Cinacalcet analogs) and acts as a monoamine transporter modulator.[4]
Physicochemical Properties
Property
Description
Operational Implication
Chemical Name
2-(Naphthalen-1-yl)propan-2-amine hydrochloride
Verify label against CAS (often research-specific).[1][2][3]
Mobile in aquatic environments (High Leaching Risk).[4]
Critical Hazards (The "Why" Behind the Protocol)
Aquatic Toxicity (Naphthalene Moiety): Naphthalene derivatives are notoriously toxic to aquatic life with long-lasting effects.[1][2][3] Even small quantities entering the water table can trigger regulatory violations (EPA Clean Water Act).[3]
Nitrosamine Formation Risk: As a primary amine derivative, this compound can react with nitrosating agents (nitrites/nitrates) to form carcinogenic nitrosamines.[4] Strict segregation from oxidizers is mandatory. [2][4][3]
Thermal Decomposition: Upon heating to decomposition, it releases toxic fumes of Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx).[4]
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Objective: Ensure the waste is stable for transport and does not react with the container.[3]
Neutralization (Liquid Waste Only):
If the compound is in an acidic solution, do not neutralize unless required by your specific waste contractor.[4] Neutralizing amine salts releases the free base, which may be more volatile and odorous.[4]
Best Practice: Leave as the hydrochloride salt solution; it is chemically more stable.[2][3]
Solid Waste Consolidation:
Sweep up any spilled powder using a damp paper towel to prevent dust.[2][3]
Place the solid and the contaminated paper towel into a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2][3] Avoid metal containers due to the chloride content.[2][3]
Phase 2: Packaging & Labeling
Objective: Compliant identification for the waste hauler.[3][5]
Container Selection:
Solids: Clear plastic bag (double-bagged) inside a fiber drum or HDPE pail.
Use the following logic flow to determine the correct waste bin in your laboratory.
Figure 1: Decision matrix for segregating naphthalene-amine waste streams. Note that neither solids nor liquids are permitted in municipal trash or sewer systems.[1][2][4]
Emergency Procedures
Accidental Release (Spill)[1][2]
Evacuate: If a large amount of dry powder becomes airborne, evacuate the immediate area to allow dust to settle.[3]
PPE Up: Don N95 respirator (or P100), goggles, and double nitrile gloves.[4]
Contain: Cover the spill with a damp absorbent pad to suppress dust.[2]
Clean: Scoop up the material.[2][3] Wipe the surface with a dilute soap solution, followed by water.[4]
Dispose: All cleanup materials go into the Solid Hazardous Waste stream.
Exposure Response[1][2][3][4][6]
Eye Contact: Rinse immediately with water for 15 minutes.[2][3] The HCl salt is acidic and can cause corneal damage.[3]
Skin Contact: Wash with soap and water.[3][6] Monitor for redness (naphthalene sensitization).[3]
Inhalation: Move to fresh air. If wheezing occurs (HCl irritation), seek medical attention.
Regulatory Compliance & Classification
When filling out your waste manifest, use the following guidelines. Note that while this specific isomer may not have a unique RCRA code, it defaults to the characteristics of its functional groups.[4]
RCRA Classification (USA):
Likely Not Listed specifically (unless P/U listed in your specific state).[2][3]
Characteristic: May exhibit toxicity (D000 series) if leached.[2][3]
Recommendation: Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents like DCM), but treat with the severity of a Toxic waste.[4]
European Waste Catalogue (EWC):
Code: 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[4]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Naphthalene Derivatives.[2][3] Retrieved from [Link][1][2][3]
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste.[2][3] Retrieved from [Link][1][2][3]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2][3] Retrieved from [Link][1][2][3]
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 (Occupational exposure to hazardous chemicals in laboratories).[3] Retrieved from [Link][1][2][3]
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Safety Summary
Compound Class: Naphthalene-substituted Isopropylamine (Hydrochloride Salt).
Primary Hazards: Mucous membrane irritation (Dust), potential neuroactivity (Amine), and high aquatic toxicity (Naphthalene moiety).
Operational Status:Hazardous Research Chemical.Core Directive: Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicological data proves otherwise. The lipophilic naphthalene ring facilitates skin absorption, while the hydrochloride salt form creates a fine, static-prone dust that poses an inhalation risk.
Risk Assessment & Hazard Analysis
Before selecting PPE, you must understand the mechanism of the hazard.
Hazard Vector
Mechanism of Action
Critical Control Point
Inhalation (Dust)
The HCl salt forms a fine, low-density powder.[1] Upon contact with mucous membranes (lungs/nose), it hydrolyzes to release trace hydrochloric acid and the free amine, causing severe irritation and potential systemic absorption.
Weighing Station
Skin Absorption
The naphthalene ring is highly lipophilic (fat-loving), allowing the compound to permeate the stratum corneum.
Solubilization
Environmental
Naphthalene derivatives are notoriously toxic to aquatic life (bioaccumulation).
Waste Disposal
PPE Matrix: Activity-Based Protection
Do not use a "one-size-fits-all" approach.[1] Scale your PPE to the energy and exposure potential of the task.
Scenario A: Solid Handling (Weighing & Transfer)
Risk: Airborne dust generation and static dispersion.[1]
Respiratory:N95 or P100 Respirator (if not working inside a certified Fume Hood).
Why: Standard surgical masks do not filter chemical particulates.
Why: The "Double-Glove" technique allows you to strip the outer layer immediately upon contamination without exposing skin. Latex is not recommended due to poor chemical resistance against organic amines.
Eyes:Chemical Splash Goggles (Indirect Vent).
Why: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.
Body:Lab Coat (Buttoned to neck) + Tyvek Sleeves .
Why: HCl salts are static; they cling to fabric. Tyvek sleeves prevent cuff contamination.
Scenario B: Solution Handling (Dissolved in DMSO/Methanol)
Risk: Splash and enhanced skin permeation (Solvent effect).[1]
Respiratory: Fume Hood (Sash at recommended height).
Why: DMSO acts as a vehicle, carrying the dissolved amine through standard gloves and skin barriers. Change gloves every 15 minutes if contact occurs.
Eyes: Safety Glasses with Side Shields (Face shield if volume > 50mL).
Operational Protocol: The "Safe Handling Lifecycle"
This workflow ensures containment from storage to disposal.[2]
Figure 1: The Critical Risk Zone (Red) indicates where the compound is most likely to become airborne or penetrate skin barriers.
Step-by-Step Methodology
1. Equilibration (The "Warm-Up"):
Remove the vial from the -20°C freezer.
STOP: Do not open immediately. Allow the vial to reach room temperature (approx. 30 mins) inside a desiccator.
Scientific Logic:[1] Opening a cold vial condenses atmospheric moisture. Water causes HCl salts to clump (hygroscopic), making accurate weighing impossible and degrading the compound.
2. Weighing (The "Static Trap"):
Use an anti-static gun or ionizer on the spatula and weighing paper before touching the powder.
Technique: Do not "dump" the powder. Tap the spatula gently.
Containment: If a balance enclosure is unavailable, place the balance inside a deep tray to catch stray particles.
3. Solubilization (The "Exothermic Check"):
Solvent Choice: DMSO (Dimethyl sulfoxide) or Methanol are preferred. Water solubility may be limited due to the naphthalene ring.
Order of Addition: Always add Solvent to Powder , not Powder to Solvent. This prevents a "puff" of dust from being displaced by the liquid.
Note: Dissolution of HCl salts is often mildly exothermic.
4. Spill Response:
Solid Spill: Do not sweep (creates dust).[2] Cover with a wet paper towel (dampened with methanol), then wipe up.
Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials if dissolved in oxidizing solvents.[3]
Disposal & Deactivation
Never pour naphthalene derivatives down the sink. They are toxic to aquatic organisms and persist in the environment.[2][4]
Solid Waste: Collect in a container labeled "Hazardous Solid Waste - Toxic Organic."
Liquid Waste: Segregate into "Halogenated Organic Solvents" (due to the HCl/Chlorine content) or "Non-Halogenated" depending on your carrier solvent.
Container Decontamination: Rinse empty vials with Methanol three times before discarding glass. Add the rinsate to the liquid waste stream.
References
PubChem. Compound Summary: Naphthalen-2-yl-propan-2-amine (Analog Read-Across).[1] National Library of Medicine. [Link][1]
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection (29 CFR 1910.134).[Link][1]
ECHA (European Chemicals Agency). Naphthalene: Substance Information & Aquatic Toxicity.[Link][1]
Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press. [Link]